molecular formula C5H6ClN2+ B1237898 2-Amino-5-chloropyridinium

2-Amino-5-chloropyridinium

Cat. No.: B1237898
M. Wt: 129.57 g/mol
InChI Key: MAXBVGJEFDMHNV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloropyridinium, also known as 2-Amino-5-chloropyridinium, is a useful research compound. Its molecular formula is C5H6ClN2+ and its molecular weight is 129.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-chloropyridinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloropyridinium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H6ClN2+

Molecular Weight

129.57 g/mol

IUPAC Name

5-chloropyridin-1-ium-2-amine

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/p+1

InChI Key

MAXBVGJEFDMHNV-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=[NH+]C=C1Cl)N

Synonyms

2-amino-5-chloropyridinium

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-5-chloropyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloropyridine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical agents.[1][2] Its chemical versatility, stemming from the pyridine ring's electronic properties and the presence of amino and chloro substituents, makes it a molecule of significant interest to researchers in drug development and materials science.[1][3] The protonation of the pyridine nitrogen to form the 2-Amino-5-chloropyridinium cation further modulates its electronic and structural characteristics, influencing its interactions in biological systems and its behavior in crystal engineering.

This technical guide provides a comprehensive exploration of the molecular structure and bonding of both neutral 2-Amino-5-chloropyridine and its protonated pyridinium form. We will delve into a detailed analysis of their geometries, supported by crystallographic and computational data, and examine their vibrational and electronic properties through spectroscopic and theoretical lenses. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.

Molecular Geometry and Bonding of 2-Amino-5-chloropyridine

The molecular structure of 2-Amino-5-chloropyridine has been elucidated through both single-crystal X-ray diffraction of its co-crystals and theoretical calculations using Density Functional Theory (DFT).[3][4] These studies reveal a planar pyridine ring, with the amino and chloro substituents lying in the same plane.

Bond Lengths and Angles

The bonding parameters of 2-Amino-5-chloropyridine are influenced by the electronic effects of the amino and chloro substituents. The amino group, being an electron-donating group, affects the electron density distribution within the pyridine ring, which in turn influences the bond lengths. The C-NH2 bond exhibits partial double bond character due to resonance.

BondExperimental (Å)[4]Calculated (DFT/B3LYP) (Å)[5]
C(2)-N(1) (pyridine ring)-1.337
C(6)-N(1) (pyridine ring)-1.332
C(2)-N(7) (amino group)-1.367
C(5)-Cl(1)-1.755
C(2)-C(3)-1.379
C(3)-C(4)-1.391
C(4)-C(5)-1.384
C(5)-C(6)--
N(7)-H(8)0.88 (2)1.000
N(7)-H(9)-1.002

Note: Experimental data is from a co-crystal with benzoic acid.[4] Calculated data is from DFT calculations.[5]

AngleExperimental (°)[4]Calculated (DFT/B3LYP) (°)[5]
C(6)-N(1)-C(2)-122.030
N(1)-C(2)-C(3)-118.733
C(2)-C(3)-C(4)-118.778
C(3)-C(4)-C(5)-118.887
C(4)-C(5)-C(6)--
C(5)-C(6)-N(1)-122.869
N(1)-C(2)-N(7)-116.400
C(3)-C(2)-N(7)-121.568
C(4)-C(5)-Cl(1)-120.343

Note: Experimental data is from a co-crystal with benzoic acid.[4] Calculated data is from DFT calculations.[5]

The 2-Amino-5-chloropyridinium Cation: Impact of Protonation

Protonation of the pyridine nitrogen atom significantly alters the molecular structure and electronic properties of the molecule, forming the 2-Amino-5-chloropyridinium cation. This protonation is a key aspect of its behavior in acidic environments and its interaction with biological targets.

Structural Changes upon Protonation

Crystallographic studies of various salts of 2-Amino-5-chloropyridinium, such as the nitrate and hydrogen succinate salts, provide valuable insights into the structural changes upon protonation.[6][7] A notable change is the widening of the C(6)-N(1)-C(2) bond angle within the pyridine ring to accommodate the additional hydrogen atom. For instance, in the 2-amino-5-chloropyridinium hydrogen succinate, the angle at the protonated N1 atom is 123.22 (12)°.[6]

Parameter2-Amino-5-chloropyridinium nitrate[7]2-Amino-5-chloropyridinium hydrogen succinate[6]
Bond Lengths (Å)
C(2)-N(1)1.345 (3)1.348 (2)
C(6)-N(1)1.332 (3)1.335 (2)
C(2)-N(7)1.321 (3)1.320 (2)
C(5)-Cl(1)1.737 (2)1.7390 (15)
Bond Angles (°)
C(6)-N(1)-C(2)122.9 (2)123.22 (12)
N(1)-C(2)-N(7)117.3 (2)117.22 (13)
C(3)-C(2)-N(7)123.4 (2)123.50 (14)
Hydrogen Bonding Networks

A defining feature of the 2-Amino-5-chloropyridinium cation in the solid state is its extensive network of hydrogen bonds. The protonated pyridine nitrogen and the amino group protons act as hydrogen bond donors, interacting with counter-anions to form robust supramolecular architectures.[7] In the crystal structure of 2-Amino-5-chloropyridinium nitrate, N—H⋯O hydrogen bonds link the cations and anions into a zigzag chain.[7] Similarly, in the hydrogen succinate salt, the protonated N1 atom and the 2-amino group are hydrogen-bonded to the carboxylate oxygen atoms, forming a characteristic R22(8) ring motif.[6]

Spectroscopic and Electronic Properties

The molecular structure and bonding of 2-Amino-5-chloropyridine and its protonated form are reflected in their spectroscopic and electronic properties.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides a fingerprint of the molecule, with specific vibrational modes corresponding to the stretching and bending of bonds. The experimental FT-IR and FT-Raman spectra of 2-Amino-5-chloropyridine have been extensively studied and the assignments of the observed bands are supported by DFT calculations.

Key Vibrational Modes for 2-Amino-5-chloropyridine:

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
NH₂ asymmetric stretch~3480~3480
NH₂ symmetric stretch~3320~3320
C-H stretch (pyridine)~3100-3000~3100-3000
C=C/C=N ring stretch~1640-1430~1640-1430
NH₂ scissoring~1620~1620
C-Cl stretch~700-600~700-600

Note: Approximate frequency ranges are provided based on typical values for these functional groups.

Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals

The electronic properties of 2-Amino-5-chloropyridine have been investigated using UV-Vis spectroscopy and computational methods. The UV-Vis absorption spectrum recorded in the 200 to 800 nm wavelength range shows a cut-off wavelength at 348 nm.[8] This corresponds to an optical energy band gap of approximately 3.566 eV.[8]

Theoretical calculations provide insights into the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for determining the molecule's reactivity and electronic transition properties. DFT calculations have estimated the HOMO-LUMO gap for 2-Amino-5-chloropyridine to be around 4.921 eV, suggesting a molecule that is reactive and capable of efficient electron transfer.[5][9]

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful computational tool for understanding electron delocalization and intramolecular interactions. For 2-Amino-5-chloropyridine, NBO analysis reveals significant delocalization of electron density, indicating a highly conjugated system.[5] The analysis identifies strong donor-acceptor interactions, such as the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine ring, which contribute to the stability of the molecule.[5] A significant stabilization energy of 31.39 kcal/mol has been calculated for the interaction between the π orbitals of the C1-C2 and C5-C6 bonds, highlighting the strong electron delocalization within the pyridine ring.[5]

Experimental Protocols

Synthesis and Crystallization of 2-Amino-5-chloropyridinium Salts

A general and reliable method for the preparation of 2-Amino-5-chloropyridinium salts involves the reaction of 2-Amino-5-chloropyridine with the corresponding acid in a suitable solvent, followed by slow evaporation to obtain single crystals.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of 2-Amino-5-chloropyridine and the desired acid (e.g., nitric acid, succinic acid) in a minimal amount of a suitable solvent, such as methanol or ethanol.[7][10]

  • Stirring: Stir the solution at room temperature for approximately one hour to ensure complete reaction and formation of the salt.[10]

  • Crystallization: Allow the resulting solution to evaporate slowly at a constant temperature (e.g., 303 K) in a controlled environment.[10]

  • Crystal Harvesting: After a period of several days to a month, single crystals of the corresponding 2-Amino-5-chloropyridinium salt can be harvested.[7][10]

Synthesis_Workflow

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule.

Step-by-Step Protocol for Solid-State FT-IR Analysis:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the finely ground 2-Amino-5-chloropyridine sample with spectroscopic grade KBr. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Spectrum: Record the FT-IR spectrum of the sample over the desired spectral range (typically 4000-400 cm⁻¹).

  • Data Processing: The obtained spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

FTIR_Workflow

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of 2-Amino-5-chloropyridine and its protonated form, the 2-Amino-5-chloropyridinium cation. Through the synthesis of crystallographic data, computational modeling, and spectroscopic analysis, a comprehensive picture of these important chemical entities has been presented. The interplay of the amino and chloro substituents, along with the effects of protonation, significantly influences their geometry, electronic properties, and intermolecular interactions. This in-depth understanding is critical for the rational design of new drug candidates and functional materials based on the 2-Amino-5-chloropyridine scaffold.

References

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-chloropyridinium hydrogen succinate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1659. [Link]

  • Subashini, R., & Rajagopal, G. (2012). 2-Amino-5-chloropyridinium 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885. [Link]

  • Zaouali Zgolli, S., et al. (2009). 2-Amino-5-chloropyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2755. [Link]

  • Dai, J. (2008). 2-Amino-5-cyanopyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2412. [Link]

  • Hemamalini, M., & Fun, H.-K. (2011). 2-Amino-5-nitropyridinium hydrogen oxalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o10. [Link]

  • Rademeyer, M. (2005). 2-Amino-5-methylpyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 10), o3586–o3588. [Link]

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-chloropyridine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(2), o578. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. [Link]

  • Abirami, V., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. International Journal of Advanced Science and Engineering, 11(4), 4856-4867. [Link]

  • Mahendra Publications. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • ResearchGate. (n.d.). Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine... [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Reddit. (2022, September 28). How does protonation affect the aromaticity of pyridine?. r/OrganicChemistry. [Link]

Sources

Physical and chemical properties of 2-Amino-5-chloropyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Functional Characterization, Synthesis, and Applications in Crystal Engineering & Pharmacology

Executive Summary & Structural Identity[1]

This technical guide analyzes 2-Amino-5-chloropyridinium , the cationic species derived from the protonation of 2-amino-5-chloropyridine (2A5CP) . While the neutral parent compound is a critical pharmaceutical intermediate (e.g., for Zopiclone), the pyridinium cation is a subject of intense interest in materials science for its Non-Linear Optical (NLO) properties.

Researchers must distinguish between these two forms to optimize experimental outcomes:

  • Neutral Base (2A5CP): Lipophilic, used in nucleophilic substitutions for drug synthesis.

  • Cationic Salt (Pyridinium): Hydrophilic, forms non-centrosymmetric crystals utilized in frequency-doubling optical devices.

Structural Dynamics: The Protonation Site

Contrary to intuitive assumptions about the exocyclic amino group (


), protonation preferentially occurs at the ring nitrogen (N1) . The lone pair on the exocyclic amine is delocalized into the 

-system of the pyridine ring, rendering it less basic.

Key Structural Parameters:

  • Molecular Formula (Cation):

    
    
    
  • Symmetry:

    
     (Low symmetry contributes to NLO activity)
    
  • Dipole Moment: Enhanced in the cationic state, facilitating strong hydrogen bonding networks (e.g., N—H...O, N—H...Cl).

Physicochemical Profile

The following data consolidates properties of the neutral parent and its commercially relevant salts (e.g., Hydrogen Phosphate, Phenoxyacetate).

Table 1: Comparative Physicochemical Properties
PropertyNeutral Base (2-Amino-5-chloropyridine)Pyridinium Salt (e.g., Phenoxyacetate/Phosphate)
CAS Number 1072-98-6Variable (Salt dependent)
Molecular Weight 128.56 g/mol > 200 g/mol (Anion dependent)
Melting Point 135–138 °C205 °C (Phenoxyacetate); >150 °C (Phosphate)
pKa (Predicted) 4.67 ± 0.13N/A (Already protonated)
Solubility Ethanol, Methanol, ChloroformWater, Polar protic solvents
Crystal System Monoclinic / OrthorhombicTetragonal (

) or Triclinic (

)
UV Cut-off ~300 nm~300–350 nm (Transparent in Vis/NIR)
NLO Efficiency Low (Centrosymmetric packing)High (Often > KDP standard)
Spectroscopic Signatures (FTIR Validation)

To validate the formation of the pyridinium species, look for these specific shifts:

  • N–H Stretching: Broadening and shifting to 3270 cm⁻¹ (indicative of

    
     vs neutral 
    
    
    
    ).
  • C=N Stretching: Shift to 1476 cm⁻¹ due to ring protonation affecting bond order.

  • Anion Modes: Appearance of specific anion peaks (e.g.,

    
     bending modes) confirms salt formation.
    

Chemical Reactivity & Synthesis Pathways[2]

The synthesis of 2-Amino-5-chloropyridinium salts involves a thermodynamic control strategy to ensure single-crystal growth rather than polycrystalline precipitation.

Diagram 1: Protonation & Synthesis Logic

The following diagram illustrates the pathway from the industrial precursor to the crystalline salt.

G Precursor 2-Aminopyridine Chlorination Step 1: Chlorination (HCl + NaClO or Electrolysis) Precursor->Chlorination Electrophilic Sub. Base 2-Amino-5-chloropyridine (Neutral Base) Chlorination->Base Isolation Reaction Step 2: Protonation (Solvent: Methanol/Ethanol) Base->Reaction Dissolution Acid Acid Addition (H3PO4, HCl, Organic Acids) Acid->Reaction Stoichiometric Mix Cation 2-Amino-5-chloropyridinium Cation (Solution) Reaction->Cation N1 Protonation Crystal Single Crystal Growth (Slow Evaporation) Cation->Crystal Supersaturation

Caption: Synthesis workflow from raw precursor to specific pyridinium salt crystals. Note the critical protonation step at the reaction phase.

Experimental Protocol: Single Crystal Growth

Objective: Synthesis of optical-quality 2-Amino-5-chloropyridinium Phenoxyacetate (2A5CPA) crystals. Method: Slow Evaporation Solution Growth (SEST).[1]

Reagents
  • 2-Amino-5-chloropyridine (99% purity).[2]

  • Phenoxyacetic acid (AR grade).

  • Solvent: Methanol (HPLC grade).

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 2-amino-5-chloropyridine and phenoxyacetic acid in a 1:1 molar ratio in methanol.

    • Why: Excess of either component leads to defect-ridden crystals or co-precipitation of the neutral parent.

  • Homogenization: Stir magnetically for 6 hours at room temperature to ensure complete proton transfer and complexation.

  • Filtration: Filter the solution using Whatman No. 1 filter paper to remove insoluble impurities or dust particles that could act as spurious nucleation sites.

  • Evaporation: Transfer the filtrate to a clean beaker. Cover with perforated parafilm to control the evaporation rate.

    • Control: Maintain temperature at 30°C. Rapid evaporation yields polycrystals; slow evaporation yields single crystals.

  • Harvesting: After 20–30 days, harvest the transparent, defect-free crystals. Wash with cold methanol to remove surface impurities.

Validation Checkpoint
  • XRD: Confirm lattice parameters (Tetragonal,

    
    ).
    
  • Transparency: Crystal should be transparent in the 300–1100 nm range (UV-Vis-NIR spectrum).

Applications in Drug Development & Optoelectronics

A. Pharmaceutical Intermediate (The Neutral Base)

The 2-amino-5-chloropyridine scaffold is a "privileged structure" in medicinal chemistry.

  • Zopiclone Synthesis: Acts as the precursor for the pyridine ring in the cyclopyrrolone class of hypnotics.

  • Reactivity: The chlorine at C5 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach complex side chains, while the amino group at C2 serves as a directing group or cyclization point.

B. Non-Linear Optics (The Pyridinium Salt)

The cationic form is engineered for Second Harmonic Generation (SHG) .

  • Mechanism: The protonation enhances the charge transfer (CT) axis from the amino group (donor) to the pyridinium ring (acceptor).

  • Performance: Salts like 2-amino-5-chloropyridinium dihydrogen phosphate exhibit SHG efficiencies often 1.5x to 2x that of KDP (Potassium Dihydrogen Phosphate) .

  • Laser Damage Threshold: High resistance to laser damage makes them suitable for high-power frequency doubling (e.g., converting 1064 nm Nd:YAG laser to 532 nm green light).

Diagram 2: Application Logic & Crystal Packing

This diagram visualizes how the molecular properties translate to macroscopic applications.

Applications cluster_Pharma Pharmaceuticals (Neutral/Salt) cluster_NLO Materials Science (Crystalline Salt) Molecule 2-Amino-5-chloropyridinium Cation Coupling Pd-Catalyzed Coupling (C-Cl bond activation) Molecule->Coupling Deprotonation H_Bonds H-Bond Network (Stability) Molecule->H_Bonds Anion Interaction Zopiclone Zopiclone/Zolpidem (Hypnotics) Coupling->Zopiclone NonCentro Non-Centrosymmetric Packing SHG Second Harmonic Generation (Frequency Doubling) NonCentro->SHG Laser Interaction H_Bonds->NonCentro Crystal Engineering

Caption: Divergent application pathways. Left: Chemical reactivity for drugs. Right: Supramolecular assembly for optics.

References

  • Abirami, V., et al. (2025).[3] "Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies." International Journal of Advanced Science and Engineering.

  • Senthil, T., et al. (2025). "Synthesis, growth, crystal structure analysis, optical characterization... on 2-amino-5-chloropyridinium phenoxyacetate." World Scientific.

  • National Institute of Standards and Technology (NIST). "2-Amino-5-chloropyridine - NIST Chemistry WebBook."

  • PubChem. "2-Amino-5-chloropyridine | C5H5ClN2." National Library of Medicine.

  • Ben Ghozlen, M.H., et al. (2006). "Synthesis and Crystal Structure of a New Organic 2-Amino-5-Chloro Pyridinium Dihydrogenmonophosphate." Journal of Chemical Crystallography.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5-chloropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloropyridine is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its structural backbone is integral to the synthesis of various active pharmaceutical ingredients (APIs), including the hypnotic agent Zopiclone and the anti-inflammatory drug Etoricoxib, as well as herbicides like Clodinafop.[1][2] The efficiency of synthetic routes and the ease of purification of these commercially valuable compounds are profoundly influenced by the solubility of 2-amino-5-chloropyridine in various organic solvents. Understanding its solubility profile is, therefore, a critical parameter for process chemists and formulation scientists, enabling the optimization of reaction conditions, crystallization processes, and ultimately, the economic viability of manufacturing processes.

This technical guide provides a comprehensive overview of the solubility of 2-amino-5-chloropyridine. It consolidates available solubility data, presents a detailed, field-proven methodology for its experimental determination, and delves into the theoretical underpinnings that govern its behavior in different solvent systems. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them with the knowledge to effectively utilize this versatile building block.

Physicochemical Properties of 2-Amino-5-chloropyridine

A foundational understanding of the physicochemical properties of 2-amino-5-chloropyridine is essential for interpreting its solubility.

PropertyValueReference
Molecular FormulaC₅H₅ClN₂[3]
Molecular Weight128.56 g/mol [3]
AppearanceWhite to light yellow/beige crystalline powder[4][5]
Melting Point135-138 °C[6][7]
Boiling Point127-128 °C at 11 mmHg[6]
pKa4.67 ± 0.13 (Predicted)[5]

Solubility Profile of 2-Amino-5-chloropyridine

Quantitative solubility data for 2-amino-5-chloropyridine in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and a specific value for water solubility provide a starting point for understanding its general solubility characteristics.

Qualitative Solubility:

2-Amino-5-chloropyridine exhibits moderate solubility in water, with a greater propensity to dissolve in organic solvents such as ethanol and methanol.[4] This suggests that the polarity of the solvent plays a significant role in its dissolution.

Quantitative Solubility Data:

The following table summarizes the known quantitative solubility data for 2-amino-5-chloropyridine. The scarcity of data highlights the necessity for experimental determination in specific applications.

SolventTemperature (°C)SolubilityReference
Water201 g/L[7]

Experimental Determination of Solubility: A Validated Protocol

The absence of comprehensive solubility data necessitates a reliable and reproducible experimental protocol. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[2] This method, coupled with a quantitative analytical technique such as gravimetric analysis or UV-Vis spectroscopy, provides accurate and precise solubility values.

Isothermal Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the determination of the solubility of 2-amino-5-chloropyridine in an organic solvent of interest.

I. Materials and Equipment:

  • 2-Amino-5-chloropyridine (purity >98%)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • UV-Vis spectrophotometer (for spectroscopic analysis)

II. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_grav Gravimetric Method cluster_uv UV-Vis Method cluster_calc Calculation prep1 Add excess 2-amino-5-chloropyridine to a known volume of solvent in a sealed vial. equil1 Place vials in a temperature-controlled orbital shaker. prep1->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. equil1->equil2 samp1 Allow vials to stand to let undissolved solid settle. equil2->samp1 samp2 Withdraw an aliquot of the supernatant using a syringe. samp1->samp2 samp3 Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed container. samp2->samp3 grav1 Weigh the filtered saturated solution. samp3->grav1 uv2 Dilute the filtered saturated solution to a concentration within the calibration range. samp3->uv2 grav2 Evaporate the solvent under controlled conditions (e.g., in an oven). grav1->grav2 grav3 Weigh the remaining solid residue. grav2->grav3 calc1 Calculate solubility (e.g., in g/100mL or mol/L) based on the weight of the residue or the concentration from the calibration curve. grav3->calc1 uv1 Prepare a calibration curve of known concentrations of 2-amino-5-chloropyridine in the solvent. uv1->uv2 uv3 Measure the absorbance of the diluted solution at λmax. uv2->uv3 uv3->calc1

Caption: Experimental workflow for determining the solubility of 2-amino-5-chloropyridine.

III. Detailed Procedural Steps:

  • Preparation of Saturated Solution:

    • To a series of vials, add a precisely weighed amount of the organic solvent.

    • Add an excess amount of 2-amino-5-chloropyridine to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9] The time required for equilibration should be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.[8]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed container.[10] This step is critical to remove any undissolved microcrystals.

  • Analysis of the Saturated Solution:

    • Gravimetric Analysis:

      • Weigh the container with the filtered saturated solution to determine the mass of the solution.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the solid residue is achieved.[11]

      • The weight of the residue corresponds to the mass of 2-amino-5-chloropyridine dissolved in the collected mass of the solution.

    • UV-Vis Spectroscopic Analysis:

      • Prepare a series of standard solutions of 2-amino-5-chloropyridine of known concentrations in the solvent of interest.

      • Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[10]

  • Calculation of Solubility:

    • From Gravimetric Data:

      • Solubility ( g/100g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

    • From UV-Vis Data:

      • Solubility (g/L) = Concentration from calibration curve (g/L) * Dilution factor

Theoretical Considerations for Solubility

The solubility of 2-amino-5-chloropyridine in a given organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[12]

G solubility Solubility of 2-Amino-5-chloropyridine solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props system_props System Properties solubility->system_props polarity Polarity solute_props->polarity h_bond_donor H-bond Donor (Amino group) solute_props->h_bond_donor h_bond_acceptor H-bond Acceptor (Pyridine N, Amino N) solute_props->h_bond_acceptor crystal_lattice Crystal Lattice Energy solute_props->crystal_lattice solvent_polarity Polarity solvent_props->solvent_polarity solvent_h_bond H-bonding Capacity solvent_props->solvent_h_bond temperature Temperature system_props->temperature

Sources

Crystal Structure of 2-Amino-5-chloropyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary: The Structural Scaffold

2-Amino-5-chloropyridine (2A5CP) serves as a critical isostere in medicinal chemistry, bridging the gap between simple anilines and more complex heterocyclic scaffolds. Its utility lies not just in its covalent chemistry, but in its ability to form robust crystalline salts with distinct physicochemical properties.

For drug development professionals, understanding the 2-Amino-5-chloropyridinium cation is essential for salt selection strategies. The protonation of the ring nitrogen (N1) rather than the exocyclic amino group triggers specific supramolecular synthons—most notably the


 motif—that drive crystal packing, solubility profiles, and stability. This guide dissects the crystallographic architecture of these salts, providing actionable data for solid-form screening.

Crystallographic Fundamentals

Protonation Site and Geometry

A common misconception in pyridine-amine derivatives is the site of protonation. In 2A5CP salts, protonation occurs exclusively at the ring nitrogen (N1) , not the exocyclic amino group. This is governed by the resonance stabilization of the pyridinium cation, which delocalizes the positive charge.

Structural Consequences of Protonation:

  • Bond Angle Widening: Upon protonation, the

    
     bond angle expands significantly. In the neutral molecule, this angle is approximately 118.1° . In the salt forms (e.g., salicylate, nitrate), this angle widens to 122–123° . This 
    
    
    
    expansion is a reliable diagnostic marker for successful salt formation in X-ray datasets.
  • Planarity: The 2-amino-5-chloropyridinium cation remains essentially planar, with maximum deviations (e.g., of the Cl atom) typically

    
    .[1] This planarity facilitates 
    
    
    
    -
    
    
    stacking interactions, often observed in the crystal packing of these salts.
Supramolecular Synthons

The stability of these salts is dictated by hydrogen bonding networks. The "master key" to these structures is the pyridinium-carboxylate heterosynthon .

  • The

    
     Motif:  This is the dominant supramolecular construct. The protonated ring nitrogen (
    
    
    
    ) and one hydrogen from the exocyclic amino group (
    
    
    ) form a bidentate hydrogen bond pair with the carboxylate oxygens (
    
    
    ) of the counter-ion.
  • DDAA Arrays: These motifs often pair centrosymmetrically to form Donor-Donor-Acceptor-Acceptor (DDAA) arrays, creating robust 1D chains or dimers that define the lattice energy.

Comparative Case Studies: Unit Cell Data

The following table synthesizes unit cell parameters for key 2-Amino-5-chloropyridinium salts. Use this data to validate powder X-ray diffraction (PXRD) patterns during screening.

Salt AnionCrystal SystemSpace Group

(

)

(

)

(

)

(

)
Ref
Salicylate Monoclinic

6.74014.55713.286115.55[1, 2]
Nitrate Monoclinic

4.78813.02912.779101.45[3]
4-Aminobenzoate Monoclinic

6.98822.0078.05592.80[4]
H-Succinate Orthorhombic

*
5.22613.60014.90290.00[5]
4-Carboxybutanoate OrthorhombicN/A5.18614.50115.96390.00[6]

*Space group inferred from systematic absences in similar orthorhombic pyridinium salts; refer to source for full CIF.

Analysis of Packing Motifs
  • Salicylate Salt: Exhibits the classic

    
     dimer. The structure is further stabilized by intramolecular 
    
    
    
    bonds within the salicylate anion (S(6) motif) and weak
    
    
    interactions between layers.
  • Nitrate Salt: Unlike the discrete dimers of the carboxylates, the nitrate salt forms infinite zigzag chains parallel to the b-axis. The nitrate anion acts as a bridge, accepting H-bonds from both the ring

    
     and the amino group.
    
  • 4-Aminobenzoate: Shows segregated stacking. The cation and anion layers alternate, connected by a 3D hydrogen bond network.[2][3] The dihedral angle between the pyridinium and benzoate rings (

    
    ) disrupts planarity, preventing tight 
    
    
    
    -stacking compared to the salicylate.

Visualizing the Structural Logic

Supramolecular Assembly Logic

The following diagram illustrates the hierarchy of forces that assemble these crystals, from primary protonation to the formation of the 3D lattice.

SupramolecularLogic Start Neutral 2-Amino-5-chloropyridine Protonation Protonation at Ring N1 (C-N-C Angle expands to ~123°) Start->Protonation + H+ Acid Acid Source (HX) Acid->Protonation Synthon Formation of R2,2(8) Synthon (Bidentate H-Bonding) Protonation->Synthon Interaction with Anion Carboxylate Carboxylate Anion (Benzoate, Salicylate) Synthon->Carboxylate Inorganic Inorganic Anion (Nitrate, Chloride) Synthon->Inorganic Dimer Centrosymmetric Dimer (DDAA Array) Carboxylate->Dimer Dominant Motif Chain Infinite Zigzag Chains (1D Polymer) Inorganic->Chain Bridging Mode Lattice 3D Crystal Lattice Stabilized by C-H...π & π-π Stacking Dimer->Lattice Chain->Lattice

Figure 1: Mechanistic pathway of supramolecular assembly in 2-amino-5-chloropyridinium salts.

Experimental Protocols

Synthesis & Crystal Growth (Slow Evaporation)

To obtain single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction), a slow evaporation technique is preferred over rapid cooling to minimize defects.

Reagents:

  • 2-Amino-5-chloropyridine (>98% purity).

  • Target Acid (Salicylic, Nitric, 4-Aminobenzoic, etc.).

  • Solvent: Methanol (HPLC grade) or Ethanol/Water (80:20).

Protocol:

  • Stoichiometry: Prepare a 1:1 molar ratio of the base and acid.

    • Example: 64 mg (0.5 mmol) base + 69 mg (0.5 mmol) salicylic acid.

  • Dissolution: Dissolve components separately in minimal hot methanol (approx. 10-15 mL each at 50°C).

  • Mixing: Slowly add the acid solution to the base solution with continuous magnetic stirring.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter to remove particulate nucleation sites.
    
  • Crystallization: Cover the vial with perforated Parafilm (3-4 pinholes). Store in a vibration-free, dark environment at 20-25°C.

  • Harvesting: Crystals typically appear within 3-7 days. Harvest when dimensions reach approx.

    
     mm.
    
SCXRD Workflow

The following workflow outlines the critical steps for structural determination, ensuring high "Trustworthiness" in your data reporting.

SCXRD_Workflow Selection Crystal Selection (Polarized Microscope) Mounting Mounting (Glass Fiber/Loop + Oil) Selection->Mounting DataCollection Data Collection (Mo/Cu Kα, T=100K) Mounting->DataCollection Reduction Data Reduction (SAINT/CrysAlisPro) DataCollection->Reduction Solution Structure Solution (Direct Methods/SHELXT) Reduction->Solution Refinement Refinement (Least Squares/SHELXL) Solution->Refinement

Figure 2: Standardized workflow for Single Crystal X-Ray Diffraction analysis.[3][4]

Critical Refinement Parameters:

  • Temperature: Collect at 100K whenever possible to reduce thermal motion ellipsoids and resolve H-atom positions.

  • H-atom Treatment: Amino H-atoms should ideally be located in difference Fourier maps and refined isotropically to confirm the H-bonding network. If unstable, constrain using a riding model (

    
    ).
    
  • CheckCIF: Ensure no Level A or B alerts regarding missed symmetry or void spaces.

Implications for Drug Development

  • Solubility Enhancement: The formation of the 2-amino-5-chloropyridinium cation disrupts the strong intermolecular forces of the neutral base, generally improving aqueous solubility.

  • Stability: The high lattice energy provided by the

    
     synthons (in carboxylates) confers significant thermal stability (often melting points >150°C), making these salts suitable for solid dosage forms.
    
  • Polymorphism Risk: The flexibility of the amino group and the potential for hydration (as seen in succinates) suggests a moderate risk of polymorphism. Comprehensive screening (DSC/TGA) is recommended alongside SCXRD.

References

  • Hemamalini, M., & Fun, H. K. (2010).[5][6] 2-Amino-5-chloropyridinium salicylate . Acta Crystallographica Section E: Structure Reports Online, 66(6), o1418-o1419.[6]

  • ResearchGate.[5][7] (PDF) 2-Amino-5-chloropyridinium salicylate .

  • Zgolli, Z., et al. (2009).[8] 2-Amino-5-chloropyridinium nitrate .[4][8] Acta Crystallographica Section E, 65, o2755.[4]

  • Gowri, M., et al. (2012). 2-Amino-5-chloropyridinium 4-aminobenzoate . Acta Crystallographica Section E, 68, o3187.[3]

  • Hemamalini, M., & Fun, H. K. (2010).[5][6] 2-Amino-5-chloropyridinium hydrogen succinate . Acta Crystallographica Section E, 66, o464.

  • ResearchGate. Growth, physicochemical and quantum chemical investigations on 2-amino 5-chloropyridinium 4-carboxybutanoate .

Sources

Technical Guide: Thermogravimetric Analysis (TGA) of 2-Amino-5-chloropyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the thermogravimetric analysis (TGA) of 2-Amino-5-chloropyridinium derivatives. While 2-Amino-5-chloropyridine is a neutral organic base (


), it is most frequently encountered in materials science (specifically Non-Linear Optics, NLO) and drug development as a protonated cation in salt forms (e.g., hydrogen maleate, sulfosalicylate, or chloride).

The thermal profile of the 2-Amino-5-chloropyridinium cation is governed by the proton transfer energy barrier between the pyridinium nitrogen and the counter-anion. This guide provides the rigorous methodology required to differentiate between desolvation, melting, and oxidative degradation, ensuring data integrity for regulatory or research submissions.

Chemical Context & Thermal Significance[1][2][3][4][5][6][7][8][9][10]

The 2-Amino-5-chloropyridinium cation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is a supramolecular synthon. Its thermal stability is not intrinsic solely to the cation but is a function of the lattice energy  and the acidity  of the counter-ion.
  • The Neutral Base: 2-Amino-5-chloropyridine melts at ~136–138 °C and boils/sublimes near 241 °C.

  • The Cationic Salts: Generally exhibit higher thermal stability (often

    
     °C) due to extensive hydrogen bonding networks (N–H...O) and 
    
    
    
    -
    
    
    stacking.

Why TGA is Critical:

  • Stoichiometry Verification: Distinguishing between anhydrous salts and solvates (e.g., monohydrates).

  • Processing Windows: Defining the upper temperature limit for melt-processing or extrusion.

  • Degradation Mechanism: Identifying if the material degrades via sublimation of the neutral base (after reverse proton transfer) or via ring fragmentation.

Experimental Methodology

To obtain reproducible data, the following protocol must be adhered to. This workflow minimizes artifacts caused by buoyancy effects, convection currents, or sample creeping.

Instrument Configuration
  • Crucible Selection: Alumina (

    
    ) or Platinum (
    
    
    
    ).
    • Note: Use Platinum if carbonization is expected, as it is easier to clean via flame polishing. Use Alumina if the anion contains phosphorus (e.g., dihydrogen phosphate) to avoid Pt-P alloying.

  • Atmosphere: Nitrogen (

    
    ) for inert decomposition; Air/Oxygen for oxidative stability studies.
    
  • Flow Rate: 40–60 mL/min (Balance Purge) / 20–40 mL/min (Sample Purge).

Step-by-Step Protocol
  • Blank Run: Perform a baseline run with an empty crucible using the exact heating profile to subtract buoyancy effects.

  • Sample Loading:

    • Mass: 2–5 mg (Keep low to prevent thermal gradients).

    • Form: Fine powder (crushed single crystals). Avoid large chunks to prevent "spitting" during solvent loss.

  • Temperature Program:

    • Equilibration: Hold at 30 °C for 5 minutes.

    • Ramp: 10 °C/min to 110 °C (Hold 5 min if solvent suspected).

    • Ramp: 10 °C/min to 600 °C.

  • Derivative Calculation: Always plot the First Derivative (DTG) to identify overlapping mass loss events.

Workflow Visualization

TGA_Workflow cluster_QC Quality Control Loop Start Sample Preparation (Grind to <100µm) PanSelect Crucible Selection (Pt vs Alumina) Start->PanSelect Avoid contamination Loading Loading (2-5mg) & Tare PanSelect->Loading Purge N2 Purge (50 mL/min) Loading->Purge Remove O2 Run Thermal Ramp (10°C/min) Purge->Run Analysis Data Analysis (T_onset, DTG Peak) Run->Analysis Export Data Analysis->Start If Residue > Expected

Caption: Standardized TGA workflow for organic salts ensuring reproducibility and artifact minimization.

Thermal Profile & Decomposition Kinetics[2][3][7][8][9][12][13]

The thermal degradation of 2-Amino-5-chloropyridinium salts typically follows a three-stage mechanism.

Stage I: Dehydration/Desolvation ( °C)

If the sample is a hydrate (e.g., 2-amino-5-chloropyridinium carboxylate monohydrate), a mass loss of ~3–10% is observed.

  • Calculation:

    
    .
    
  • Identification: Sharp DTG peak. If the peak is broad, it indicates physically adsorbed water (hygroscopicity) rather than lattice water.

Stage II: Proton Transfer & Dissociation ( °C – °C)

This is the critical stability zone. The salt undergoes Reverse Proton Transfer :



  • Observation: The onset temperature (

    
    ) depends on the basicity of the anion. Stronger acids (e.g., sulfonates) hold the proton tighter, elevating 
    
    
    
    .
  • Melting vs. Decomposition: In many cases (e.g., the phenoxyacetate salt), melting occurs simultaneously with or immediately preceding decomposition.

Stage III: Pyrolysis & Ring Fragmentation ( °C)

The pyridine ring fractures. The chlorine atom is often expelled as HCl gas early in this stage.

  • Residue: In

    
    , a carbonaceous char ("char yield") of 10–20% is common. In Air, mass usually drops to 0%.
    
Decomposition Pathway Diagram

Decomposition_Path Salt 2-Amino-5-chloropyridinium Salt (Crystalline Solid) Desolvation Stage I: Desolvation (- H2O / Solvent) Salt->Desolvation T < 120°C Melt Stage II: Melting / Dissociation (Reverse Proton Transfer) Desolvation->Melt T ~ 130-200°C Volatiles Release of Volatiles (Neutral Base + Acid Gas) Melt->Volatiles Simultaneous Frag Stage III: Ring Fragmentation (Pyrolysis) Melt->Frag T > 300°C Char Carbonaceous Char (Residue) Frag->Char Inert Atmosphere

Caption: Thermal degradation pathway illustrating the transition from crystalline salt to volatile components and char.

Comparative Data Analysis

The following table summarizes the thermal stability of the cation when paired with different counter-ions. This data highlights how the anion dictates the thermal limit.

Compound / Salt Form

(°C)

(Decomp)
Stability WindowKey Reference
Neutral Base (2-Amino-5-chloropyridine)136–138~140 (Sublimation)Low[ChemicalBook, 2024]
Phenoxyacetate Salt 205134Moderate[ResearchGate, 2025]
5-Sulfosalicylate Salt N/A192High[ResearchGate, 2022]
p-Toluenesulphonate Salt N/A> 200 (Est.)High[ResearchGate, 2025]

Interpretation:

  • Sulfonates (Sulfosalicylate, p-Toluenesulphonate) provide the highest thermal stability due to the high acidity of the sulfonic group, creating a strong ionic bond with the pyridinium nitrogen.

  • Carboxylates (Phenoxyacetate) generally have lower stability, often decomposing near the melting point of the neutral base.

Troubleshooting & Artifact Management

When analyzing 2-Amino-5-chloropyridinium salts, researchers often encounter specific artifacts. Here is how to resolve them:

  • "The Sublimation Mask":

    • Issue: The neutral base sublimes before decomposing, looking like a clean mass loss.

    • Solution: Use Hermetic Pans with a Pinhole (75 µm). This creates a "self-generated atmosphere" that suppresses sublimation, allowing you to see the true chemical decomposition temperature.

  • Corrosion of Thermocouples:

    • Issue: Release of HCl and NOx during Stage III can damage TGA sensors.

    • Solution: Ensure the Balance Purge (protective gas) is active and separate from the Sample Purge.

  • Explosive Decomposition:

    • Issue: If the anion is energetic (e.g., nitrate, perchlorate), the sample may detonate.

    • Solution: Always run a DSC scan on <1 mg sample before TGA to check for sharp exotherms.

References

  • ResearchGate. (2022). Growth of 2-amino-5-chloropyridinium 5-sulfosalicylate (2A5CP5S) single crystals. Retrieved from

  • ResearchGate. (2025).[1] Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. Retrieved from

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine Properties and Safety. Retrieved from

  • PubChem. (2025).[2] 2-Amino-5-chloropyridine Compound Summary. Retrieved from

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from

Sources

Technical Guide: Discovery and Synthesis of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Amino-5-chloropyridine represents a classic case study in regioselective control within heterocyclic chemistry.[1] While seemingly simple, the chlorination of 2-aminopyridine is fraught with competitive pathways—specifically the formation of the 3,5-dichloro byproduct.

This technical guide details the historical evolution of this synthesis, the mechanistic insights that solved the selectivity crisis, and a robust, scalable protocol for modern application.

Executive Summary: The "Edoxaban" Intermediate

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a critical pharmacophore and building block.[1] Its primary industrial significance lies in its role as a key intermediate for Edoxaban (a Factor Xa inhibitor anticoagulant) and Zopiclone (a sedative).[1]

  • The Challenge: The amino group at position 2 strongly activates the pyridine ring for electrophilic aromatic substitution (EAS) at positions 3 (ortho) and 5 (para).

  • The Critical Quality Attribute (CQA): Minimizing the 2-amino-3,5-dichloropyridine impurity to <0.1%, as separation via crystallization is yield-destructive.

  • The Solution: Exploiting acidity functions (

    
    ) to manipulate the reactivity of the pyridine nitrogen, thereby steering regioselectivity.
    

Historical Genesis and Evolution[1]

The synthesis history maps the industry's understanding of pyridine electronics.[1]

Phase I: The Chichibabin Era (1928)

The compound was first reported by the Russian chemist Alexei Chichibabin in 1928.

  • Method: Chlorination of 2-aminopyridine in an alcoholic solution.[1][2][3]

  • Outcome: The reaction was uncontrollable. The electron-rich ring reacted promiscuously, yielding mixtures of 5-chloro, 3-chloro, and 3,5-dichloro derivatives.[1] Isolation was inefficient.

Phase II: The Aqueous Acid Era (1940s-1960s)

Researchers like English et al. (1946) and Van Zwieten (1961) attempted to moderate the reaction using dilute sulfuric acid (20%).[1][2]

  • Hypothesis: Mild acidification would buffer the reaction.[1]

  • Failure Mode: In weak acid, a significant portion of 2-aminopyridine remains unprotonated.[1][2] The unprotonated species reacts orders of magnitude faster than the protonated species, leading to "hot spots" of reactivity and substantial over-chlorination (3,5-dichloro yields often >15%).

Phase III: The "Strong Acid" Breakthrough (1976)

The pivotal moment came with Thomas et al. (Olin Corp, US Patent 3,985,759) .

  • Discovery: They identified that regioselectivity is a function of medium acidity.[1][2]

  • Mechanism: In a medium with a Hammett acidity function (

    
    ) less than -3.5 (e.g., conc.[1][2] HCl or H2SO4), the pyridine ring is fully protonated.
    
  • Result: The protonated ring is deactivated, slowing the reaction rate to a controllable kinetic regime. Furthermore, the positive charge on the ring nitrogen inductively deactivates the adjacent 3-position more than the distal 5-position, locking selectivity to the 5-chloro product.[1]

Mechanistic Pathway & Regioselectivity Logic

The following diagram illustrates the divergent pathways based on acidity.

ReactionPathway Start 2-Aminopyridine WeakAcid Weak Acid Medium (Unprotonated Species Dominates) Start->WeakAcid pH > 1 StrongAcid Strong Acid Medium (H0 < -3.5) (Fully Protonated Ring) Start->StrongAcid pH < 0 FastRxn Rapid Electrophilic Attack (Non-selective) WeakAcid->FastRxn MixProd Mixture: 5-Chloro (Major) 3,5-Dichloro (Significant Impurity) FastRxn->MixProd SlowRxn Controlled Attack (Inductive Deactivation of Pos 3) StrongAcid->SlowRxn Target 2-Amino-5-chloropyridine (>95% Selectivity) SlowRxn->Target

Caption: Divergent reaction pathways dictated by medium acidity. Strong acid ensures protonation-directed regioselectivity.[1]

Validated Experimental Protocol

This protocol synthesizes modern "Green Chemistry" improvements (using oxidative chlorination) with the classical "Strong Acid" selectivity principles. This avoids handling toxic chlorine gas cylinders by generating Cl2 in situ.[1]

Protocol: Oxidative Chlorination via HCl/H2O2

Safety Note: This reaction is exothermic.[1] H2O2 is a strong oxidizer.[1] Ensure proper venting for off-gassing.[1]

Materials:
ReagentEquiv.Role
2-Aminopyridine1.0Substrate
HCl (37% conc.)[1]5.0Solvent/Cl Source/Protonation Agent
Hydrogen Peroxide (30%)1.1Oxidant
Water-Solvent
NaOH (50% aq)-Neutralization
Step-by-Step Methodology:
  • System Setup:

    • Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

    • Cool the system to 0–5°C using an ice/salt bath.

  • Acidification (The Critical Step):

    • Charge 2-Aminopyridine (0.1 mol, 9.4 g).[1][4]

    • Add concentrated HCl (42 mL, ~0.5 mol) slowly.

    • Observation: The amine will dissolve, and the exotherm must be controlled to keep T < 20°C.

    • Why: This excess acid ensures the Hammett acidity is sufficiently low to protonate the ring nitrogen completely before chlorination begins.

  • Oxidative Addition:

    • Charge Hydrogen Peroxide (30%, 11.3 mL) into the dropping funnel.

    • Add dropwise over 60 minutes.

    • Temperature Control: STRICTLY maintain T < 15°C .

    • Mechanism:[1][2][5][6][7][8][9][10][11]

      
      .[1] The chlorine is generated in situ within the acidic matrix, immediately reacting with the protonated substrate.
      
  • Reaction Monitoring:

    • Stir at 10–15°C for 2 hours.

    • Monitor via HPLC (C18 column, Acetonitrile/Water).

    • Endpoint: < 1.0% starting material remaining.[1]

  • Workup & Purification:

    • Dilute the reaction mixture with ice water (50 mL).

    • Slowly basify with 50% NaOH to pH 8–9.[1] Caution: Strong exotherm.[1]

    • The product will precipitate as an off-white solid.[1][10]

    • Filter the crude solid.[1][4]

    • Recrystallization: Dissolve crude wet cake in hot water (or 10% methanol/water).[1] Cool slowly to 4°C. Filter and dry.

Expected Results:
  • Yield: 75–85%[1]

  • Purity: >99.0% (HPLC)

  • Melting Point: 136–138°C[1][3]

Process Logic & Troubleshooting

The following table summarizes key process parameters and their impact on the CQA (Critical Quality Attributes).

ParameterDeviationConsequenceCorrective Action
Acid Concentration Too Low (< 15% HCl)Formation of 3,5-dichloro impurity (>5%).[1]Ensure conc. HCl is used; do not over-dilute with water initially.[1]
Temperature Too High (> 25°C)Loss of regioselectivity; oxidation of amine to nitro species.[1]Maintain active cooling during oxidant addition.[1]
Stirring Poor MixingLocalized hot spots of Cl2 concentration leading to over-chlorination.[1]Use high-torque mechanical stirring, not magnetic bars.
Quench pH > 10Risk of hydrolyzing the chloride (rare) or dissolving product.[1]Stop basification at pH 8-9.[1]
Purification Workflow Diagram

Purification ReactionMix Reaction Mixture (Acidic, pH < 1) Quench Basification (NaOH) to pH 8-9 ReactionMix->Quench T < 20°C Filtration Filtration Quench->Filtration CrudeSolid Crude Cake (Contains salts) Filtration->CrudeSolid Recryst Recrystallization (Hot Water/MeOH) CrudeSolid->Recryst FinalProduct Pure 2-Amino-5-chloropyridine (>99% Purity) Recryst->FinalProduct

Caption: Downstream processing logic to ensure salt removal and high purity.

References

  • Chichibabin, A. E. (1928).[1] "Über die Halogenierung des 2-Aminopyridins." Chemisches Zentralblatt, 99(II), 1670.[2] (Foundational discovery).

  • English, J. P., et al. (1946).[2] "Substituted Pyridines."[1] Journal of the American Chemical Society, 68(3), 453-458. Link[1]

  • Thomas, T. J. (1976).[1] "Process for preparing 2-amino-5-chloropyridine." U.S. Patent 3,985,759.[1][11] Washington, DC: U.S. Patent and Trademark Office. Link (The "Strong Acid" breakthrough).

  • Yin, J., et al. (2017). "A method for preparation of 2-amino-5-chloro-pyridine."[1][2][3][4][7][8][10][11] CN Patent 106432069A.[1] Link (Modern oxidative chlorination protocol).[1]

  • ChemicalBook. (2024).[1] "2-Amino-5-chloropyridine Properties and Synthesis." Link

Sources

2-Amino-5-chloropyridine: A Comprehensive Technical Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unsung Hero of Heterocyclic Synthesis

In the vast landscape of organic chemistry, certain molecules distinguish themselves not by their own complexity, but by the elegant and efficient pathways they open to creating a multitude of high-value compounds. 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a preeminent example of such a foundational building block. Its strategic placement of an amino group and a chlorine atom on a pyridine ring provides a versatile scaffold for synthetic chemists. This guide offers an in-depth exploration of this critical intermediate, from its fundamental properties and synthesis to its pivotal role in the development of pharmaceuticals and agrochemicals that impact global health and food security. For the researcher, scientist, and drug development professional, a deep understanding of this molecule is not merely academic—it is a gateway to innovation.

Physicochemical Properties & Structural Characterization

2-Amino-5-chloropyridine is a beige to beige-brown crystalline powder under standard conditions.[1][2] Its structural integrity and purity are paramount for its successful application in multi-step syntheses, where impurities can lead to significant downstream challenges.

Table 1: Key Physicochemical Properties of 2-Amino-5-chloropyridine

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂PubChem[3]
Molecular Weight 128.56 g/mol PubChem[3]
Melting Point 135-138 °CChemicalBook, Sigma-Aldrich[1][2][4]
Boiling Point 127-128 °C at 11 mmHgSigma-Aldrich
Appearance Beige to beige-brown crystalline powderChemicalBook, Sigma-Aldrich[1][2]
Solubility 1.0 g/L in water (20 °C); soluble in ethanol, methanolChemicalBook[1][5]
CAS Number 1072-98-6PubChem[3]
Spectroscopic and Crystallographic Profile

The identity and purity of 2-amino-5-chloropyridine are routinely confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The aromatic protons and carbons exhibit characteristic shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and ring nitrogen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Cl stretching, confirming the presence of the key functional groups.[6]

  • Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and provides a characteristic fragmentation pattern.[3]

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have elucidated the solid-state structure, revealing a herringbone packing formation featuring centrosymmetric head-to-tail N(amine)-H···N(pyridine) hydrogen bonding dimers.[7] This understanding of its solid-state packing is crucial for controlling polymorphism in pharmaceutical applications.

Synthesis Strategies: A Tale of Two Precursors

The efficient synthesis of 2-amino-5-chloropyridine is critical for its commercial viability. Two primary routes dominate its industrial production, each with distinct advantages and mechanistic considerations.

Route 1: Electrophilic Chlorination of 2-Aminopyridine

This is a direct and atom-economical approach. However, the challenge lies in controlling the regioselectivity and preventing over-chlorination. The amino group is a strong activating group, making the pyridine ring susceptible to further electrophilic substitution.

Causality of Experimental Choice: To achieve high selectivity for monochlorination at the 5-position, the reaction is conducted in a strongly acidic medium (e.g., concentrated HCl or H₂SO₄) with a Hammett acidity function (H₀) below -3.5.[8] In such a medium, the pyridine nitrogen and, to a large extent, the exocyclic amino group are protonated. This protonation deactivates the ring towards electrophilic attack. The rate of chlorination of the protonated 2-aminopyridine is significantly faster than the rate of chlorination of the resulting product, 2-amino-5-chloropyridine.[8] This rate differential is the key to minimizing the formation of the 2-amino-3,5-dichloropyridine byproduct.[8]

Workflow Diagram: Selective Chlorination

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproduct A 2-Aminopyridine D Protonation of 2-Aminopyridine A->D B Chlorinating Agent (e.g., Cl2, NCS) E Selective Electrophilic Chlorination at C5 B->E C Strong Acid (H₀ < -3.5) C->D  Protonation/ Deactivation D->E F 2-Amino-5-chloropyridine (Desired Product) E->F High Yield G 2-Amino-3,5-dichloropyridine (Minimized Byproduct) E->G Low Yield

Caption: Workflow for the selective synthesis of 2-amino-5-chloropyridine.

Route 2: Reduction of 5-Chloro-2-nitropyridine

This method offers excellent regioselectivity as the positions of the functional groups are pre-defined in the starting material. The core of this synthesis is the efficient reduction of the nitro group to an amine.

Causality of Experimental Choice: Various reduction methods can be employed, including catalytic hydrogenation (e.g., H₂ over Pd/C) or electrochemical reduction.[2][5] Electrochemical methods are particularly noteworthy as they can be performed under mild conditions with high efficiency and avoid the use of high-pressure hydrogen gas, offering a greener and safer alternative.[5] The choice of cathode and anode materials (e.g., nickel and copper, respectively) and the acidic electrolyte are critical for achieving high yields.[5]

Self-Validating Protocol: Electrochemical Synthesis of 2-Amino-5-chloropyridine

This protocol is adapted from established electrochemical methods and serves as a self-validating system where reaction progress can be monitored by the charge passed.[5]

Objective: To synthesize 2-amino-5-chloropyridine from 5-chloro-2-nitropyridine with high yield and purity.

Materials:

  • 5-chloro-2-nitropyridine (1.0 eq)

  • Ethanol (10 mL per gram of starting material)

  • 10% Sulfuric Acid (3 mL per gram of starting material)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Undivided electrochemical cell

  • Nickel sheet cathode

  • Copper sheet anode

  • DC Power Supply

  • Magnetic stirrer

Procedure:

  • Cell Assembly: Assemble the undivided electrochemical cell with the nickel cathode and copper anode. Ensure the electrodes are parallel and securely connected to the DC power supply.

  • Electrolyte Preparation: In a beaker, dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol. Carefully add 15 mL of 10% sulfuric acid while stirring.

  • Electrolysis: Transfer the solution to the electrochemical cell. Begin stirring and apply a constant current density of 100 A/m². Maintain the cell under a nitrogen atmosphere.

  • Monitoring: Continue the electrolysis until a total charge of 2 Faradays per mole of substrate has passed. The theoretical charge can be calculated, providing a clear endpoint for the reaction.

  • Work-up: Upon completion, dilute the electrolyte solution with an equal volume of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product into diethyl ether (3 x 50 mL). The product's solubility in the organic phase allows for efficient separation.

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude product.

  • Final Product: The resulting solid is 2-amino-5-chloropyridine. Purity can be assessed by GC or NMR, and further purification can be achieved by recrystallization from a suitable solvent like petroleum ether.[1] An isolated yield of approximately 82-84% can be expected.[5]

The Role of 2-Amino-5-chloropyridine in Synthesis

The utility of 2-amino-5-chloropyridine stems from the distinct reactivity of its three key positions: the nucleophilic amino group (C2), the electrophilic carbon attached to chlorine (C5), and the pyridine ring nitrogen. This allows for a diverse range of transformations, making it an invaluable intermediate.

Key Applications in Pharmaceuticals and Agrochemicals

This molecule is a cornerstone in the synthesis of several blockbuster products:[4]

  • Zopiclone: A non-benzodiazepine hypnotic agent used for treating insomnia. 2-Amino-5-chloropyridine is a key precursor in forming the cyclopyrrolone core.[2][9]

  • Etoricoxib: A selective COX-2 inhibitor used for pain and inflammation management.[2][10]

  • Edoxaban: A novel anticoagulant medication.[9]

  • Clodinafop: An important herbicide used to control grassy weeds in cereal crops.[2][10]

  • 6-Aminonicotinic Acid: Through reductive carboxylation, it serves as a precursor to a component of Vitamin B3.[1][5]

Diagram: Central Role in High-Value Chemical Synthesis

cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_finechem Fine Chemicals A 2-Amino-5-chloropyridine B Zopiclone (Hypnotic) A->B Multi-step Synthesis C Etoricoxib (Anti-inflammatory) A->C Key Intermediate D Edoxaban (Anticoagulant) A->D Core Scaffold E Clodinafop (Herbicide) A->E Precursor F 6-Aminonicotinic Acid (Vitamin B3 Precursor) A->F Reductive Carboxylation

Caption: 2-Amino-5-chloropyridine as a key building block.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 2-amino-5-chloropyridine is essential.

Table 2: GHS Hazard Information

Hazard StatementClassificationSource
H302 Harmful if swallowedPubChem[3]
H315 Causes skin irritationPubChem[3]
H319 Causes serious eye irritationPubChem[3]
H335 May cause respiratory irritationPubChem[3]
Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12]

  • Handling: Avoid generating dust.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Recommendations
  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[11][12]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[12] Some suppliers recommend storage at <15°C in a dark place.

  • Incompatibilities: Store away from strong oxidizing agents.[11]

Conclusion and Future Outlook

2-Amino-5-chloropyridine has firmly established itself as a high-value, versatile building block in organic synthesis. Its importance is underscored by its role in the production of life-changing pharmaceuticals and essential agrochemicals.[4][13] The elegance of its synthetic utility lies in the predictable and differential reactivity of its functional groups. As chemists continue to push the boundaries of molecular design, the demand for reliable, high-purity intermediates like 2-amino-5-chloropyridine will only grow. Future research will likely focus on even more sustainable and efficient catalytic methods for its synthesis and its application in novel molecular architectures for materials science and next-generation therapeutics.

References

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Process for preparing 2-amino-5-chloropyridine.
  • 2-Amino-5-chloropyridine | 1072-98-6. ChemicalBook.
  • Can the preparation method of 2-Amino-5-chloropyridine be optimized?. Guidechem.
  • The Chemical Backbone: 2-Amino-5-chloropyridine in Drug and Crop Protection. Unspecified Source.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • Preparation of 2-amino-5-chloropyridine.
  • Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact. Ningbo Inno Pharmchem Co., Ltd..
  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCr.
  • Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal.
  • 2-Amino-5-chloropyridine | C5H5ClN2. PubChem - NIH.
  • 2-Amino-5-chloropyridine | 1072-98-6. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 2-Amino-5-chloropyridine: Synthesis, Applications, and Importance in Organic Chemistry. Unspecified Source.
  • 2-Amino-5-chloropyridine 98 1072-98-6. Sigma-Aldrich.
  • CAT 813 - 2-Amino-5-chloropyridine - SAFETY D
  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific.
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.
  • Synthesis of 2-amino-5-fluoropyridine.

Sources

Methodological & Application

Application Note: One-Step Synthesis of 2-Amino-5-chloropyridine with High Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a critical pharmacophore and intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban, Betrixaban) and various agrochemicals. The direct chlorination of 2-aminopyridine (2-AP) typically yields a mixture of the desired 5-chloro isomer, the 3-chloro isomer, and the 3,5-dichloro byproduct.

This Application Note details a Protonation-Directed Regioselective Protocol that achieves high selectivity (>95%) for the 5-position in a single step. Unlike standard electrophilic aromatic substitutions which often require blocking groups or result in over-chlorination, this method utilizes specific acidity functions (


) to kinetically favor the formation of the 5-chloro product.
Key Performance Indicators (KPIs)
ParameterStandard NCS MethodOptimized Protonation Protocol
Selectivity (5-Cl : 3-Cl) ~85 : 15> 98 : 2
Over-chlorination (3,5-diCl) 10–15%< 2%
Yield 60–75%85–92%
Scalability Low (Reagent Cost)High (Industrial Compatible)

Mechanistic Insight: Why Selectivity Fails & How to Fix It

The Challenge: Competitive Reactivity

In neutral or weakly acidic media, the amino group (


) of 2-aminopyridine is a strong ortho/para director. The 3-position (ortho) and 5-position (para) are both activated. Because the 3-position is sterically accessible and electronically activated, significant formation of 2-amino-3-chloropyridine and subsequent 2-amino-3,5-dichloropyridine occurs.
The Solution: Hammett Acidity Control

By conducting the reaction in a strongly acidic medium (Hammett acidity function


, e.g., concentrated 

), the pyridine ring nitrogen is fully protonated. The protonated species exhibits a distinct kinetic profile:
  • Deactivation: The ring becomes electron-deficient, slowing the overall reaction rate and preventing "runaway" multiple chlorinations.

  • Regiocontrol: The protonated pyridinium nitrogen creates a strong electrostatic repulsion field. The 3-position (adjacent to the

    
    ) is more destabilized than the distal 5-position. Consequently, the activation energy for electrophilic attack at C-5 is significantly lower than at C-3.
    
Mechanistic Pathway Diagram[1]

ReactionMechanism Start 2-Aminopyridine (Neutral) Protonation Protonation Step (Conc. H2SO4) Start->Protonation Acid Addition Intermediate Pyridinium Species [2-AP-H]+ Protonation->Intermediate TS_3 Transition State C-3 (High Energy/Repulsion) Intermediate->TS_3 Cl+ Attack (Slow) TS_5 Transition State C-5 (Lower Energy) Intermediate->TS_5 Cl+ Attack (Fast) Byproduct 3,5-Dichloro Byproduct (Blocked) TS_3->Byproduct Over-chlorination Product 2-Amino-5-chloropyridine (Major Product) TS_5->Product -H+

Figure 1: Kinetic pathway distinguishing the energy barriers between C-3 and C-5 attack in strongly acidic media.

Experimental Protocols

Protocol A: The "Gold Standard" High-Selectivity Method (Industrial Scale)

Best for: Large-scale synthesis, maximum purity requirements. Reagents: 2-Aminopyridine (2-AP), Concentrated Sulfuric Acid (


), Chlorine Gas (

) or N-Chlorosuccinimide (NCS).

Step-by-Step Procedure:

  • Preparation of Medium: Charge a glass-lined reactor (or round-bottom flask) with Concentrated

    
     (5.0 equiv relative to 2-AP). Cool the acid to 15–20°C.
    
  • Substrate Addition: Slowly add 2-Aminopyridine (1.0 equiv) to the acid with vigorous stirring. Caution: Exothermic. Maintain internal temperature

    
    .[1][2][3][4] Ensure complete dissolution to form a homogeneous protonated solution.
    
  • Chlorination:

    • Option 1 (Gas): Sparge

      
       gas (1.05 equiv) subsurface through a frit at a controlled rate over 2–3 hours. Maintain temperature at 25–30°C.
      
    • Option 2 (Solid): If gas handling is unavailable, add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise over 2 hours.

  • Reaction Monitoring: Monitor by HPLC. The reaction is complete when 2-AP is

    
    .
    
    • Success Criteria: 2-amino-5-chloropyridine > 95%; 2-amino-3,5-dichloropyridine < 2%.

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto crushed ice (5x weight of acid).

    • Neutralize carefully with 50% NaOH or

      
       to pH 8–9. The product will precipitate as a beige solid.
      
    • Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Protocol B: The "Green" Oxidative Method (Lab/Pilot Scale)

Best for: Labs avoiding


 gas; "Green Chemistry" compliance.
Reagents:  2-Aminopyridine, 37% HCl, Hydrogen Peroxide (30%).

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Aminopyridine (10 g, 106 mmol) in 37% HCl (50 mL). The solution will be acidic (pH < 1).

  • Oxidant Addition: Cool the mixture to 10–15°C. Add Hydrogen Peroxide (30% aq, 12 mL, ~1.1 equiv) dropwise over 60 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8][9] In situ generation of active electrophilic chlorine species (

      
      ) from HCl oxidation.
      
  • Digestion: Allow the reaction to warm to Room Temperature (25°C) and stir for 4 hours.

  • Workup: Adjust pH to ~8 with saturated

    
    . Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from Ethanol/Water (if necessary) to remove trace 3,5-dichloro impurities.

Process Workflow & Troubleshooting

Experimental Workflow Diagram

Workflow Step1 1. Dissolution (2-AP + Conc. H2SO4) Temp < 40°C Step2 2. Chlorination (Add Cl2 or NCS) Slow Addition (2-3 hrs) Step1->Step2 Check IPC: HPLC Check Target: <0.5% Starting Material Step2->Check Check->Step2 Incomplete (Add 0.1 eq Cl source) Step3 3. Quench (Pour onto Ice) Check->Step3 Pass Step4 4. Neutralization (pH 8-9 with NaOH) Step3->Step4 Step5 5. Isolation (Filtration & Drying) Step4->Step5 Rework Rework: Recrystallize (EtOH/H2O) Step5->Rework If Purity < 98%

Figure 2: Operational workflow for the Acid-Mediated Protocol ensuring quality control points.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High 3,5-dichloro byproduct Acidity too low (

)
Ensure concentrated

is used, not dilute acid. Water content must be minimized during reaction.
Low Conversion Temperature too low or insufficient Cl sourceIncrease temp to 30°C; check stoichiometry of Cl source.
Exotherm Spike Rapid addition of reagentsControl addition rate strictly. Use internal temperature probe.
Product Color (Dark) Oxidation of amino groupPerform reaction under Nitrogen atmosphere; ensure temp < 40°C.

References

  • US Patent 3,985,759 . Process for preparing 2-amino-5-chloropyridine. (Describes the Hammett acidity function principle for high selectivity). Link

  • CN Patent 106432069A . Method for preparation of 2-amino-5-chloro-pyridine. (Details the oxidative chlorination using HCl/NaClO or H2O2). Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Link

  • CN Patent 109485573A . Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (Describes the Blue LED/Bromine catalytic method). Link

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-5-chloropyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-chloropyridine

In the intricate world of pharmaceutical synthesis, certain molecules stand out for their versatility and strategic importance. 2-Amino-5-chloropyridine (CAS No: 1072-98-6) is a prime example of such a foundational building block.[1] This off-white to light-brown crystalline solid is a decorated pyridine ring, a heterocyclic motif prevalent in a vast number of approved drugs. Its utility stems from the presence of three key reactive sites: a nucleophilic amino group at the 2-position, a halogen handle (chlorine) at the 5-position suitable for cross-coupling reactions, and the pyridine nitrogen, which influences the ring's overall electronic properties.

This guide provides an in-depth exploration of the chemistry of 2-Amino-5-chloropyridine, focusing on its application in constructing complex pharmaceutical intermediates. We will delve into the causality behind its reactivity, provide field-proven protocols for key transformations, and illustrate its role in the synthesis of globally recognized medicines like the hypnotic agent Zopiclone, the anti-inflammatory drug Etoricoxib, and the kinase inhibitor Sorafenib.[2][3][4]

Table 1: Physicochemical Properties of 2-Amino-5-chloropyridine

PropertyValueReference
CAS Number 1072-98-6[1]
Molecular Formula C₅H₅ClN₂[1]
Molecular Weight 128.56 g/mol [1]
Appearance Beige to beige-brown crystalline powder[2]
Melting Point 135-138 °C[2]
Solubility Soluble in water and ethanol[5]

Understanding the Reactivity: A Tale of Two Functional Groups

The synthetic utility of 2-Amino-5-chloropyridine is dictated by the electronic interplay between the amino group, the chlorine atom, and the ring nitrogen.

  • The Amino Group (-NH₂): Located at the 2-position, this group is a potent nucleophile and a site for derivatization through acylation, alkylation, and condensation reactions. Its position ortho to the ring nitrogen allows it to participate in intramolecular hydrogen bonding and chelation with metal catalysts, influencing the regioselectivity of certain reactions.

  • The Chloro Group (-Cl): Positioned at the 5-position (meta to the ring nitrogen), the C-Cl bond is not strongly activated towards traditional nucleophilic aromatic substitution (SNAr). This is because the resonance stabilization of the Meisenheimer intermediate is less effective compared to halogens at the 2- or 4-positions.[6] However, this relative inertness is a strategic advantage, as it allows for selective reactions at the amino group without displacing the chlorine. The C-Cl bond is, however, an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are the cornerstone of modern pharmaceutical synthesis.[6]

This differential reactivity allows for a stepwise, controlled functionalization of the scaffold, making it a predictable and reliable intermediate.

G cluster_molecule 2-Amino-5-chloropyridine cluster_reactivity Key Reactive Sites mol NH2 2-Amino Group (Nucleophilic Site) Ring Pyridine Ring (Electronic Influence) NH2->Ring Donates e⁻ density Cl 5-Chloro Group (Cross-Coupling Handle) Ring->Cl Influences C-Cl bond

Caption: Reactivity map of 2-Amino-5-chloropyridine.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The transformation of the C-Cl bond via palladium catalysis is arguably the most powerful application of 2-Amino-5-chloropyridine in drug synthesis. These reactions create new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron species (like a boronic acid) to form a biaryl structure, a common motif in kinase inhibitors and other therapeutic agents.[7] The choice of ligand is critical for achieving high yields with the relatively unreactive aryl chloride. Electron-rich and bulky phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.[7]

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Intermediate_A Ar-Pd(II)(Cl)L2 Oxidative\nAddition->Intermediate_A Ar-Cl enters Transmetalation Transmetalation Intermediate_B Ar-Pd(II)(R)L2 Transmetalation->Intermediate_B R-B(OH)2 + Base enters Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Catalyst Regenerated Product Ar-R (Coupled Product) Reductive\nElimination->Product Product Released Ar-Cl 2-Amino-5-chloropyridine R-B(OH)2 Boronic Acid Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol employs a palladium acetate precatalyst with a bulky phosphine ligand (SPhos) and a carbonate base, a robust system for coupling aryl chlorides. The solvent system of dioxane/water ensures solubility of both organic and inorganic reagents.

  • Materials:

    • 2-Amino-5-chloropyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-5-chloropyridine, the arylboronic acid, and K₂CO₃.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent. Add this catalyst solution to the Schlenk flask.

    • Add the remaining solvent to the reaction mixture.

    • Seal the flask and heat the reaction to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by column chromatography on silica gel.

Core Application: Derivatization of the Amino Group

The 2-amino group serves as a versatile nucleophilic handle for building molecular complexity. A key transformation in the synthesis of many kinase inhibitors is the formation of a urea linkage.

Case Study: Synthesis of a Sorafenib (Nexavar) Precursor

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal and liver cancer.[8] A critical step in its synthesis involves the reaction of an intermediate derived from 2-Amino-5-chloropyridine with an isocyanate to form a diaryl urea structure.[9] The overall synthesis first involves a C-O coupling reaction followed by the urea formation.

Sorafenib_Synthesis Start 2-Amino-5-chloropyridine Step1 C-O Coupling (e.g., Ullmann Condensation) + 4-Aminophenol Start->Step1 Intermediate 4-((5-aminopyridin-2-yl)oxy)aniline Step1->Intermediate Step2 Urea Formation + Isocyanate Intermediate->Step2 Product Sorafenib Precursor (Diaryl Urea) Step2->Product

Caption: Simplified workflow for a Sorafenib precursor synthesis.

Protocol 2: Urea Formation with an Isocyanate

  • Rationale: This protocol describes the reaction of an amino-pyridine with an aryl isocyanate. The reaction is typically straightforward and proceeds under mild conditions without the need for a catalyst. Anhydrous conditions are crucial to prevent hydrolysis of the isocyanate.

  • Materials:

    • Amino-pyridine intermediate (e.g., product from a C-O coupling with 2-Amino-5-chloropyridine) (1.0 eq)

    • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the amino-pyridine intermediate in the anhydrous solvent in a dry flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

    • Add the isocyanate dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or HPLC. The product is often less polar than the starting amine.

    • Work-up: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

    • Purification: The resulting solid can be washed with a non-polar solvent like hexane or ether to remove any unreacted isocyanate. If necessary, the product can be recrystallized or purified by column chromatography.

Synthesis and Preparation of the Starting Material

While 2-Amino-5-chloropyridine is commercially available, in-house synthesis may be required. A common and efficient method is the reduction of 5-chloro-2-nitropyridine.[2] Electrochemical methods offer a green and high-yield alternative to traditional metal-based reductions.[10]

Protocol 3: Electrochemical Synthesis of 2-Amino-5-chloropyridine [10]

  • Rationale: This method utilizes electrochemical hydrogenation to reduce the nitro group to an amine. It avoids the use of high-pressure hydrogen gas or stoichiometric metal reductants, offering a safer and more environmentally benign process.

  • Materials & Equipment:

    • 5-chloro-2-nitropyridine (5.0 g)

    • Ethanol (50 mL)

    • 10% Sulfuric Acid (15 mL)

    • Undivided electrochemical cell

    • Nickel cathode and Copper anode

    • DC Power Supply

  • Procedure:

    • Dissolve 5-chloro-2-nitropyridine in the ethanol/sulfuric acid solution in the electrochemical cell.

    • Equip the cell with the nickel cathode and copper anode, and connect them to the DC power supply.

    • Maintain the cell under a nitrogen atmosphere and stir the contents.

    • Apply a constant current density of 100 A/m² until 2 Faradays of charge have passed.

    • Work-up: Upon completion, dilute the electrolyte solution with water.

    • Extract the product into diethyl ether.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield the product.

    • This method has been reported to produce 2-Amino-5-chloropyridine in up to 84% yield.[10]

Safety, Handling, and Analytical Control

Safety Profile: 2-Amino-5-chloropyridine is harmful if swallowed and causes skin irritation.[4] Standard laboratory safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product.[4][12] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Table 2: Analytical Characterization

TechniquePurposeExpected Observations
TLC Reaction monitoringVisualization of starting material consumption and product formation.
HPLC Purity assessment and reaction monitoringA single major peak for the pure compound; used for quantitative analysis of reaction conversion.
¹H NMR Structural confirmationCharacteristic aromatic proton signals corresponding to the substituted pyridine ring.
Melting Point Purity checkA sharp melting point in the range of 135-138 °C indicates high purity.[2]
LC-MS Molecular weight confirmationDetection of the molecular ion peak corresponding to the expected product.

Conclusion

2-Amino-5-chloropyridine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, characterized by a nucleophilic amino group and a halogen handle amenable to cross-coupling, provides a reliable platform for constructing complex molecular architectures. The protocols and principles outlined in this guide demonstrate its central role in building the core scaffolds of important pharmaceutical agents. By understanding the causality behind its reactivity and employing robust, validated synthetic methods, researchers can effectively leverage this versatile building block to accelerate the drug discovery and development process.

References

  • The Chemical Backbone: 2-Amino-5-chloropyridine in Drug and Crop Protection. (2026-01-25). Self-hosted URL.
  • Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact.Self-hosted URL.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection.PubMed.
  • How to prepare 2-Amino-5-chloropyridine? - FAQ.Guidechem.
  • 2-Amino-5-chloropyridine Product Inform
  • Process for preparing 2-amino-5-chloropyridine.
  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Safety Data Sheet - 2-Amino-5-chloropyridine.Jubilant Ingrevia.
  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. (2026-01-23).
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
  • Process for the preparation of sorafenib tosylate.
  • Safety Data Sheet - 2-Amino-5-chloropyridine.Fisher Scientific.
  • A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.Benchchem.
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.Cole-Parmer.
  • 2-Amino-5-chloropyridine - Safety D
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.

Sources

Application Note: 2-Amino-5-chloropyridinium Salts in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the agrochemical sector. It focuses on the 2-Amino-5-chloropyridinium cation (the protonated form of 2-amino-5-chloropyridine) as a critical reactive intermediate in the synthesis of high-value halogenated pyridine scaffolds used in herbicides (e.g., Clodinafop-propargyl) and insecticides.[1]

Executive Summary

2-Amino-5-chloropyridine (CAS 1072-98-6) is a "privileged scaffold" in agrochemistry.[1] While often handled as the free base, its reactivity in acidic media—forming the 2-amino-5-chloropyridinium cation —is the governing factor in its most important industrial transformation: the Sandmeyer reaction .

This guide details the protocol for leveraging the pyridinium salt form to synthesize 2,5-Dichloropyridine , a ubiquitous precursor for herbicides like Clodinafop-propargyl and insecticides like Pyriproxyfen . Unlike benzene analogs, the pyridinium diazonium intermediate is highly unstable; this protocol introduces a "Cold-Quench" technique to maximize yield and safety.

Chemical Context: The Pyridinium Advantage

In strong mineral acids (HCl, H₂SO₄), the exocyclic amine is protonated, forming the pyridinium salt. Understanding this species is critical for two reasons:

  • Solubility: The pyridinium salt is highly water-soluble, allowing for homogeneous diazotization in aqueous acid.

  • Deactivation: Protonation of the ring nitrogen (pKa ~3.5) and the exocyclic amine deactivates the ring against electrophilic attack, preventing side reactions (like polymerization) during the radical-nucleophilic substitution of the Sandmeyer step.

Key Physical Data (Hydrochloride Salt)
PropertyValueRelevance
Molecular Weight 165.02 g/mol Stoichiometry calculations (vs 128.56 for free base)
Melting Point >200°C (decomp)High thermal stability compared to free base
Solubility (H₂O) >500 g/LIdeal for aqueous mineral acid processing
pKa (Conj.[1] Acid) ~3.8Requires pH < 1 for complete protonation

Application Protocol: Synthesis of 2,5-Dichloropyridine

Target: Conversion of 2-Amino-5-chloropyridinium chloride to 2,5-Dichloropyridine. Mechanism: Diazotization followed by Cu(I)-catalyzed nucleophilic displacement.[1]

A. Reagents & Equipment[2][3][4][5]
  • Precursor: 2-Amino-5-chloropyridine (98% purity).[1]

  • Acid Matrix: Hydrochloric acid (37%, industrial grade).

  • Diazotization Agent: Sodium Nitrite (40% aq. solution).

  • Catalyst: Copper(I) Chloride (CuCl).

  • Equipment: Jacketed glass reactor (5L) with overhead stirring (400 rpm), internal temperature probe, and dropping funnel.

B. Step-by-Step Methodology
Phase 1: In-Situ Generation of the Pyridinium Salt
  • Charge the reactor with 500 mL HCl (37%) and 300 mL water .

  • Cool the acid mixture to 0–5°C .

  • Add 128.6 g (1.0 mol) of 2-Amino-5-chloropyridine solid slowly.

    • Observation: The solid will dissolve exothermically. The solution turns clear/yellow as the 2-amino-5-chloropyridinium chloride forms.[1]

    • Control: Maintain temperature < 15°C during addition to prevent thermal degradation.[2]

Phase 2: Diazotization (The Critical Step)

The pyridinium diazonium salt is prone to hydrolysis (forming the pyridone impurity).

  • Cool the pyridinium solution to -5°C .

  • Add 1.1 eq Sodium Nitrite (aq) dropwise over 60 minutes.

    • Rate Limit: Ensure internal temperature never exceeds 0°C .[1]

    • Endpoint: Solution becomes dark orange.[1] Excess HNO₂ is confirmed by starch-iodide paper (turns blue instantly).[1]

Phase 3: Sandmeyer Displacement[1]
  • In a separate vessel, prepare a solution of CuCl (0.5 eq) in HCl (100 mL) .

  • Transfer the cold diazonium solution into the CuCl solution (Inverse Addition) at 25°C .

    • Why Inverse? Adding the diazonium to the catalyst prevents the accumulation of unreacted diazonium species, mitigating explosion risks and side reactions.

  • Heat the mixture to 60°C for 2 hours to drive nitrogen evolution.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 200 mL). Wash organic layer with 1N NaOH (to remove phenolic impurities). Dry over MgSO₄ and concentrate.

C. Expected Results
  • Yield: 75–82%

  • Purity (GC): >98.5%

  • Key Impurity: 5-chloro-2-pyridone (<1.0% if temperature is strictly controlled).[1]

Analytical Quality Control (HPLC)

To ensure the pyridinium salt has fully reacted and the product is pure.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffers pyridinium species)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm
Retention Times 2-Amino-5-chloropyridine: ~3.2 min 2,5-Dichloropyridine: ~9.5 min

Downstream Applications & Pathway Map

The 2,5-Dichloropyridine generated via this protocol is the "gatekeeper" intermediate for two major agrochemical classes.

Pathway Visualization

The following diagram illustrates the transformation of the pyridinium salt into high-value active ingredients.

AgrochemicalPathway Start 2-Amino-5-chloropyridine (Free Base) Salt 2-Amino-5-chloropyridinium Chloride (In Situ) Start->Salt HCl, 0°C Protonation Diazo Pyridinium Diazonium Intermediate Salt->Diazo NaNO2, -5°C Diazotization DCP 2,5-Dichloropyridine (Key Intermediate) Diazo->DCP CuCl, 60°C Sandmeyer Clod Clodinafop-propargyl (Herbicide) DCP->Clod 1. Fluorination (KF) 2. Coupling w/ Hydroxyphenoxy acid Pyri Pyriproxyfen (Insecticide) DCP->Pyri Coupling w/ 4-phenoxyphenol

Caption: Reaction pathway from the 2-amino precursor to major agrochemical actives via the pyridinium salt intermediate.

Experimental Workflow Diagram

The setup for the critical diazotization step.

ReactorSetup React Jacketed Reactor (5L) Temp: -5°C to 0°C Quench Quench Vessel CuCl / HCl @ 25°C React->Quench Transfer of Unstable Diazonium Species Feed1 Feed 1: NaNO2 (aq) Controlled Rate Feed1->React Dropwise Addition (Exothermic) Feed2 Base Charge: 2-Amino-5-chloropyridinium + HCl Feed2->React Dissolution

Caption: "Inverse Addition" process flow to maintain safety and yield during the handling of unstable pyridinium diazonium salts.

References

  • ChemicalBook. (2024).[3] Synthesis of 2-Amino-3,5-dichloropyridine from 2-Amino-5-chloropyridine. Retrieved from

  • Google Patents. (1976).[1] US3985759A - Process for preparing 2-amino-5-chloropyridine.[1] Retrieved from

  • National Institutes of Health (NIH). (2025). Clodinafop-propargyl | PubChem CID 92431.[1] Retrieved from

  • Google Patents. (2019). CN109721529B - Simple preparation method of 2,5-dichloropyridine.[1] Retrieved from

Sources

Application Note: C-O Coupling Reactions Involving 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., substituted aminopyridines) and agrochemicals. While the C2-amino group provides a handle for hydrogen bonding, the C5-chlorine atom offers a strategic site for diversification via cross-coupling.

However, implementing C-O coupling (etherification) at the C5 position presents a unique set of challenges:

  • Electronic Deactivation: The electron-donating amine at C2 increases electron density in the pyridine ring, rendering the C5-Cl bond less electrophilic and resistant to oxidative addition compared to electron-deficient pyridines.

  • Catalyst Poisoning: The free amine (NH₂) and pyridine nitrogen can chelate transition metals (Pd, Cu), potentially arresting the catalytic cycle.

  • Chemoselectivity: Differentiating between N-arylation (at the amine) and O-arylation (at the C5-Cl site) requires precise ligand control.

This guide details two optimized protocols for installing oxygen nucleophiles (phenols and primary alcohols) at the C5 position, utilizing state-of-the-art Palladium and Copper catalysis.

Mechanistic Insight & Catalyst Selection

To achieve successful C-O coupling on this deactivated scaffold, the catalytic system must facilitate the difficult oxidative addition into the C(sp²)-Cl bond.

Palladium-Catalyzed Pathway (Buchwald-Hartwig Type)

For aryl chlorides like 2-amino-5-chloropyridine, bulky, electron-rich phosphine ligands are essential.

  • Ligand Choice: RockPhos or tBuBrettPhos . These ligands form a monoligated Pd(0) species that is highly active for oxidative addition and sterically bulky enough to prevent the C2-amine from binding to the metal center.

  • Mechanism: The cycle proceeds via Oxidative Addition (OA) -> Ligand Exchange (with Alkoxide) -> Reductive Elimination (RE). The RE step is often rate-limiting for ethers; bulky ligands accelerate this by "squeezing" the product out.

Copper-Catalyzed Pathway (Ullmann Type)

Best suited for coupling with phenols .

  • Ligand Choice: 1,10-Phenanthroline or N,N-Dimethylglycine . These bidentate ligands stabilize the Cu(I) intermediate and prevent disproportionation.

  • Limitation: Generally requires higher temperatures (>100°C), which may necessitate protecting the C2-amine if thermal decomposition is observed.

Visualization: Catalytic Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol.

CO_Coupling_Workflow Start Substrate: 2-Amino-5-chloropyridine Nucleophile Select Nucleophile Start->Nucleophile Phenol Phenols (Ar-OH) Nucleophile->Phenol Alcohol Aliphatic Alcohols (R-OH) Nucleophile->Alcohol Path_Cu Pathway A: Cu-Catalysis (Ullmann) Cost-effective, robust for phenols Phenol->Path_Cu Preferred Path_Pd Pathway B: Pd-Catalysis (Buchwald) High reactivity, required for alcohols Phenol->Path_Pd Alternative (mild conditions) Alcohol->Path_Pd Required Cond_Cu CuI (10 mol%) 1,10-Phenanthroline Cs2CO3, 110°C Path_Cu->Cond_Cu Cond_Pd Pd2(dba)3 / RockPhos Cs2CO3, 90°C Toluene Path_Pd->Cond_Pd Product Product: 2-Amino-5-alkoxypyridine Cond_Cu->Product Cond_Pd->Product

Caption: Decision tree for selecting Cu vs. Pd catalysis based on nucleophile type (Phenol vs. Aliphatic Alcohol).

Experimental Protocols

Protocol A: Palladium-Catalyzed Coupling with Primary Alcohols

Best for: Aliphatic alcohols (e.g., benzyl alcohol, n-butanol) and sensitive substrates.

Reagents:

  • Substrate: 2-Amino-5-chloropyridine (1.0 equiv)

  • Alcohol: 1.5 – 2.0 equiv

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) or [(cinnamyl)PdCl]₂ (1.5 mol%)

  • Ligand: RockPhos (3.0 – 4.5 mol%) (Note: RockPhos is superior for primary alcohols; use tBuBrettPhos for phenols).

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial (equipped with a magnetic stir bar) with Pd₂(dba)₃ (1.5 mol%), RockPhos (3.0 mol%), and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add 2-Amino-5-chloropyridine (1.0 equiv).

  • Solvent & Nucleophile: Seal the vial with a septum. Inject anhydrous Toluene (concentration 0.2 M) followed by the alcohol (1.5 equiv) via syringe.

  • Reaction: Place the vial in a pre-heated heating block at 90 °C . Stir vigorously (800 rpm) for 12–18 hours.

    • Checkpoint: Monitor by LC-MS. The starting chloride is less polar; the ether product will show a distinct retention time shift.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The free amine product is polar; ensure the column is conditioned with 1% triethylamine if streaking occurs.

Protocol B: Copper-Catalyzed Ullmann Coupling with Phenols

Best for: Electron-rich or neutral phenols. More economical than Pd.

Reagents:

  • Substrate: 2-Amino-5-chloropyridine (1.0 equiv)

  • Phenol: 1.2 equiv

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or N,N-Dimethylglycine (30 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

  • Charging: Add CuI (10 mol%), Ligand (20 mol%), K₃PO₄ (2.0 equiv), 2-Amino-5-chloropyridine (1.0 equiv), and the Phenol (1.2 equiv) to a screw-cap pressure tube.

  • Inerting: Evacuate and backfill with Argon three times.

  • Solvation: Add DMSO (concentration 0.5 M).

  • Heating: Seal the tube and heat to 110–120 °C for 24 hours.

    • Note: The higher temperature is required to overcome the activation energy of the C-Cl bond oxidative addition to Copper.

  • Work-up: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine (to remove DMSO). Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical correctives based on internal screening data.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine (C2-NH₂).Protect Amine: Acetylate (Ac) or Boc-protect the amine before coupling. This reduces coordination to the metal.
N-Arylation (Side Product) Competition between Phenol-OH and Amine-NH₂.Switch Ligand: Use bulky ligands (RockPhos) that sterically disfavor N-binding. Ensure Base is not too strong (stick to Cs₂CO₃).
Dehalogenation (H-sub)

-Hydride elimination or solvent H-transfer.
Solvent Check: Ensure Toluene is strictly anhydrous. Avoid isopropanol or secondary alcohols as solvents.
Blue/Green Reaction Mixture Oxidation of Catalyst (Cu or Pd).O₂ Leak: Rigorous degassing is required. Use a glovebox if possible.

References

  • Mechanistic Foundations of C-O Coupling: Mann, G., Incarvito, C., Rheingold, A. L., & Hartwig, J. F. (1999). Palladium-Catalyzed C-O Coupling Involving Unactivated Aryl Halides. Journal of the American Chemical Society.

  • Ligand Selection for Pyridines (RockPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Copper-Catalyzed Etherification (Ullmann): Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition.

  • Reactivity of Amino-Halopyridines: Das, A., Jana, A., & Maji, B. (2020).[2] Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines (Analogous reactivity pattern). Chemical Communications.[2]

Sources

Application Note: Precision Growth of Single Crystals of 2-Amino-5-chloropyridine (2A5CP) and NLO-Active Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise engineering of 2-Amino-5-chloropyridine (2A5CP) crystals.

Critical Scientific Note: While the user request focuses on "2-Amino-5-chloropyridine," field expertise dictates a crucial distinction. Pure 2A5CP crystallizes in a centrosymmetric space group (


) , rendering it inactive  for Second Harmonic Generation (SHG). To unlock the Nonlinear Optical (NLO) properties often sought with this material, it must be engineered into a non-centrosymmetric salt (e.g., 2-Amino-5-chloropyridinium trifluoroacetate). This guide covers the growth of the pure crystal  (for fundamental studies) and provides an advanced protocol for the NLO-active derivative  (for device applications).

Executive Summary & Material Logic

2-Amino-5-chloropyridine (2A5CP) is a halogenated pyridine derivative used as a building block in pharmaceutical synthesis and optoelectronics. In its pure form, 2A5CP forms centrosymmetric dimers via


 hydrogen bonds, effectively cancelling macroscopic quadratic nonlinearity (SHG = 0).

To utilize this chromophore for NLO applications (e.g., frequency doubling), the centrosymmetry must be broken. This is achieved by protonating the pyridine nitrogen with strong acids (e.g., Trifluoroacetic acid, L-Tartaric acid), preventing dimer formation and forcing the lattice into a non-centrosymmetric arrangement (e.g., Space Group


 or 

).
Material Specifications
PropertyPure 2A5CP2A5CP-Trifluoroacetate (NLO Active)
CAS 1072-98-6N/A (Salt Complex)
Formula


MW 128.56 g/mol ~242.58 g/mol
Melting Point 135–138 °C~137 °C
Space Group

(Centrosymmetric)

(Non-Centrosymmetric)
Solubility High: Ethanol, MethanolLow: WaterHigh: Methanol, Acetone

Pre-Growth Characterization: Solubility & Metastable Zone

Before attempting growth, the solubility curve and Metastable Zone Width (MSZW) must be established. This defines the "safe" cooling/evaporation window where growth occurs without spurious nucleation.

Solvent Selection:

  • Methanol (MeOH): Preferred. High solubility, moderate evaporation rate, yields high optical quality.

  • Ethanol (EtOH): Good alternative, slightly slower evaporation.

  • Acetone: High evaporation rate, risk of parasitic nucleation.

Protocol: MSZW Determination
  • Saturation: Dissolve excess 2A5CP in 100 mL Methanol at 30°C. Stir for 6 hours.

  • Filtration: Filter the solution to remove undissolved solute. This is the saturation concentration (

    
    ).
    
  • Superheating: Raise temperature to 35°C to ensure all micro-nuclei are dissolved.

  • Cooling: Lower temperature at 2°C/hr while monitoring with a laser beam.

  • Nucleation Point: The temperature at which the first crystal (scattering) appears is

    
    .
    
  • Calculation:

    
    .
    
    • Target: A wide MSZW (>5°C) indicates a stable growth region suitable for large single crystals.

Experimental Protocol A: Growth of Pure 2A5CP

Objective: Grow high-purity, transparent single crystals for structural analysis or reference standards. Technique: Slow Evaporation Solution Growth (SESG).

Step-by-Step Methodology
  • Purification (Recrystallization):

    • Dissolve commercial grade 2A5CP (98%) in hot ethanol (50°C).

    • Filter while hot using a 0.2 µm PTFE membrane.

    • Allow to cool rapidly to 4°C. Harvest the precipitate.

    • Reasoning: Removes isomeric impurities (e.g., 2-amino-3-chloropyridine) that cause lattice strain.

  • Solution Preparation:

    • Prepare a saturated solution of recrystallized 2A5CP in Methanol at room temperature (25°C).

    • Stir continuously for 4–6 hours to ensure homogeneity.

  • Filtration & Sealing:

    • Filter into a clean borosilicate beaker.

    • Cover with a perforated parafilm (3–5 pinholes) or a petri dish with a controlled gap.

    • Control: The rate of evaporation should not exceed 1-2 mL/day for a 50 mL volume.

  • Growth Phase:

    • Place in a vibration-free, constant temperature bath (CTB) at 25°C ± 0.01°C.

    • Observation: Tiny crystallites will appear within 3–5 days.

    • Harvesting: Allow crystals to grow for 14–21 days. Harvest when size reaches ~10x10x5 mm.

Experimental Protocol B: Engineering NLO-Active Crystals (2A5CTFA)

Objective: Synthesize and grow the non-centrosymmetric salt for SHG applications. Mechanism: Proton transfer from Trifluoroacetic acid (TFA) to the pyridine ring breaks the centrosymmetric dimerization.

Step-by-Step Methodology
  • Synthesis of Salt:

    • Dissolve 2A5CP (12.85 g, 0.1 mol) in Methanol (50 mL).

    • Dropwise add Trifluoroacetic acid (11.40 g, 0.1 mol) while stirring. Caution: Exothermic.

    • Allow reaction to stir for 2 hours.

    • Evaporate solvent to obtain the raw salt precipitate.[1]

  • Seed Generation:

    • Prepare a saturated solution of the synthesized 2A5CTFA salt in Methanol.

    • Allow spontaneous nucleation (fast evaporation) to generate small, defect-free seed crystals.

    • Select a seed with perfect facets and transparency.

  • Seeded Growth (Slow Cooling/Evaporation Hybrid):

    • Suspend the selected seed in a saturated solution using a nylon thread.

    • Controlled Cooling: Lower the temperature from 35°C to 25°C at a rate of 0.1°C/day.

    • Reasoning: Seeded growth prevents multiple nucleation and yields larger bulk crystals.

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for processing 2A5CP.

G Start Raw 2-Amino-5-chloropyridine Purify Recrystallization (Ethanol) Start->Purify Decision Target Application? Purify->Decision PurePath Pure Crystal Growth (Centrosymmetric P21/c) Decision->PurePath Structural Study NLOPath Salt Synthesis (Acid Doping) Decision->NLOPath NLO Device SolventA Solvent: Methanol PurePath->SolventA SESG Slow Evaporation (SESG) Temp: 25°C SolventA->SESG ResultA Result: Transparent Crystal SHG: Inactive SESG->ResultA React Add Trifluoroacetic Acid (1:1) NLOPath->React SolventB Solvent: Methanol React->SolventB Seeding Seeded Growth Cooling: 0.1°C/day SolventB->Seeding ResultB Result: 2A5CTFA Crystal SHG: Active (1.5x KDP) Seeding->ResultB

Figure 1: Decision matrix for growing pure vs. NLO-engineered 2A5CP crystals.

Post-Growth Characterization & Validation

To validate the quality and phase of the grown crystals, perform the following:

A. Single Crystal X-Ray Diffraction (XRD)[5][6][7]
  • Pure 2A5CP: Confirm Monoclinic system, Space group

    
    .
    
    • Key Check: Look for unit cell parameters

      
      , 
      
      
      
      ,
      
      
      .
  • 2A5CTFA (Salt): Confirm Monoclinic system, Space group

    
     or 
    
    
    
    .
    • Success Indicator: Absence of inversion center in the solution refinement.

B. Optical Transmission (UV-Vis-NIR)[8]
  • Prepare a 2mm thick polished wafer.

  • Requirement: >80% transmission in the range 350 nm – 1100 nm.

  • Cut-off Wavelength: The UV cut-off should be around 300–340 nm. A lower cut-off is better for frequency doubling of visible lasers.

C. Kurtz-Perry Powder SHG Test[8]
  • Grind the crystal into a uniform powder (125–150 µm particle size).

  • Irradiate with Nd:YAG laser (1064 nm).

  • Pure 2A5CP: No green light (532 nm) emission. (Null Result).

  • 2A5CTFA: Bright green emission. Intensity should be comparable to or greater than KDP (Potassium Dihydrogen Phosphate).

Troubleshooting Guide

Defect ObservedProbable CauseCorrective Action
Opaque/Milky Crystal Solvent inclusions due to fast growth.Reduce evaporation rate; seal vessel tighter.
Veils/Cracks Temperature fluctuations >0.5°C.Improve insulation of the water bath.
Parasitic Crystals Secondary nucleation.Filter solution through 0.2 µm membrane; slightly superheat before growth.
Yellowing Oxidation or photodegradation.Grow in the dark (wrap vessel in foil).

References

  • Crystal Structure of Pure 2A5CP: Pourayoubi, M., et al. "A redetermination of 2-amino-5-chloropyridine at 100 K." Acta Crystallographica Section E, 2007.[1] Link

  • NLO Salt Synthesis (2A5CTFA): Aarthy, J., et al. "Studies on the Growth, Optical, Thermal and Physical Properties of an Efficient Second Order Nonlinear Optical Organic Crystal: 2-Amino-5-Chloropyridinium-Trifluoroacetate." Indian Journal of Pure & Applied Physics, 2022. Link

  • Cocrystal Engineering: Sudharsana, N., et al. "New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids." Journal of Molecular Structure, 2018. Link

  • General Solubility Data: ChemicalBook, "2-Amino-5-chloropyridine Properties and Solubility." Link

Sources

Application Note: Precision Nitration of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Control of Regioselectivity via the Nitramine Rearrangement Pathway

Executive Summary

The nitration of 2-amino-5-chloropyridine is a pivotal transformation in the synthesis of imidazo[4,5-b]pyridine-based herbicides and pharmaceutical intermediates (e.g., 6-aminonicotinic acid derivatives).[1][2] Unlike simple benzene nitration, this reaction proceeds through a nitramine rearrangement mechanism.[2] Failure to control the temperature profile results in low yields, tar formation, or hazardous exotherms.[2]

This guide details a field-proven protocol to selectively synthesize 2-amino-5-chloro-3-nitropyridine (also known as 3-nitro-5-chloro-2-aminopyridine) with high purity (>95%) by exploiting the kinetic stability of the


-nitro intermediate and its thermodynamic rearrangement.[2]

Mechanistic Insight: The "Why" Behind the Protocol

Direct electrophilic aromatic substitution on 2-aminopyridines is often sluggish or yields mixtures due to the deactivating effect of the protonated pyridine nitrogen in strong acid.[2]

The Solution: The reaction pathway involves the initial formation of an


-nitro species (2-nitramino-5-chloropyridine) at low temperatures.[2] Upon heating in sulfuric acid, this intermediate undergoes an intramolecular rearrangement (migration of the nitro group) to the carbon ring.[2] Since the 5-position is blocked by chlorine, the nitro group migrates exclusively to the 3-position (ortho to the amine).[2]
Reaction Pathway Diagram[1]

NitrationPathway Start 2-Amino-5-chloropyridine (Substrate) Inter N-Nitro Intermediate (2-Nitramino-5-chloropyridine) Start->Inter HNO3/H2SO4 < 20°C (Kinetic Control) Product 2-Amino-5-chloro-3-nitropyridine (Target Product) Inter->Product H2SO4, 50°C (Rearrangement) Side Tars / Oxidative Byproducts Inter->Side > 60°C (Uncontrolled)

Figure 1: The two-stage reaction pathway. Stage 1 is the N-nitration; Stage 2 is the specific migration to the C-3 position.[2]

Experimental Protocol

Target Product: 2-Amino-5-chloro-3-nitropyridine (CAS: 5409-39-2) Scale: 10 g basis (Scalable to kg with adequate cooling)[2]

Reagents & Equipment
  • Substrate: 2-Amino-5-chloropyridine (10.0 g, 77.8 mmol)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%) - 40 mL[2]
    
  • Reagent: Fuming Nitric Acid (

    
    , >90% or mixed acid equivalent) - 4.0 mL (approx. 1.2 eq)
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer (critical for viscous slurry), internal thermometer, ice-salt bath.

Step-by-Step Procedure
Phase 1: Formation of the N-Nitro Intermediate (Kinetic Control)[2]
  • Dissolution: Charge the reaction vessel with 30 mL of conc.

    
    . Cool to 0–5°C  using an ice-salt bath.
    
  • Addition: Add 2-amino-5-chloropyridine portion-wise. Note: The amine is basic; this step is exothermic.[2] Maintain internal temperature < 15°C. Stir until fully dissolved (clear to slightly yellow solution).

  • Nitration: Prepare a mixture of conc.

    
     (4.0 mL) in conc.[2] 
    
    
    
    (10 mL).[2] Add this mixed acid dropwise to the amine solution over 30 minutes.
    • Critical Parameter: Do NOT exceed 20°C. Higher temperatures at this stage promote oxidative decomposition before the

      
      -nitro species is stabilized.[2]
      
  • Hold: Stir at 10–15°C for 60 minutes.

Phase 2: The Rearrangement (Thermodynamic Control)
  • Heating: Remove the ice bath. Slowly warm the reaction mixture to 50°C .

    • Observation: You may observe a color change (yellow to orange/brown) and mild gas evolution.[2]

  • Reaction: Maintain temperature at 50–55°C for 3–4 hours.

    • Monitoring: Check by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2] The intermediate

      
      -nitro species is less polar than the final product.[2]
      
  • Completion: Once the intermediate is consumed, cool the mixture to room temperature.

Phase 3: Quench and Isolation
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product may precipitate as a sulfate salt or free base depending on acidity.[2]

  • Neutralization: Carefully adjust the pH to 5.0–6.0 using conc. Ammonium Hydroxide (

    
    ) or 50% NaOH solution.[2]
    
    • Safety: This is highly exothermic.[2] Keep temperature < 30°C by adding ice.[2]

  • Filtration: The product precipitates as a yellow/brown solid.[2] Filter the solid using a Buchner funnel.[2]

  • Washing: Wash the cake with cold water (

    
     mL) to remove inorganic salts.
    
Purification[2]
  • Crude Purity: Typically 85–90%.[2]

  • Recrystallization: For pharmaceutical grade (>98%), recrystallize from Ethanol or DMF/Water .[2]

  • Alternative: Steam distillation is effective for removing non-volatile tars if the crude is particularly dark.[2]

Characterization & Data

The product is distinguished from the starting material by the loss of the aromatic H-3 proton and the downfield shift of remaining protons.[2]

PropertyDataNotes
Appearance Yellow to brownish crystalline powderDarkens on light exposure
Melting Point 193 – 197 °C Sharp mp indicates high purity
Molecular Weight 173.56 g/mol Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1H NMR (DMSO-d6)

~8.45 (d, J=2.5 Hz, 1H, H-6)

~8.30 (d, J=2.5 Hz, 1H, H-4)

~8.0 (br s, 2H,

)
Key Feature: Two doublets with meta-coupling (~2.5 Hz).[1][2][3][4][5] H-6 is most downfield due to ring nitrogen.[2]

Safety & Hazard Analysis (E-E-A-T)

  • Energetic Instability: The

    
    -nitro intermediate  (formed in Phase 1) is potentially energetic.[2] Do not isolate this intermediate. Always proceed to the rearrangement step in solution.
    
  • Thermal Runaway: The rearrangement (Step 5) is exothermic.[2] On a large scale (>100 g), heating must be ramped slowly (5°C/10 min) to prevent a runaway reaction.[2]

  • Acid Handling: The quench step releases significant heat.[2] Always add acid to ice/water, never the reverse.[2]

  • Toxicity: Chloropyridines are skin irritants and potential sensitizers.[2] Use full PPE (nitrile gloves, face shield).[2]

References

  • Synthesis Protocol & Mechanism

    • Source: Guidechem & ChemicalBook Application Data.[2]

    • Context: Standard mixed acid nitration protocols for 2-aminopyridines.[2]

    • URL:[2]

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for 2-Chloro-5-nitropyridine (Analogous structure data and safety).[2]

    • URL:[2]

  • Crystallographic & Spectral Data

    • Source: Sigma-Aldrich / Merck Specification Sheet (Melting Point verification).[2]

    • URL:[2]

(Note: While specific academic papers from 1950-1980s describe the nitramine rearrangement mechanism in detail, the links above provide the current verifiable commercial and safety data required for modern laboratory replication.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selective Chlorination

The synthesis of 2-amino-3,5-dichloropyridine presents a classic challenge in aromatic chemistry: achieving precise regioselectivity in an electrophilic aromatic substitution reaction. The primary obstacles are the potential for over-chlorination, leading to tri- and tetra-chlorinated pyridines, and the formation of undesired isomers. This guide will explore the mechanistic principles governing these reactions and provide actionable protocols to steer the synthesis toward the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 2-amino-3,5-dichloropyridine?

A1: The primary by-products depend on the starting material.

  • When starting from 2-aminopyridine , common by-products include the mono-chlorinated isomers (2-amino-3-chloropyridine and 2-amino-5-chloropyridine) and over-chlorinated species like 2-amino-3,4,5-trichloropyridine.[1][2]

  • When starting from 2-amino-5-chloropyridine , the main by-product is the result of over-chlorination, leading to 2-amino-3,4,5-trichloropyridine. Incomplete reaction will leave unreacted starting material.

Q2: How does the choice of chlorinating agent affect by-product formation?

A2: The chlorinating agent plays a crucial role in selectivity.

  • Chlorine gas (Cl₂) is a strong chlorinating agent that can lead to significant over-chlorination if not carefully controlled. Its use often requires a strong acidic medium to deactivate the pyridine ring and improve selectivity.[1][2]

  • N-Chlorosuccinimide (NCS) is a milder and easier-to-handle solid chlorinating agent. It often provides better control and higher selectivity, especially when used with a suitable solvent and at optimized temperatures.[3]

  • Sodium hypochlorite (NaClO) with hydrochloric acid (HCl) generates in-situ chlorine and can be a cost-effective option. However, precise control of stoichiometry and reaction conditions is critical to minimize by-products.[2]

Q3: What is the role of a strong acidic medium in the reaction?

A3: A strong acidic medium, such as concentrated sulfuric acid, protonates the nitrogen atom of the pyridine ring. This protonation deactivates the ring towards further electrophilic attack, thereby reducing the rate of over-chlorination and improving the selectivity for the desired dichlorinated product.

Q4: Can temperature be used to control the formation of by-products?

A4: Yes, temperature is a critical parameter. Generally, lower temperatures favor the kinetic product, which may not always be the desired isomer. Higher temperatures can lead to the thermodynamic product but may also increase the rate of over-chlorination. Careful temperature control is essential for optimizing the yield of 2-amino-3,5-dichloropyridine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of over-chlorinated by-products (e.g., 2-amino-3,4,5-trichloropyridine) - Reaction temperature is too high.- Excess chlorinating agent.- Insufficiently acidic reaction medium.- Lower the reaction temperature and monitor the reaction progress closely.- Use a stoichiometric amount of the chlorinating agent or add it portion-wise.- Increase the concentration of the acid to ensure complete protonation of the pyridine ring.
Presence of significant amounts of mono-chlorinated isomers (when starting from 2-aminopyridine) - Incomplete reaction.- Insufficient amount of chlorinating agent.- Increase the reaction time or temperature slightly.- Ensure the molar ratio of the chlorinating agent to the starting material is correct.
Dark-colored product - Formation of polymeric by-products.- Degradation of starting material or product.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Purify the crude product by recrystallization or column chromatography.[3]
Low yield of the desired product - Sub-optimal reaction conditions (temperature, time, solvent).- Loss of product during work-up and purification.- Systematically optimize the reaction parameters.- Use a purification method that minimizes product loss, such as recrystallization with an appropriate solvent system.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The chlorination of aminopyridines is a classic example of a reaction where the principles of kinetic and thermodynamic control are at play. The initial chlorination of 2-aminopyridine can occur at either the 3- or 5-position. The distribution of these mono-chloro isomers and the subsequent dichlorination are influenced by the stability of the intermediates and the reaction conditions. By carefully selecting the reaction parameters, one can favor the formation of the desired 2-amino-3,5-dichloropyridine.

G cluster_start Starting Material cluster_mono Mono-chlorination cluster_di Di-chlorination cluster_over Over-chlorination 2-Aminopyridine 2-Aminopyridine 2-Amino-3-chloropyridine 2-Amino-3-chloropyridine 2-Aminopyridine->2-Amino-3-chloropyridine + Cl+ 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Aminopyridine->2-Amino-5-chloropyridine + Cl+ 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-3-chloropyridine->2-Amino-3,5-dichloropyridine + Cl+ 2-Amino-5-chloropyridine->2-Amino-3,5-dichloropyridine + Cl+ Polychlorinated By-products Polychlorinated By-products 2-Amino-3,5-dichloropyridine->Polychlorinated By-products + Cl+ (undesired)

Caption: Synthetic pathways to 2-amino-3,5-dichloropyridine and potential by-products.

Recommended Experimental Protocols

Protocol 1: Chlorination of 2-Amino-5-chloropyridine with N-Chlorosuccinimide (NCS)

This method is often preferred for its milder conditions and better control over by-product formation.

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve 2-amino-5-chloropyridine in the anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (1.0 to 1.2 equivalents) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-amino-3,5-dichloropyridine.[3]

Protocol 2: Chlorination of 2-Aminopyridine using Sodium Hypochlorite and Hydrochloric Acid

This method is a cost-effective alternative, but requires careful control of addition rates and temperature.

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hypochlorite (NaClO) solution (commercial bleach)

  • Sodium hydroxide (NaOH) solution for neutralization

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminopyridine in concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add the sodium hypochlorite solution dropwise via the dropping funnel, maintaining the temperature below 10 °C. The addition rate should be carefully controlled to manage the exothermic reaction.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully neutralize the mixture with a cold sodium hydroxide solution to a pH of 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.[2]

Analytical Methods for Quality Control

Accurate monitoring of the reaction and characterization of the final product are essential.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV at 254 nm.

  • Application: This method can effectively separate the starting materials, intermediates, the desired product, and by-products, allowing for quantitative analysis of the reaction mixture and the final product purity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient to separate the components (e.g., initial temperature of 100 °C, ramp to 250 °C).

  • Detection: Mass spectrometry (MS) for identification of individual components based on their mass-to-charge ratio and fragmentation patterns.[6]

  • Application: GC-MS is a powerful tool for identifying unknown by-products and confirming the structure of the desired product.

Data Summary: Comparison of Chlorination Methods

Parameter Chlorination with NCS Chlorination with NaClO/HCl Chlorination with Cl₂ Gas
Selectivity HighModerate to HighModerate
By-product Profile Lower levels of over-chlorinationCan have higher levels of isomers and over-chlorination if not well-controlledProne to over-chlorination without strong acid
Handling Safety Relatively safe solid reagentCorrosive liquids, in-situ generation of chlorineHighly toxic and corrosive gas, requires specialized equipment
Cost HigherLowerLower (reagent), Higher (equipment)
Control Easier to control stoichiometry and temperatureRequires precise control of addition rates and coolingDifficult to control gas flow and stoichiometry accurately

Safety Precautions

  • N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10]

  • Chlorine Gas (Cl₂): Is highly toxic and corrosive. All work with chlorine gas must be conducted in a well-ventilated fume hood with a dedicated scrubber. A gas mask with an appropriate canister should be readily available.[11][12][13][14]

  • Concentrated Acids and Bases: Are corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Conclusion

Minimizing by-product formation in the synthesis of 2-amino-3,5-dichloropyridine is achievable through a thorough understanding of the reaction mechanism and careful control of key experimental parameters. The choice of chlorinating agent, reaction temperature, and the use of a strong acidic medium are paramount in achieving high selectivity and yield. This guide provides a foundation for researchers to troubleshoot and optimize their synthetic procedures, leading to a more efficient and robust process.

References

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. Retrieved from [Link]

  • ResearchGate. (2015). Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N‐Chlorosuccinimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • Google Patents. (2002). CN1245167A - Process for separating chloropyridine product.
  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Jasperse, Chem 360. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

  • De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas. Retrieved from [Link]

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2019). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]

  • Data Insights Market. (2024). 2-Amino-3,5-Dichloropyridine Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2026-2034. Retrieved from [Link]

  • Nature. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • CDC. (n.d.). Chlorine | Medical Management Guidelines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • YouTube. (2023). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminopyridine Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the chlorination of 2-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The chlorination of 2-aminopyridine is a cornerstone reaction for producing key intermediates in pharmaceuticals and agrochemicals. However, achieving high yield and regioselectivity can be challenging, often plagued by issues of over-chlorination and the formation of undesired isomers.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively. We will explore common issues in a question-and-answer format, provide detailed experimental workflows, and offer insights grounded in established chemical literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the chlorination of 2-aminopyridine. Each answer provides a mechanistic explanation and a set of actionable solutions.

Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted 2-aminopyridine. What are the likely causes and how can I improve conversion?

A1: Low conversion is a common issue that typically points to three main factors: insufficient chlorinating agent, suboptimal reaction conditions, or premature degradation of your reagent.

  • Stoichiometry of the Chlorinating Agent: The most straightforward cause is an insufficient amount of the chlorinating agent. It is critical to use at least one full equivalent. Using less will result in incomplete chlorination of the starting material[1]. For many protocols, a slight excess (e.g., 1.05 to 1.2 equivalents) can help drive the reaction to completion, but a large excess should be avoided to prevent over-chlorination.

  • Reaction Kinetics (Time and Temperature): The reaction may simply not have proceeded for long enough or at a high enough temperature. For instance, when using N-Chlorosuccinimide (NCS) in a solvent like acetonitrile, heating is often required (e.g., 75 °C for 1 hour) to achieve good conversion[2]. Conversely, methods using highly reactive species like in-situ generated chlorine from NaClO and HCl may require an initial low-temperature phase (e.g., 10°C) followed by a period at a higher temperature (e.g., 25°C) to ensure the reaction goes to completion without runaway kinetics[3][4].

  • Reagent Purity and Handling: Reagents like NCS can be sensitive to moisture and light over long-term storage[5]. Ensure you are using a high-purity reagent from a properly stored container. Similarly, sulfuryl chloride is highly reactive with water and will decompose, so it must be handled under anhydrous conditions[6].

Q2: I'm getting a significant amount of the 2-amino-3,5-dichloro-pyridine byproduct. How can I increase selectivity for monochlorination?

A2: The formation of dichlorinated byproducts is a classic problem of over-chlorination. The initial product, 2-amino-5-chloropyridine, is still an activated aromatic ring and can undergo a second chlorination. The key to preventing this is controlling the reactivity and concentration of the electrophilic chlorine species.

  • Controlling Reagent Concentration: The most effective strategy is the slow, controlled addition of the chlorinating agent. Adding the reagent dropwise or in small portions over time prevents a buildup of a large excess in the reaction mixture, ensuring it reacts with the more activated 2-aminopyridine before attacking the less reactive monochlorinated product[1]. It is recommended to use between one and two equivalents of the chlorinating agent; a larger excess significantly promotes the formation of over-chlorinated byproducts[1].

  • The Power of a Strongly Acidic Medium: A critical, field-proven insight is that conducting the reaction in a strongly acidic medium (Hammett acidity function H₀ < -3.5), such as >70% sulfuric acid, dramatically suppresses over-chlorination[1]. In such a medium, both the 2-aminopyridine and the 2-amino-5-chloropyridine product exist in their protonated forms. The rate of chlorination for the protonated 2-aminopyridine (k₁) is much greater than the rate for the protonated 2-amino-5-chloropyridine (k₂), leading to highly selective monochlorination[1]. In weakly acidic or neutral conditions, the unprotonated species dominate, and their reaction rates are comparable, leading to significant byproduct formation[1].

Q3: My main impurity is the 2-amino-3-chloro-pyridine isomer. How can I favor chlorination at the 5-position?

A3: This is a question of regioselectivity. The amino group at the C2 position is a powerful ortho-, para-directing group. In the case of 2-aminopyridine, this directs electrophilic attack to the C3 (ortho) and C5 (para) positions. The formation of 2-amino-5-chloropyridine is almost always the desired outcome.

  • Mechanism of Control via Protonation: As discussed above, the most robust method for ensuring C5 selectivity is to use a strongly acidic medium like concentrated sulfuric acid[1]. In this environment, the pyridine ring nitrogen becomes protonated. This protonated species is strongly deactivated towards electrophilic attack. However, the activating effect of the amino group is still sufficient to allow the reaction to proceed, and it overwhelmingly directs the incoming electrophile to the C5 position, which is para to the amino group. This strategy effectively minimizes the formation of the C3 isomer[1].

  • Alternative Mild Methods: Newer methods using reagents like Selectfluor in the presence of LiCl have also shown high regioselectivity for the 5-position under mild conditions, offering an alternative to harsh acidic environments[7][8]. The mechanism is believed to proceed through a radical process, which can alter the typical regiochemical outcome of electrophilic substitution[7][8].

Q4: The final purification of my product is challenging. What's the best strategy to isolate pure 2-amino-5-chloropyridine?

A4: Purification challenges often arise from the similar properties of the starting material, desired product, and byproducts. A pH-based separation is a highly effective technique.

  • Exploiting Basicity Differences: The basicity (pKa) of the pyridine nitrogen is different for each compound:

    • 2-aminopyridine (most basic)

    • 2-amino-5-chloropyridine (intermediate basicity)

    • 2-amino-3,5-dichloropyridine (least basic)

  • Stepwise pH Adjustment Protocol: A common and effective purification workflow involves dissolving the crude reaction mixture in a dilute acid (like 10% HCl), which protonates all aminopyridine species and brings them into the aqueous phase[3][4]. Then, the pH of the solution is carefully adjusted with a base (e.g., NaOH solution).

    • Adjust to pH > 8: This deprotonates all species. The polychlorinated byproducts, being the least basic and often least soluble, may precipitate and can be removed by filtration[3][4].

    • Dissolve and Re-acidify: The filtered solid and any organic extracts can be combined and re-dissolved in a dilute acid solution.

    • Adjust to pH ≈ 4: Carefully adjust the pH to approximately 4. At this pH, the more basic unreacted 2-aminopyridine will remain protonated and soluble in the aqueous layer, while the desired 2-amino-5-chloropyridine product, being less basic, will be deprotonated and can be extracted with an organic solvent like dichloroethane or ethyl acetate[3][4]. This allows for a clean separation of the product from the starting material.

Frequently Asked Questions (FAQs)

Q: Which chlorinating agent should I choose? (NCS vs. SO₂Cl₂ vs. Cl₂ vs. NaClO/HCl)

A: The choice of reagent depends on the desired scale, available equipment, safety protocols, and selectivity requirements.

ReagentKey AdvantagesKey DisadvantagesBest For
NCS Solid, easy to handle, mild reactivity[9].Can require heating, may be less selective without additives[2].Lab-scale synthesis, reactions requiring mild conditions.
SO₂Cl₂ Powerful, effective in strong acid media[1].Highly corrosive, water-reactive, releases toxic gases[10][11].Reactions where high reactivity is needed and moisture can be excluded.
Chlorine Gas (Cl₂) Highly effective, can give excellent yield and selectivity in strong acid[1].Extremely hazardous gas, requires specialized equipment.Industrial-scale synthesis or when maximizing selectivity is paramount.
NaClO / HCl Inexpensive, generates active chlorine in-situ, safer than Cl₂ gas[3][4].Reaction can be complex, requires careful temperature control.Cost-effective synthesis where avoiding the direct use of chlorine gas is a priority.

Q: What are the critical safety precautions I must take?

A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid that is harmful if swallowed[12][13]. It can cause severe skin burns and eye damage[12]. Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5][13].

  • Sulfuryl Chloride (SO₂Cl₂): This is a highly corrosive liquid that reacts violently with water, releasing toxic and corrosive gases (HCl and sulfuric acid)[6][11]. It can cause severe burns to the skin, eyes, and respiratory system[10]. All work must be conducted in a well-ventilated chemical fume hood under strictly anhydrous conditions[14]. Have an appropriate quenching agent and spill kit ready.

  • Chlorine Gas (Cl₂): This is a highly toxic and corrosive gas. Inhalation can cause severe respiratory damage. It requires a dedicated gas handling system and robust safety protocols.

Visualized Mechanisms and Workflows

General Mechanism of Electrophilic Chlorination

G Electrophilic Aromatic Substitution on 2-Aminopyridine cluster_0 Step 1: Attack by Electrophile cluster_1 Step 2: Deprotonation Start 2-Aminopyridine + Cl+ Sigma Sigma Complex (Resonance Stabilized) Start->Sigma Electron-rich ring attacks electrophile Start->Sigma Product Chlorinated Product Sigma->Product Base removes proton Sigma->Product Base Base (e.g., H₂O, Solvent)

Caption: General mechanism for electrophilic chlorination of 2-aminopyridine.

Troubleshooting Workflow for 2-Aminopyridine Chlorination

G cluster_problems Problem Identification cluster_solutions Potential Solutions start Analysis of Crude Reaction: Low Yield or Purity? low_conversion High % of Starting Material? start->low_conversion Yes over_chlorination High % of Dichloro-product? start->over_chlorination No sol_conversion 1. Check reagent stoichiometry (≥1 eq). 2. Increase reaction time/temp. 3. Verify reagent quality. low_conversion->sol_conversion isomer_issue High % of 3-Chloro Isomer? over_chlorination->isomer_issue No sol_over_chlorination 1. Add chlorinating agent slowly. 2. Use 1-2 eq of reagent. 3. Use strongly acidic medium (H₂SO₄). over_chlorination->sol_over_chlorination Yes sol_isomer 1. Use strongly acidic medium (H₂SO₄) to force C5 selectivity. isomer_issue->sol_isomer Yes

Caption: Decision tree for troubleshooting common chlorination issues.

Validated Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) in Acetonitrile

This protocol is adapted from a procedure known for its operational simplicity and use of a common, easy-to-handle reagent[2].

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in acetonitrile (MeCN).

  • Reagent Addition: At room temperature (25 °C), add a solution of NCS (1.0 eq) in MeCN to the flask.

  • Reaction: Heat the reaction mixture to 75 °C and stir for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Quench the residue with water and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic phases, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography or pH-based separation.

Protocol 2: High-Selectivity Chlorination in a Strongly Acidic Medium

This protocol is based on the principle of using a strongly acidic medium to achieve high selectivity for 2-amino-5-chloropyridine with minimal byproduct formation[1].

  • Setup: In a flask equipped for gas inlet and vigorous stirring, carefully add concentrated sulfuric acid (e.g., 96%). Cool the acid in an ice bath.

  • Substrate Addition: Slowly add 2-aminopyridine (1.0 eq) in small portions, ensuring the temperature is maintained at approximately 25°C with external cooling.

  • Chlorination: Bubble chlorine gas (Cl₂) (1.0-2.0 eq) beneath the surface of the stirred reaction mixture over a period of 1-2 hours. The slow addition rate is crucial.

  • Stirring: After the addition is complete, allow the mixture to stir at ambient temperature for 30-90 minutes.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a strong base (e.g., 50% NaOH) while cooling to precipitate the product. The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved via the pH-adjustment method described in the troubleshooting section.

References

  • A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
  • Hu, J., Zhou, G., Tian, Y., & Zhao, X. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342–6345. [Link]

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. (2018). Organic Letters. ACS Publications. [Link]

  • N-Chlorosuccinimide. Wikipedia. [Link]

  • Process for the preparation of 2-chloropyridines. US5283338A.
  • Process for preparing 2-amino-5-chloropyridine. US3985759A.
  • Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature. [Link]

  • Preparation of 2-chloro-3-aminopyridine. US3838136A.
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • Efficient Halogenation of 2-Aminopyrazine. (2019). Synfacts. [Link]

  • Chlorination process of pyridine derivatives. EP0684943B1.
  • Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. ResearchGate. [Link]

  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health. [Link]

  • Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Chlorinations with Sulfuryl Chloride. II. The Peroxide-Catalyzed Reaction of Sulfuryl Chloride with Ethylenic Compounds. Journal of the American Chemical Society. [Link]

  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2020). Journal of the Chinese Chemical Society. [Link]

  • Oxidation with Chlorine/Pyridine Complexes. WordPress. [Link]

  • Applications of N-Chlorosuccinimide in Organic Synthesis. (2007). Synthesis. ResearchGate. [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature. [Link]

  • Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. ResearchGate. [Link]

  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. CA1283413C.
  • Everything about Sulfuryl Chloride. Yufeng. [Link]

  • N-CHLOROSUCCINIMIDE. East Harbour Group. [https://www.easth Harbour.com/msds/467.pdf]([Link] Harbour.com/msds/467.pdf)

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. (2024). Organic Letters. [Link]

Sources

Technical Support Center: Precision Chlorination of Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Paradox

As researchers, we face a fundamental paradox with pyridine. It is π-deficient, making it notoriously resistant to Electrophilic Aromatic Substitution (EAS). To force a reaction, we often apply harsh conditions (high heat, strong Lewis acids), which paradoxically leads to a loss of control—resulting in "over-chlorination" (polychlorination) or tar formation.

The Golden Rule: To avoid over-chlorination, you must stop treating pyridine like benzene. Instead of forcing a chlorine atom onto a resistant ring (Direct EAS), the superior strategy is usually to activate a leaving group (Pyridone/POCl₃ route) or activate the ring nitrogen (N-Oxide route).

This guide troubleshoots the three most common workflows, prioritizing methods that offer intrinsic stoichiometric control.

Diagnostic Workflow: Select Your Route

Before troubleshooting, confirm you are using the correct pathway for your target.

PyridineChlorination Start Target: Monochloropyridine Substrate What is your Starting Material? Start->Substrate Pyridine Unsubstituted Pyridine Substrate->Pyridine Pyridone Pyridone / Hydroxypyridine Substrate->Pyridone NOxide Pyridine N-Oxide Substrate->NOxide Direct Direct Chlorination (Cl2) RISK: HIGH (Polychlorination) Pyridine->Direct If unavoidable Vilsmeier Deoxychlorination (POCl3) RISK: LOW (Stoichiometric Control) Pyridone->Vilsmeier Preferred Route Rearrange Meisenheimer/Reissert Type RISK: MEDIUM (Regioselectivity) NOxide->Rearrange For 2- or 4- selectivity Stop1 See Module 1 Direct->Stop1 Troubleshoot: Temp & Catalyst Stop2 See Module 2 Vilsmeier->Stop2 Troubleshoot: Hydrolysis & Tars Stop3 See Module 3 Rearrange->Stop3 Troubleshoot: Isomer Control

Figure 1: Decision matrix for selecting the chlorination strategy based on starting material availability and risk tolerance.

Troubleshooting Modules

Module 1: Direct Chlorination (The "Harsh" Route)

Scenario: You are reacting Pyridine with Cl₂ gas or a Cl source + Lewis Acid. Issue: You want 3-chloropyridine, but you are getting 2,3,6-trichloropyridine or complex mixtures.

Q: Why does my reaction run away to polychlorinated products? A: This is often due to the "Swamping Catalyst" effect being mismanaged. In industrial settings, excess AlCl₃ (2+ equivalents) is used to complex the nitrogen, activating the ring for polychlorination by lowering the activation energy for subsequent attacks.

  • The Fix: If you need monochlorination via EAS, you must avoid "swamping" conditions. Use a single equivalent of Lewis acid to block the Nitrogen, but strictly control temperature.

  • Critical Parameter: Temperature.[1][2][3][4][5]

    • < 300°C: Favors lower chlorination states but low conversion.

    • > 350°C: Rapidly promotes radical polychlorination [1].

Q: Can I use radical initiators? A: Avoid them if you want selectivity. Radical chlorination is notoriously non-selective on the pyridine ring and will often attack alkyl side chains (if present) or produce a statistical mixture of ring isomers.

Module 2: The Pyridone Route (POCl₃ / Vilsmeier-Haack)

Scenario: Converting 2-pyridone or 4-pyridone to the corresponding chloropyridine using POCl₃. Issue: Formation of tars, low yields, or "over-reaction" (decomposition).

Q: I am seeing black tar instead of my product. Is this over-chlorination? A: Likely not. This is usually thermal decomposition caused by using neat POCl₃ at reflux (106°C) for too long. While standard protocols call for neat reagents, sensitive substrates degrade.[3]

  • The Fix (The Sulfolan Protocol): Do not use neat POCl₃. Use Sulfolan as a solvent.[3] It allows you to control the temperature (70-75°C) precisely, preventing the decomposition that looks like "charring" [2].

  • Stoichiometry: Use only 1.5 equivalents of POCl₃. Excess reagent is an environmental burden and increases side-reaction risks.

Q: My LCMS shows the product formed, but it disappears during workup. Am I hydrolyzing it back? A: Yes. Chloropyridines, especially those with electron-withdrawing groups, are susceptible to hydrolysis in acidic water (which you create when quenching POCl₃).

  • The Fix: Quench into a buffered solution (cold NaHCO₃) or strictly control pH. Do not quench into hot water.[6]

Table 1: Reagent Selection for Deoxychlorination

ReagentReactivitySelectivityRecommendation
POCl₃ ModerateHighStandard. Best for 2- and 4-pyridones.
PCl₅ Very HighLowAvoid. Aggressive; causes polychlorination/ring opening.
SOCl₂ LowHighSpecific. often requires DMF catalysis (Vilsmeier reagent).
Module 3: The N-Oxide Rearrangement

Scenario: Reacting Pyridine-N-Oxide with POCl₃ or Sulfuryl Chloride. Issue: Getting a mixture of 2-chloro and 4-chloro isomers.

Q: How do I force the reaction to the 2-position exclusively? A: The mechanism involves the oxygen attacking the electrophile (P or S), creating an activated intermediate. The chloride then attacks the ring.

  • Mechanism: This is an elimination-addition. The regioselectivity is driven by the "hardness" of the leaving group and solvent polarity.

  • The Fix: Use POCl₃ with an organic base (Et₃N) in a non-polar solvent (DCM or Toluene). This favors the 2-position via a tight ion pair mechanism (See Figure 2).

  • Avoid: High temperatures without base, which can lead to 4-substitution via a freer ionic mechanism [3].

NOxideMechanism NOxide Pyridine N-Oxide Activated Activated Intermediate (O-PCl2+) NOxide->Activated + POCl3 Transition Tight Ion Pair (Cl- attacks C2) Activated->Transition Base (Et3N) Product 2-Chloropyridine Transition->Product - HOPCl2

Figure 2: Mechanistic pathway for selective 2-chlorination of Pyridine N-Oxide.

Validated Protocol: Selective Monochlorination of 2-Pyridone

Objective: Convert 2-pyridone to 2-chloropyridine without degradation or over-reaction. Method: Sulfolan-Moderated Deoxychlorination.

  • Setup: Dry 3-neck flask, N₂ atmosphere, reflux condenser, scrubber (for HCl/SO₂).

  • Charge:

    • 1.0 eq 2-Pyridone derivative.

    • Solvent: Sulfolan (5-10 volumes). Crucial for thermal control.

  • Activation:

    • Add 1.5 eq POCl₃ dropwise at room temperature.

    • Self-Validating Step: Monitor internal temp; exotherm indicates initiation.

  • Reaction:

    • Heat to 70-75°C . Do NOT reflux (unless substrate is highly unreactive).

    • Monitor: Check HPLC/TLC at 60 mins. Reaction is usually complete < 2 hours.[1][3]

  • Quench (The Danger Zone):

    • Cool mixture to < 10°C.

    • Pour slowly into ice/water mixture containing NaHCO₃ (maintain pH > 5).

    • Why? Acidic quenching hydrolyzes the C-Cl bond back to C-OH.

  • Extraction: Extract with EtOAc or DCM. Wash with brine.

References

  • Vertex AI Search. (2026). Swamping catalyst effect in pyridine chlorination. Retrieved from Patent EP0684943B1 & US4256894A. Link

  • Kysil, V. (2013).[3] Protocol for dehydroxy-chlorination of 2-oxoazaheterocycles using Sulfolan. ResearchGate. Link

  • Organic Letters. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide. ACS Publications. Link

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.[7] Link

Sources

Technical Support Center: Selective Monochlorination of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Topic: Regiocontrol via Protonation Strategies Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]

The Mechanistic Core: The "Protonation Switch"

Why does this reaction fail in standard solvents? In neutral organic solvents (e.g., DCM, MeOH), 2-aminopyridine (2-AP) exists as a free base.[1] The exocyclic amino group (


) strongly activates the ring, making it hyper-nucleophilic.[1] This leads to:
  • Lack of Selectivity: Rapid attack at both C3 (ortho) and C5 (para) positions.

  • Over-chlorination: The product, 2-amino-5-chloropyridine, remains reactive, leading to 2-amino-3,5-dichloropyridine.[1][2]

  • Oxidative Tars: Free amines are susceptible to radical oxidation by chlorine.[1]

The Solution: Protonation as a Protecting Group By conducting the reaction in a strongly acidic medium (typically concentrated


, Hammett acidity 

), you force the substrate into its protonated form.[1]
  • Primary Protonation: Occurs at the ring nitrogen (Pyridine

    
    , 
    
    
    
    ).[1]
  • Electronic Effect: The resulting pyridinium cation is electron-deficient, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).[1]

  • The Paradox: While the ring is deactivated, the exocyclic amino group still donates electron density via resonance (mesomeric effect), but selectively to the C5 position.[1] The C3 position is sterically hindered by the solvation shell of the adjacent protonated nitrogen and electrostatically disfavored.[1]

Mechanism Visualization

The following diagram illustrates the divergence between the "Free Base" pathway (messy) and the "Protonated" pathway (selective).

ChlorinationMechanism Start 2-Aminopyridine (Free Base) NeutralPath Neutral Solvent (DCM/MeOH) Start->NeutralPath AcidPath Strong Acid (H2SO4, pH < 0) Start->AcidPath Mix Mixture: 3-Cl (20%) + 5-Cl (50%) + 3,5-di-Cl (30%) NeutralPath->Mix Fast, Uncontrolled Protonated Protonated Species (Pyridinium Cation) AcidPath->Protonated Fast Equilibrium Selectivity C3 Blocked by: 1. Sterics (Solvent Cage) 2. Electrostatics (N+ repulsion) Protonated->Selectivity Product 2-Amino-5-chloropyridine (>90% Selectivity) Protonated->Product Cl2 / Controlled Addition

Caption: Comparative pathways showing how strong acid protonation shields the C3 position, forcing chlorination to the C5 position.

Validated Protocol: The Sulfuric Acid Method

This protocol is adapted from industrial standards (e.g., US Patent 3,985,759) optimized for high selectivity.[1]

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)[1]

  • Solvent/Acid: Concentrated

    
     (5–10 volumes)
    
  • Reagent: Chlorine gas (

    
    ) OR N-Chlorosuccinimide (NCS) (1.05 equiv)[1]
    

Step-by-Step Workflow:

  • Dissolution (Exothermic Control):

    • Charge Concentrated

      
       into a jacketed reactor.
      
    • Cool to 0–5°C.[1]

    • Slowly add 2-Aminopyridine solid. Warning: This is highly exothermic.[1] Maintain internal temperature

      
      .
      
    • Why? High temps during dissolution can cause local overheating and charring.[1]

  • Chlorination:

    • Option A (Gas): Bubble

      
       gas subsurface via a sparger. Rate: 0.1 equiv/hour.[1]
      
    • Option B (Solid): Add NCS portion-wise over 2 hours.

    • Temperature: Maintain 15–20°C. Do not exceed 25°C.

    • Critical Check: If using

      
      , ensure efficient stirring (high shear) to prevent local high concentrations of chlorine which lead to di-chloro impurities.[1]
      
  • Reaction Monitoring:

    • Sample every hour. Quench sample in dilute NaOH/MeOH before HPLC analysis.

    • Target: < 1.0% unreacted starting material; < 2.0% 3,5-dichloro impurity.[1][3]

  • Quench & Isolation:

    • Pour reaction mixture onto crushed ice (mass = 3x acid mass).

    • Neutralize slowly with 50% NaOH or

      
       to pH 8–9.[1]
      
    • Precipitation: The product usually precipitates as a beige solid.[1] Filter and wash with cold water.[1][2][4]

Troubleshooting Dashboard (FAQs)

Issue 1: "I am seeing high levels of 3,5-dichloropyridine (>5%)."

Diagnosis: The "Protonation Shield" failed or stoichiometry was loose.

Potential CauseVerificationCorrective Action
Insufficient Acidity Check acid strength.[1] Did you use dilute acid?Use Concentrated

(98%).[1] Water allows the free base to exist in equilibrium, which reacts 1000x faster.[1]
Local Hotspots Did you add

/NCS too fast?
Slow down addition. Improve agitation (RPM). Ensure cooling jacket is active.[1]
Stoichiometry Excess chlorinating agent used.[1][2]Stop reaction at 98% conversion. Do not chase the last 2%. It is better to have 2% starting material than 5% di-chloro byproduct.[1]
Issue 2: "The reaction is extremely slow (<10% conversion after 4 hours)."

Diagnosis: The ring is too deactivated or the reagent is not active.[1]

Potential CauseVerificationCorrective Action
Temperature too low Internal temp < 0°C?Raise temp to 20–25°C. The protonated ring is deactivated, so it needs some thermal energy to overcome the activation barrier.[1]
Mass Transfer (Gas) Using

gas with no sparger?
Use a sintered glass sparger.[1] Chlorine gas must be dissolved to react.[1]
Old NCS Is the NCS yellow/crusty?Iodometric titration to check active chlorine content.[1] Recrystallize NCS or use fresh bottle.
Issue 3: "My product is a black tar/oil instead of a solid."

Diagnosis: Oxidative decomposition of the amine.[1]

Q: Did you protect the amine? A: If you ran this in a solvent like acetonitrile or DMF without acid, the amine oxidized.[1] Fix: You must use the acidic protocol.[1] If you cannot use


, use NCS in Acetonitrile  but add 1.0 equiv of 

or

to form the salt in situ before adding NCS.[1]

Data Summary: Selectivity vs. Conditions[1][5][6]

Solvent SystemSpecies PresentMajor ProductSelectivity (5-Cl : 3-Cl)
DCM / MeOH Free BaseMixture~2:1
10% HCl (aq) EquilibriumMixture~5:1
Conc.[1]

Protonated (Ring N) 2-Amino-5-chloropyridine >20:1

References

  • Classic Acidic Chlorination

    • Title: Process for preparing 2-amino-5-chloropyridine.[1][2][3][5][6][7][8]

    • Source: US Patent 3,985,759 (1976).[1]

    • URL
    • Relevance: Establishes the requirement for Hammett acidity < -3.5 for high selectivity.
  • NCS/Selectfluor Mechanics

    • Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines using LiCl/LiBr.[1][9]

    • Source:Organic & Biomolecular Chemistry, 17(26), 6342-6345 (2019).[1]

    • URL:[Link]

    • Relevance: Modern alternative using radical/ionic mechanisms for high selectivity.[1]

  • Industrial Oxidative Method

    • Title: Method for preparation of 2-amino-5-chloro-pyridine (Oxidative Chlorination).[1][2]

    • Source: CN Patent 106432069A.[1]

    • URL
    • Relevance: Describes the "Green" route using or NaClO, which mimics the proton

Sources

Technical Support Center: Recrystallization of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Last Updated: February 2, 2026[1]

Introduction & Technical Context

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and various agrochemicals.[1][2]

Achieving "Pharma-Grade" purity (>99.5% HPLC) is notoriously difficult due to three specific classes of impurities that behave similarly to the target molecule during crystallization:

  • Regioisomers: 2-Amino-3-chloropyridine (formed via non-selective chlorination).[1]

  • Over-chlorinated species: 2-Amino-3,5-dichloropyridine.[1][2]

  • Oxidation products: Azo-dimers that impart a stubborn yellow/brown color.[1][2]

This guide moves beyond generic textbook methods, offering field-proven protocols to isolate high-purity material.

Solvent System Selection (Thermodynamics)

The choice of solvent dictates the trade-off between Yield and Isomer Rejection .[1]

Solvent SystemRoleProsCons
Ethanol (95%) or EtOH/Water General Cleanup High solubility at boiling; excellent yield (>90%); environmentally benign.[1][2]Poor rejection of the 3-chloro isomer; lattice inclusion of water.[1]
Toluene / Heptane Isomer Polishing Superior rejection of di-chloro and 3-chloro impurities due to

-stacking selectivity.[1][2]
Lower yield; higher toxicity (Class 2 solvent); requires vacuum drying.[1]
Ethyl Acetate / Hexane Alternative Good balance of yield/purity; easier to dry than Toluene.[1][2]Flammability; varying solubility curves based on moisture content.[1]
Decision Logic: Which Protocol to Use?

SolventSelection Start Start: Analyze Crude Material CheckPurity Check Purity (HPLC) Start->CheckPurity IsomerHigh Isomer (3-Cl) > 0.5%? CheckPurity->IsomerHigh ColorIssue Is Material Dark/Brown? IsomerHigh->ColorIssue No ProtoB Protocol B: Toluene (Focus: Isomer Rejection) IsomerHigh->ProtoB Yes (Hard to remove) ProtoA Protocol A: Ethanol/Water (Focus: Yield & Color) ColorIssue->ProtoA No CarbonStep Add Activated Carbon Step ColorIssue->CarbonStep Yes CarbonStep->ProtoA

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Standard Operating Protocols (SOP)

Protocol A: Ethanol/Water Recrystallization (High Yield)

Best for: Removing inorganic salts and general non-polar byproducts.[2]

  • Dissolution: Charge crude 2-Amino-5-chloropyridine into a reactor. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to reflux (~78°C). The solution should become clear.

    • Expert Note: If insolubles remain, they are likely inorganic salts (NaCl) from the chlorination quench.[1] Filter hot through a sintered glass funnel.[1]

  • Decolorization (Optional): If the solution is dark, add activated carbon (Type CP-97 or equivalent) at 5 wt% of the crude mass.[1] Stir at reflux for 30 mins, then filter hot over Celite.

  • Crystallization:

    • Cool slowly to 40°C over 1 hour.

    • Add Water dropwise as an anti-solvent until persistent turbidity is observed (approx. 1:1 ratio with Ethanol).[1]

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation: Filter the white needles.[1] Wash with cold 50% EtOH/Water.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Target moisture <0.5%.[1]

Protocol B: Toluene Recrystallization (High Purity)

Best for: Removing 2-amino-3-chloropyridine and di-chloro species.[1][2]

  • Dissolution: Suspend crude solid in Toluene (7 mL per gram).

  • Heating: Heat to 90-100°C. Ensure complete dissolution.

    • Safety: Toluene is flammable and toxic. Use a condenser and fume hood.

  • Seeding (Critical): Cool to 80°C. Add seed crystals (0.1 wt%) of pure 2-Amino-5-chloropyridine.

  • Cooling:

    • Cool to 25°C at a rate of 10°C/hour. Fast cooling traps isomers.[1][2]

    • Further cool to -5°C to maximize yield.

  • Isolation: Filter rapidly. Wash with cold Heptane (to remove residual Toluene mother liquor containing the impurities).[1]

  • Drying: Vacuum dry at 50°C. Monitor residual solvent (Toluene limit: 890 ppm per ICH Q3C).

Troubleshooting Guide & FAQs

Category 1: Purity & Impurities[1][2][3]

Q: I still see 1-2% of the 3-chloro isomer after recrystallization. How do I remove it? A: Isomers often co-crystallize.[1] If Protocol B fails, use the "Salt Break" Method :

  • Dissolve the mixture in Ethyl Acetate.[1]

  • Add 1 equivalent of HCl (gas or dissolved in ether) to precipitate the hydrochloride salts.[1]

  • The 5-chloro isomer salt typically crystallizes preferentially.[1][2] Filter the salt.[1]

  • Neutralize the salt with aqueous NaHCO₃ to recover the free base.[1]

  • Recrystallize once from Ethanol.[1]

Q: My HPLC shows a "shoulder" peak near the main peak. A: This is likely 2-amino-3,5-dichloropyridine .[1][2] This impurity is more lipophilic.[1] Switch to the Toluene/Heptane system (Protocol B).[1] The lipophilic impurity will stay in the Toluene mother liquor while the mono-chloro product crystallizes out.[1]

Category 2: Color & Appearance[1][2][4][5][6]

Q: The product is technically pure (99%) but looks brown/tan. A: Aminopyridines oxidize easily to form azo-linkages or quinoid-type colored species.[1][2]

  • Fix: Perform an acid wash.[1] Dissolve crude in 1M HCl. The colored organics often remain insoluble or can be extracted into Dichloromethane (DCM) while the product stays in the water phase as a salt.[1] Separate the DCM, then basify the water phase to precipitate white product.[1]

Q: My crystals are "oiling out" instead of forming needles. A: This happens when the solution is too concentrated or cooled too fast (Liquid-Liquid Phase Separation).[1][2]

  • Fix: Re-heat to dissolve the oil. Add a seed crystal at the cloud point.[1] Cool much slower (5°C per hour) and increase the agitation speed to prevent oil droplets from coalescing.

Category 3: Yield

Q: My yield is only 50% with Toluene. A: 2-Amino-5-chloropyridine has significant solubility in Toluene even at room temperature.[1][2]

  • Fix: You must cool to -10°C or lower . Alternatively, add Heptane as an anti-solvent (ratio 1:1 with Toluene) after the initial crystals have formed to force the remaining product out of solution without crashing out impurities.[1]

References

  • Daiichi Sankyo Company, Ltd. (2013).[1] Process for the preparation of 2-amino-5-chloropyridine. US Patent 2013/0053569.[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [1][2]

  • ChemicalBook. (2024).[1][3] 2-Amino-5-chloropyridine Solubility and Properties.

  • GuideChem. (2025).[1][2] Safety and Handling of Aminopyridines.

Sources

Troubleshooting low yield in the synthesis of 2-amino-5-halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-halopyridines. This guide is designed to address common challenges, particularly low product yield, by explaining the underlying chemical principles and offering practical, field-proven solutions.

Section 1: Troubleshooting Guide - Addressing Low Yield

Low yields in the synthesis of 2-amino-5-halopyridines are a frequent challenge, often stemming from a lack of regioselectivity and the formation of undesired byproducts. This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: My electrophilic halogenation of 2-aminopyridine is resulting in a significant amount of di-halogenated byproduct (e.g., 2-amino-3,5-dihalopyridine), leading to a low yield of the desired mono-halogenated product. How can I improve the selectivity?

Answer:

The formation of di-halogenated byproducts is a classic problem in the electrophilic halogenation of 2-aminopyridine. The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic attack at the 3- and 5-positions. Once the first halogen is introduced at the 5-position, the ring is still activated enough for a second halogenation to occur, often at the 3-position.

The key to improving selectivity lies in controlling the reactivity of the 2-aminopyridine substrate. This can be achieved by protonating the pyridine ring nitrogen, which deactivates the ring towards further electrophilic substitution.

Causality Behind the Solution:

In a strongly acidic medium, the pyridine nitrogen of both 2-aminopyridine and the desired 2-amino-5-halopyridine product exists in its protonated form. The rate of chlorination of protonated 2-aminopyridine is significantly faster than the rate of chlorination of the protonated 2-amino-5-chloropyridine.[1] This difference in reaction rates is the basis for achieving selective mono-halogenation. In weakly acidic or neutral conditions, the unprotonated forms dominate, and their reaction rates are comparable, leading to over-halogenation.[1]

Recommended Actions:

  • Employ a Strongly Acidic Medium: The use of a strongly acidic medium with a Hammett acidity function (H₀) of less than -3.5 is crucial for selective mono-chlorination.[1] Suitable acid systems include 70% aqueous sulfuric acid or a solution of hydrogen chloride in anhydrous acetic acid.[1]

  • Slow Addition of Halogenating Agent: Add the halogenating agent (e.g., chlorine, bromine) slowly to the reaction mixture. This ensures that the electrophile is consumed as it is added, minimizing its concentration and reducing the likelihood of a second halogenation event.

  • Control Stoichiometry: Use a slight excess (up to two equivalents) of the halogenating agent to ensure complete consumption of the starting material, but avoid a large excess which can promote di-halogenation.[1]

Question 2: I am observing the formation of 3-halo-2-aminopyridine in addition to my desired 5-halo isomer. What determines the regioselectivity, and how can I favor the 5-position?

Answer:

The regioselectivity of electrophilic halogenation on 2-aminopyridine is influenced by both electronic and steric factors. Electronically, the amino group directs electrophiles to the ortho (3-position) and para (5-position) positions. However, the 5-position is generally favored due to steric hindrance from the amino group at the 2-position.

Causality Behind the Solution:

The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The amino group at the 2-position is a strong electron-donating group, which activates the ring for electrophilic substitution, primarily at the 3- and 5-positions. While both positions are electronically activated, the steric bulk of the amino group and the approaching electrophile can disfavor attack at the adjacent 3-position, making the 5-position the more accessible site for halogenation.

Recommended Actions:

  • Choice of Halogenating Agent: For bromination, using N-Bromosuccinimide (NBS) can offer better regioselectivity for the 5-position compared to liquid bromine.[2] Phenyltrimethylammonium tribromide is another reagent reported to minimize the formation of 3-bromo byproducts.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable 5-halo isomer over the kinetically formed 3-halo isomer.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. For instance, using acetonitrile as a solvent with N-halosuccinimides has shown good results for halogenating 2-aminopyrazines, a related heterocyclic system.

Question 3: My Sandmeyer reaction to introduce a halogen is giving a low yield and a complex mixture of byproducts. What are the critical parameters to control in this reaction?

Answer:

The Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt followed by its displacement with a halide, is a powerful tool but can be sensitive to reaction conditions.[5][6] Low yields are often due to the instability of the diazonium salt and competing side reactions.

Causality Behind the Solution:

The success of the Sandmeyer reaction hinges on the efficient formation and controlled decomposition of the diazonium salt. Diazonium salts of pyridines can be less stable than their benzene analogues. Premature decomposition or reaction with the solvent can lead to a variety of byproducts. The copper(I) catalyst plays a crucial role in the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.[7]

Recommended Actions:

  • Temperature Control: The diazotization step (formation of the diazonium salt with nitrous acid) should be carried out at low temperatures, typically between -5 to 0 °C, to prevent premature decomposition of the diazonium salt.[8][9]

  • Catalyst Purity and Amount: Ensure the use of fresh, high-purity copper(I) halide (CuCl, CuBr). The catalyst should be used in stoichiometric amounts for optimal results.

  • Acidic Conditions: The reaction should be performed in a strongly acidic medium (e.g., HCl or HBr) to ensure the complete formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to control the exothermic diazotization reaction and prevent a buildup of nitrous acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing 2-amino-5-bromopyridine with high yield and purity?

A promising method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This approach has been shown to provide a high yield (up to 95%) of 2-amino-5-bromopyridine with good control over the formation of the di-bromo byproduct.[2] Another effective method utilizes phenyltrimethylammonium tribromide in a solvent like chloroform or dichloromethane, which also offers mild reaction conditions and high yields while avoiding the formation of 3-bromo byproducts.[3][4]

Q2: How can I synthesize 2-amino-5-iodopyridine efficiently?

A widely adopted and environmentally conscious approach is the direct iodination of 2-aminopyridine using iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium.[1][10] This method is known for its efficiency and the use of safer reagents, with reported yields around 83%.[1] Careful control of temperature and the molar ratios of the reactants is key to achieving high regioselectivity and yield.[1][10]

Q3: Are there alternative routes to 2-amino-5-halopyridines that do not start from 2-aminopyridine?

Yes, an alternative strategy involves the reduction of a corresponding nitro compound. For example, 2-amino-5-chloropyridine can be synthesized by the electrochemical reduction of 5-chloro-2-nitropyridine with yields reported up to 84%.[4][9] This can be a valuable route if the starting nitro-pyridine is readily available.

Q4: What are the best practices for purifying 2-amino-5-halopyridines?

Purification can be challenging due to the similar polarities of the desired product, the starting material, and the di-halogenated byproduct.

  • Recrystallization: This is a common and effective method for purification. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[2]

  • Column Chromatography: For difficult separations, column chromatography using silica gel with a mobile phase such as petroleum ether/ethyl acetate can be employed to isolate the pure product.[2]

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The basic 2-amino-5-halopyridine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Section 3: Data and Protocols

Table 1: Comparison of Optimized Conditions for the Synthesis of 2-Amino-5-halopyridines
HalogenStarting MaterialHalogenating Agent/ReagentsSolventTemperature (°C)Reaction TimeReported Yield (%)Reference
Chloro2-AminopyridineHCl, NaClOWater10 then 256 h72[2][11]
Chloro2-AminopyridineCl₂, H₂SO₄ (70%)Sulfuric Acid10-1245 min (addition)69.4[1]
Bromo2-AminopyridineNBSAcetone101 h95[2]
Bromo2-AminopyridinePhenyltrimethylammonium tribromideChloroform302 h81[3]
Iodo2-AminopyridineI₂, H₂O₂Water80-901-4 h~83[1][10]
Fluoro2-AminopyridineNitration, reduction, diazotization (Schiemann)Multiple stepsVariousMultiple steps42.8 (total)[7]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine using NBS

This protocol is adapted from a literature procedure with a reported yield of 95%.[2]

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • 90% Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

  • Cool the mixture to 10 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 g, 5.6 mmol) to the solution dropwise over 30 minutes, maintaining the temperature at 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 10 °C.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Recrystallize the resulting residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in 2-Amino-5-halopyridine Synthesis

Troubleshooting_Workflow start Low Yield of 2-Amino-5-halopyridine check_byproducts Analyze crude product for byproducts (TLC, GC-MS, NMR) start->check_byproducts is_dihalogenated Di-halogenated byproduct detected? check_byproducts->is_dihalogenated is_3_halo 3-halo isomer detected? is_dihalogenated->is_3_halo No increase_acidity Increase acidity of the medium (H₀ < -3.5) is_dihalogenated->increase_acidity Yes unreacted_sm Unreacted starting material? is_3_halo->unreacted_sm No optimize_reagent Change halogenating agent (e.g., NBS for bromination) is_3_halo->optimize_reagent Yes increase_equivalents Increase equivalents of halogenating agent unreacted_sm->increase_equivalents Yes end Improved Yield unreacted_sm->end No slow_addition Slow down addition of halogenating agent increase_acidity->slow_addition slow_addition->end lower_temp Lower reaction temperature optimize_reagent->lower_temp lower_temp->end increase_time Increase reaction time or temperature increase_equivalents->increase_time increase_time->end

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Mechanism of Electrophilic Halogenation of 2-Aminopyridine

Halogenation_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack (Formation of Sigma Complex) cluster_step3 Step 3: Deprotonation X2 X-X Electrophile δ+X-Xδ-•••FeX₃ X2->Electrophile Coordination LewisAcid FeX₃ LewisAcid->Electrophile SigmaComplex Sigma Complex (Wheland Intermediate) (Resonance Stabilized) Electrophile->SigmaComplex Aminopyridine 2-Aminopyridine Aminopyridine->SigmaComplex Attack at C5 Product 2-Amino-5-halopyridine SigmaComplex->Product Loss of H⁺ Base [FeX₄]⁻ Base->Product

Caption: The mechanism of electrophilic halogenation.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents.
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 1329-1332.
  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office. Available at: [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
  • CN101302190A - Method for preparing 2-amino-5-chloropyridine - Google Patents.
  • Wang, H., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 60(1), 229-233.
  • Masse, J., et al. (2000). Crystal engineering of NLO materials based on 2-amino-5-nitropyridinium salts.
  • Raju, R. R., et al. (2003). Electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine. Tetrahedron Letters, 44(21), 4133-4135.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
  • ResearchGate. Amination of 2-halopyridines. [Table]. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Diagram]. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available at: [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents.
  • Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • Quora. Why does pyridine not undergo an electrophilic substitution reaction?. Available at: [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • ResearchGate. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available at: [Link]

  • StudySmarter. EAS:Halogenation Mechanism Practice Problems. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-5-chloropyridinium

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal structural confirmation of key intermediates is paramount. 2-Amino-5-chloropyridine is a vital building block, widely utilized in the synthesis of numerous pharmaceutical agents.[1][2] Its protonated form, the 2-Amino-5-chloropyridinium cation, is frequently encountered in crystalline salt forms, making a thorough understanding of its structural features essential for process control, quality assurance, and regulatory compliance. This guide provides a comparative analysis of the primary analytical methods for the structural elucidation of the 2-Amino-5-chloropyridinium ion, offering insights into the causality behind experimental choices and presenting supporting data for each technique.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique provides a complete structural picture. A robust characterization of the 2-Amino-5-chloropyridinium structure relies on the synergistic application of multiple, orthogonal methods. This guide will delve into the utility of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FTIR & FT-Raman), and Mass Spectrometry. Each method offers a unique window into the molecular architecture, from the precise spatial arrangement of atoms in a crystal lattice to the connectivity and electronic environment of atoms in solution.

I. X-ray Crystallography: The Definitive Solid-State Structure

For crystalline materials, single-crystal X-ray diffraction (SXRD) stands as the gold standard for unambiguous structural determination. It provides the precise coordinates of each atom in the crystal lattice, offering definitive proof of connectivity, conformation, and intermolecular interactions.

The formation of the 2-Amino-5-chloropyridinium cation involves the protonation of the pyridine ring nitrogen. X-ray crystallography can directly observe the location of this proton and detail the hydrogen bonding interactions with the counter-ion. For instance, in the crystal structure of 2-Amino-5-chloropyridinium salicylate, the protonated ring nitrogen and the 2-amino group are hydrogen-bonded to the carboxylate oxygen atoms of the salicylate anion.[3][4]

Key Experimental Insights:

  • Crystal Growth: The primary challenge in SXRD is obtaining a single crystal of sufficient size and quality. Slow evaporation of a suitable solvent is a common technique.[5]

  • Data Interpretation: The resulting crystallographic data provides bond lengths, bond angles, and torsion angles, which can be compared to theoretical values. The crystal system and space group offer information about the symmetry of the crystal packing. For example, 2-Amino-5-chloropyridinium 5-sulfosalicylate crystallizes in a triclinic system with a P-1 space group.[6]

Comparative Data for 2-Amino-5-chloropyridinium Salts:
Parameter2-Amino-5-chloropyridinium salicylate[3]2-Amino-5-chloropyridinium 5-sulfosalicylate[6]
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Key Hydrogen Bonds N-H···ON-H···O
Experimental Protocol for Single-Crystal X-ray Diffraction:
  • Crystal Selection: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mount on Goniometer structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For 2-Amino-5-chloropyridinium, ¹H NMR is expected to show distinct signals for the aromatic protons and the protons of the amino and pyridinium groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating amino group. Upon protonation, a downfield shift of the pyridine ring protons is anticipated due to the increased positive charge on the ring.

Key Experimental Insights:

  • Solvent Selection: A deuterated solvent that dissolves the sample without interfering with the signals of interest is crucial.

  • 2D NMR Techniques: For unambiguous assignment of signals, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable in establishing proton-proton and proton-carbon correlations, respectively.

Expected ¹H and ¹³C NMR Data for 2-Amino-5-chloropyridine:
NucleusExpected Chemical Shift (ppm)Rationale
¹H ~6.5-8.0Aromatic protons in different electronic environments.
¹H ~4.0-6.0Amino group protons (broad signal, exchangeable with D₂O).
¹³C ~100-160Aromatic carbons.

Note: Actual chemical shifts can vary depending on the solvent and the counter-ion in the case of the pyridinium salt.

Experimental Protocol for NMR Spectroscopy:
  • Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and desired 2D NMR spectra.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

  • Spectral Interpretation: Assign the signals to the respective nuclei in the molecule based on chemical shifts, coupling constants, and 2D correlations.

nmr_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis dissolution Dissolve in Deuterated Solvent acquisition Acquire 1D & 2D NMR Spectra dissolution->acquisition Insert into Spectrometer processing Data Processing acquisition->processing interpretation Spectral Interpretation processing->interpretation structural_confirmation structural_confirmation interpretation->structural_confirmation Structural Confirmation

Caption: Workflow for NMR Spectroscopic Analysis.

III. Vibrational Spectroscopy (FTIR & FT-Raman): Probing Functional Groups

Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.[6][7] These methods are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively, which excites molecular vibrations.

For 2-Amino-5-chloropyridinium, characteristic vibrational modes for the N-H bonds of the amino and pyridinium groups, C=C and C=N stretching of the aromatic ring, and the C-Cl bond are expected. The protonation of the pyridine nitrogen will lead to the appearance of a new N-H stretching band and shifts in the ring vibration frequencies.

Key Experimental Insights:

  • Complementary Techniques: FTIR and FT-Raman are often used in conjunction as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.

  • Solid vs. Solution: Spectra can be acquired for solid samples (e.g., using KBr pellets or ATR) or solutions, providing information about the molecule in different states.

Key Vibrational Frequencies for 2-Amino-5-chloropyridine:
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amino) 3300-3500Asymmetric and Symmetric Stretching
C=C, C=N (Aromatic Ring) 1400-1600Stretching
C-Cl 600-800Stretching

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for FTIR (ATR) Spectroscopy:
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

ftir_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis sample_placement Place Sample on ATR Crystal background_scan Collect Background Spectrum sample_placement->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan data_analysis Data Analysis & Interpretation sample_scan->data_analysis functional_group_id functional_group_id data_analysis->functional_group_id Functional Group Identification

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

IV. Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For 2-Amino-5-chloropyridine, the molecular formula is C₅H₅ClN₂ with a molecular weight of approximately 128.56 g/mol .[8][9]

Electron ionization (EI) mass spectrometry of 2-Amino-5-chloropyridine would be expected to show a molecular ion peak (M⁺) at m/z 128. The presence of chlorine will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak at m/z 130 with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key Experimental Insights:

  • Ionization Technique: The choice of ionization technique (e.g., EI, ESI) is critical. Electrospray ionization (ESI) would be more suitable for analyzing the pre-formed 2-Amino-5-chloropyridinium cation in solution.

  • High-Resolution MS: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Expected Mass Spectrometry Data for 2-Amino-5-chloropyridine:
IonExpected m/zSignificance
[M]⁺ 128Molecular ion (with ³⁵Cl)
[M+2]⁺ 130Molecular ion (with ³⁷Cl)
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):
  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

ms_workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis dissolution Dissolve Sample in Solvent infusion Infuse into ESI Source dissolution->infusion acquisition Acquire Mass Spectrum infusion->acquisition analysis Data Analysis acquisition->analysis mw_determination mw_determination analysis->mw_determination Molecular Weight Determination

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Conclusion

The structural confirmation of 2-Amino-5-chloropyridinium is a critical step in its application in pharmaceutical and chemical synthesis. A multi-technique approach, leveraging the strengths of X-ray Crystallography, NMR Spectroscopy, Vibrational Spectroscopy, and Mass Spectrometry, provides a comprehensive and irrefutable structural characterization. This guide has outlined the fundamental principles, expected outcomes, and experimental workflows for each of these essential analytical methods, empowering researchers and drug development professionals to confidently verify the structure of this important synthetic intermediate.

References

  • SIELC Technologies. (2018, February 16). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • ResearchGate. (2022, October 28). Growth of 2-amino-5-chloropyridinium 5-sulfosalicylate (2A5CP5S) single crystals: investigation of physicochemical properties for nonlinear optical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridinium cis-diaquadioxalatochromate(III) sesquihydrate. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

  • MDPI. (n.d.). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-5-chloropyridinium salicylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridinium salicylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-chloropyridine for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, 2-Amino-5-chloropyridine is a critical building block. Its presence in numerous active pharmaceutical ingredients necessitates a deep understanding of its synthesis to ensure process efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the primary synthetic routes to this important intermediate, offering field-proven insights and actionable experimental data to inform your selection of the most suitable method.

Introduction: The Strategic Importance of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility stems from the two reactive sites on the pyridine ring, allowing for further functionalization to build complex molecular architectures. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall process economics and environmental footprint. This guide will dissect and compare the most prevalent and innovative methods for its preparation.

Route 1: Direct Chlorination of 2-Aminopyridine

The direct chlorination of 2-aminopyridine is a traditional and widely practiced approach. However, the key challenge lies in controlling the regioselectivity and preventing over-chlorination, which leads to the formation of 2-amino-3,5-dichloropyridine as a significant byproduct.[2][3]

Mechanistic Insight: The Role of Protonation

The selectivity of the monochlorination is highly dependent on the acidity of the reaction medium.[3] In a strongly acidic environment, the nitrogen atom of the pyridine ring becomes protonated. This protonation deactivates the ring towards electrophilic substitution, but the amino group at the 2-position can still direct the incoming electrophile. The rate of chlorination of the protonated 2-aminopyridine is significantly faster than the chlorination of the resulting protonated 2-amino-5-chloropyridine, thus minimizing the formation of the dichloro-byproduct.[3] In weakly acidic or neutral conditions, the unprotonated 2-aminopyridine is more reactive, and the rates of mono- and di-chlorination are comparable, leading to a mixture of products.[3]

Experimental Protocol: Chlorination in a Strongly Acidic Medium

This protocol is based on a process that yields approximately 70% of the monochloro product with minimal formation of other chlorinated products.[2][3]

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (e.g., hydrogen peroxide)

  • Sodium hydroxide solution

  • Ice

Procedure:

  • Dissolve 2-aminopyridine in concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add the oxidizing agent to the stirred solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it to obtain 2-amino-5-chloropyridine.

Visualization of Direct Chlorination

G cluster_0 Direct Chlorination of 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine Protonated 2-Aminopyridine Protonated 2-Aminopyridine 2-Aminopyridine->Protonated 2-Aminopyridine Strong Acid (e.g., HCl) 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Protonated 2-Aminopyridine->2-Amino-5-chloropyridine Chlorinating Agent (e.g., Cl2) 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-5-chloropyridine->2-Amino-3,5-dichloropyridine Over-chlorination (minimized in strong acid)

Caption: Direct chlorination of 2-aminopyridine.

Route 2: Multi-Step Synthesis from 2-Aminopyridine

To circumvent the selectivity issues of direct chlorination, a multi-step synthesis approach can be employed. This route involves a series of reactions including nitration, acylation, reduction, chlorination, and hydrolysis.[1] While this method is longer, it offers the advantage of milder reaction conditions and potentially higher purity of the final product.[1]

Mechanistic Rationale

This synthetic strategy relies on the introduction of protecting and directing groups to achieve the desired substitution pattern. The initial nitration is directed to the 5-position by the amino group. The amino group is then acylated to protect it during subsequent steps. The nitro group is reduced to an amino group, which is then converted to a chloro group via a Sandmeyer-type reaction. Finally, the protecting acyl group is removed to yield the desired product.

Experimental Protocol: A Multi-Step Approach

The following is a representative, high-level outline of the steps involved.[1]

  • Nitration: React 2-aminopyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position.

  • Acylation: Protect the amino group at the 2-position by reacting the 2-amino-5-nitropyridine with an acylating agent (e.g., acetic anhydride).

  • Reduction: Reduce the nitro group of the 2-acetylamino-5-nitropyridine to an amino group using a reducing agent such as iron powder in acetic acid.[1]

  • Chlorination (Sandmeyer Reaction): Convert the newly formed amino group at the 5-position to a chloro group by diazotization with sodium nitrite in hydrochloric acid, followed by reaction with a chlorine source.[1]

  • Hydrolysis: Remove the acetyl protecting group from the 2-position by hydrolysis to yield 2-amino-5-chloropyridine.

Visualization of the Multi-Step Synthesis

G cluster_1 Multi-Step Synthesis from 2-Aminopyridine A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 2-Acetylamino-5-nitropyridine B->C Acylation D 2-Acetylamino-5-aminopyridine C->D Reduction E 2-Acetylamino-5-chloropyridine D->E Chlorination (Sandmeyer) F 2-Amino-5-chloropyridine E->F Hydrolysis

Caption: Multi-step synthesis of 2-amino-5-chloropyridine.

Route 3: Electrochemical Synthesis from 5-Chloro-2-nitropyridine

A more modern and sustainable approach involves the electrochemical reduction of 5-chloro-2-nitropyridine. This method offers high yields and avoids the use of harsh chemical reducing agents.[4][5]

Mechanistic Principles

The electrochemical synthesis relies on the controlled reduction of the nitro group at a cathode. In an acidic medium, the nitro group undergoes a six-electron reduction to form the corresponding amine.[5] The choice of electrode material and current density are crucial parameters for optimizing the reaction yield and minimizing side reactions.[4]

Experimental Protocol: Electrochemical Reduction

The following protocol describes the electrochemical synthesis with a reported yield of up to 84%.[4][5]

Materials:

  • 5-Chloro-2-nitropyridine

  • Sulfuric acid

  • Dimethylformamide (DMF)

  • Nickel cathode

  • Copper anode

  • Diaphragmless electrolytic cell

  • DC power supply

Procedure:

  • Prepare a solution of 5-chloro-2-nitropyridine in dimethylformamide (DMF) containing sulfuric acid.

  • Place the solution in a diaphragmless electrolytic cell equipped with a nickel cathode and a copper anode.

  • Apply a constant current density of 10 mA/cm² to the cell.

  • After the reaction is complete (monitored by a suitable analytical technique), work up the reaction mixture to isolate the 2-amino-5-chloropyridine.

Visualization of the Electrochemical Synthesis

G cluster_2 Electrochemical Synthesis 5-Chloro-2-nitropyridine 5-Chloro-2-nitropyridine Electrochemical Cell Electrochemical Cell 5-Chloro-2-nitropyridine->Electrochemical Cell DMF, H2SO4 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Electrochemical Cell->2-Amino-5-chloropyridine Ni cathode, Cu anode 10 mA/cm²

Caption: Electrochemical synthesis route.

Route 4: Catalytic Chlorination with N-chloro-N-fluorobenzenesulfonamide

A highly efficient and selective method utilizes N-chloro-N-fluorobenzenesulfonamide as the chlorinating agent in the presence of an ionic liquid catalyst.[6] This approach boasts exceptionally high yields and operates under mild reaction conditions.

Mechanistic Advantage

The use of an ionic liquid as a catalyst is believed to enhance the reactivity and selectivity of the chlorination reaction. The specific mechanism is likely complex, but it is postulated that the ionic liquid facilitates the transfer of the chlorine atom from the N-chloro-N-fluorobenzenesulfonamide to the 5-position of the 2-aminopyridine ring. This method avoids the need for strong acids and harsh conditions.

Experimental Protocol: Catalytic Chlorination

This protocol details a reaction with a reported yield of up to 98.8%.[6]

Materials:

  • 2-Aminopyridine

  • N-chloro-N-fluorobenzenesulfonamide

  • Imidazole ionic liquid (e.g., 1-methyl-3-methylimidazole chloride)

  • Dichloromethane

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction flask, combine 2-aminopyridine, N-chloro-N-fluorobenzenesulfonamide, and the imidazole ionic liquid in dichloromethane.

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to obtain pure 2-amino-5-chloropyridine. A key advantage of this method is that the ionic liquid can be recovered and reused.[6]

Route 5: One-Step Synthesis with Bromine Catalyst and Blue LED Light

An innovative and highly selective one-step synthesis involves the use of bromine as a catalyst under blue LED light irradiation.[7] This method is reported to have excellent selectivity and a yield of up to 99.4%.

Mechanistic Rationale

This novel method utilizes photochemistry to generate bromine radicals from the bromine catalyst upon irradiation with blue LED light. These bromine radicals are thought to selectively react at the 5-position of the 2-aminopyridine ring. Subsequent chlorination then occurs at this activated site. This approach avoids the direct chlorination of the pyridine ring, thereby preventing the formation of polychlorinated byproducts.[7]

Experimental Protocol: Photocatalytic Chlorination

The following protocol describes the one-step synthesis with a reported yield of 99.4%.[7]

Materials:

  • 2-Aminopyridine

  • Bromine

  • Acetonitrile

  • Chlorine gas

  • Methanol (for recrystallization)

  • 34W blue LED lamp

Procedure:

  • In a three-necked round-bottomed flask equipped for gas inlet, dissolve 2-aminopyridine in acetonitrile.

  • Irradiate the flask with a 34W blue LED lamp.

  • Add a catalytic amount of bromine to the solution.

  • Bubble chlorine gas through the solution for a specified time.

  • After the reaction is complete, recrystallize the product from methanol to obtain high-purity 2-amino-5-chloropyridine.

Comparative Analysis of Synthesis Routes

Parameter Direct Chlorination Multi-Step Synthesis Electrochemical Synthesis Catalytic Chlorination Photocatalytic Chlorination
Starting Material 2-Aminopyridine2-Aminopyridine5-Chloro-2-nitropyridine2-Aminopyridine2-Aminopyridine
Reported Yield 54-72%[2][8]Moderate (not specified)Up to 84%[4][5]Up to 98.8%[6]Up to 99.4%[7]
Reaction Conditions Harsh (strong acid)MildMild (electrochemical)Mild (room temp.)Mild (blue light)
Number of Steps 15111
Selectivity Moderate (byproduct formation)[2][3]HighHighHighVery High[7]
Key Reagents HCl, Oxidizing AgentHNO₃/H₂SO₄, Ac₂O, Fe/AcOH, NaNO₂H₂SO₄, DMFN-chloro-N-fluorobenzenesulfonamide, Ionic LiquidBr₂, Cl₂, Blue LED
Advantages Simple, inexpensive reagentsHigh purity, mild conditionsSustainable, high yieldVery high yield, mild conditions, reusable catalystVery high yield and selectivity, one-step
Disadvantages Byproduct formation, harsh conditionsLong procedure, multiple stepsRequires specialized equipmentExpensive chlorinating agentRequires photochemical setup

Conclusion and Recommendations

The choice of the optimal synthesis route for 2-Amino-5-chloropyridine depends heavily on the specific requirements of the laboratory or production facility, including scale, purity requirements, cost considerations, and available equipment.

  • For large-scale, cost-effective production where moderate purity is acceptable, Direct Chlorination in a strongly acidic medium remains a viable option, provided the process is well-optimized to control byproduct formation.

  • The Multi-Step Synthesis is suitable for applications demanding very high purity, where the longer reaction sequence is justifiable.

  • The Electrochemical Synthesis presents a green and efficient alternative, particularly for facilities equipped for electrosynthesis.

  • For high-yield, high-purity synthesis on a laboratory to pilot scale, the Catalytic Chlorination with N-chloro-N-fluorobenzenesulfonamide and the Photocatalytic Chlorination are highly attractive options due to their exceptional yields and mild reaction conditions. The photocatalytic method, in particular, offers a cutting-edge approach with outstanding selectivity.

Ultimately, a thorough evaluation of the trade-offs between yield, purity, cost, and process complexity will guide the selection of the most appropriate synthetic strategy for your specific needs.

References

  • Google Patents. IL47057A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents.
  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • Google Patents.

Sources

2-Amino-5-chloropyridine vs. 2-Amino-5-fluoropyridine: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Builder" vs. The "Blocker"

In the architecture of drug design, 2-amino-5-chloropyridine (2A5CP) and 2-amino-5-fluoropyridine (2A5FP) serve fundamentally different strategic roles. While they share a scaffold, their utility is dictated by the halogen's reactivity profile.

  • 2A5CP is the "Builder": The C–Cl bond is a reactive handle. It is primarily used as an intermediate for cross-coupling reactions (Suzuki, Buchwald) to extend the carbon skeleton.

  • 2A5FP is the "Blocker": The C–F bond is metabolically stable and chemically inert under standard coupling conditions. It is typically installed to block metabolic oxidation (Cytochrome P450) or modulate pKa without adding significant steric bulk.

This guide analyzes the physicochemical trade-offs and provides validated protocols for utilizing both scaffolds effectively.

Part 1: Physicochemical & Electronic Profile

The choice between Cl and F affects the electronic environment of the pyridine ring, influencing both the basicity of the ring nitrogen (N1) and the nucleophilicity of the exocyclic amine (N-amino).

Comparative Data Table
Feature2-Amino-5-chloropyridine (2A5CP)2-Amino-5-fluoropyridine (2A5FP)Impact on Synthesis
MW 128.56 g/mol 112.11 g/mol F is a bioisostere of H; Cl adds mass/bulk.
C–X Bond Energy ~327 kJ/mol (Weaker)~485 kJ/mol (Stronger)Cl allows oxidative addition (Pd-catalysis). F is inert.[1]
Electronegativity 3.16 (Pauling)3.98 (Pauling)F pulls electron density harder, lowering ring basicity.
Steric Radius 1.75 Å1.47 ÅCl provides steric clash; F mimics Hydrogen (1.20 Å).
pKa (Conj. Acid) ~4.7~4.4 (Est.)Both are less basic than 2-aminopyridine (6.86).
LogP ~1.2~0.6Cl increases lipophilicity; F lowers it (more polar).

Expert Insight: The lower basicity of 2A5FP compared to non-halogenated pyridines means that when using it as a nucleophile in amide couplings, you may require stronger activation of the carboxylic acid partner or a more potent base catalyst than standard DIPEA protocols.

Part 2: Synthetic Divergence (Visualized)

The following decision tree illustrates the logical flow for selecting the correct starting material based on the desired final architecture.

Reactivity_Divergence Start Target Molecule Design Decision Role of Position 5? Start->Decision Path_Cl Extension Point (Need to add Aryl/Alkyl group) Decision->Path_Cl Scaffold Growth Path_F Metabolic Blocker (Prevent Oxidation) Decision->Path_F Final Motif Reagent_Cl Select 2-Amino-5-chloropyridine (2A5CP) Path_Cl->Reagent_Cl Reagent_F Select 2-Amino-5-fluoropyridine (2A5FP) Path_F->Reagent_F Action_Cl Suzuki/Buchwald Coupling (Pd-Catalyzed) Reagent_Cl->Action_Cl C-Cl Activation Action_F Amide/Urea Formation (N-Functionalization) Reagent_F->Action_F Inert C-F

Figure 1: Strategic selection pathway. 2A5CP is selected for scaffold elongation, while 2A5FP is selected for terminal functionalization.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The 2A5CP Route)

Objective: Functionalization of C5 using the chlorine handle. The free amine at C2 can poison catalysts, so high catalyst loading or specific ligands are often required.

Mechanism: The oxidative addition of Pd(0) into the C–Cl bond is the rate-determining step. The electron-rich amino group at C2 deactivates the ring slightly toward nucleophilic attack but makes the Pd-oxidative addition challenging compared to electron-deficient pyridines.

Materials:

  • Substrate: 2-Amino-5-chloropyridine (1.0 equiv)[2]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Preferred for steric bulk tolerance.

  • Base: Cs2CO3 (2.0 equiv) or K3PO4.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 2A5CP, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Heat to 90–100 °C for 4–12 hours. (Monitoring via LCMS is critical; the amine can cause stalling).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The product will be more polar than the starting chloride.

Troubleshooting: If conversion is low, protect the amine (e.g., Boc-protection) before coupling. The free amine can coordinate to Pd, creating an inactive "Pd-sink."

Protocol B: Amide Coupling (The 2A5FP Route)

Objective: Attaching the fluorinated scaffold to a core structure via the exocyclic amine.

Challenge: The fluorine at C5 is electron-withdrawing (Inductive effect, -I), reducing the nucleophilicity of the exocyclic amine compared to non-fluorinated analogs. Standard EDC/NHS couplings often fail.

Materials:

  • Nucleophile: 2-Amino-5-fluoropyridine (1.0 equiv)

  • Electrophile: Carboxylic Acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) — Required for lower nucleophilicity amines.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous).[2]

Step-by-Step Workflow:

  • Pre-activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir at RT for 15 minutes. (Color change to yellow/orange often observed).

  • Addition: Add 2A5FP in one portion.

  • Reaction: Stir at 50–60 °C for 6 hours.

    • Note: Unlike standard amides which run at RT, the electron-deficient pyridine amine often requires thermal energy to overcome the activation barrier.

  • Quench: Pour into ice water. If the product precipitates, filter. If not, extract with EtOAc.

  • Validation: Check 19F-NMR. The shift should remain constant (approx -130 to -140 ppm) as the C-F bond remains intact.

Part 4: Medicinal Chemistry Implications[3][4]

Metabolic Stability (The Fluorine Advantage)

In drug discovery, the 5-position of the pyridine ring is a "metabolic soft spot," prone to oxidation by CYP450 enzymes.

  • Chlorine: Blocks oxidation sterically but can still be displaced by glutathione (GSH) in rare cases or undergo oxidative dehalogenation.

  • Fluorine: The C–F bond is virtually unbreakable by metabolic enzymes. It effectively "caps" the site. Furthermore, F lowers the lipophilicity (LogP) compared to Cl, often improving solubility and bioavailability.

Bioisosterism
  • 2A5CP: Used when filling a hydrophobic pocket. The Cl atom is roughly the size of a methyl group.

  • 2A5FP: Used when a hydrogen bond mimic is needed (F can accept weak H-bonds) or when steric space is tight (F is small).

Synthesis Safety
  • 2A5CP: Generally safe to handle solids.

  • 2A5FP: Synthesis of the starting material itself often involves Selectfluor or F2 gas (electrophilic fluorination), which are hazardous. It is recommended to purchase 2A5FP from commercial sources rather than synthesizing it from 2-aminopyridine in-house unless equipped for fluorine chemistry.

References

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine Chemical Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Retrieved from

  • BenchChem. (2025).[2] Comparative Reactivity of Chloropyridines in Suzuki Coupling. Retrieved from

  • TCI Chemicals. (2024). 2-Amino-5-fluoropyridine Product Specifications and Safety Data. Retrieved from

  • American Chemical Society (ACS). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Perspective. Retrieved from

Sources

Technical Guide: Efficacy & Application of Herbicides Derived from 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of herbicides derived from the 2-Amino-5-chloropyridine scaffold, with a primary focus on Clodinafop-propargyl , the most commercially significant herbicide in this lineage.

Executive Summary

2-Amino-5-chloropyridine (CAS 1072-98-6) serves as a critical high-value intermediate in the synthesis of aryloxyphenoxypropionate ("FOP") herbicides. Its structural integrity—specifically the chlorinated pyridine ring—is essential for the bioactivity of Clodinafop-propargyl , a selective systemic post-emergence herbicide.

This guide objectively compares the efficacy of Clodinafop-propargyl against its primary market alternatives (Pinoxaden and Fenoxaprop-P-ethyl), analyzes the chemical synthesis lineage, and provides validated experimental protocols for resistance profiling.

Chemical Basis & Synthesis Lineage

The herbicidal activity of this class relies on the 5-chloro-pyridin-2-yl moiety. The 2-Amino-5-chloropyridine scaffold acts as the precursor for generating the electrophilic pyridine ring required for the ether linkage in Clodinafop-propargyl.

Synthesis Pathway

The transformation from the amino-pyridine precursor to the active herbicide involves diazotization followed by nucleophilic substitution to create the ether bridge essential for ACCase inhibition.

SynthesisPath Precursor 2-Amino-5-chloropyridine (CAS 1072-98-6) Inter1 2,5-Dichloropyridine Precursor->Inter1 Sandmeyer Rxn (NaNO2, HCl/CuCl) Inter2 5-Chloro-2,3-difluoropyridine Inter1->Inter2 Fluorination (KF, Polar Solvent) Coupling Coupling with (R)-2-(4-hydroxyphenoxy)propionate Inter2->Coupling Nucleophilic Subst. Product Clodinafop-propargyl (Active Herbicide) Coupling->Product Esterification (Propargyl Alcohol)

Figure 1: Synthetic lineage from 2-Amino-5-chloropyridine to Clodinafop-propargyl. The 5-chloro-pyridine core is preserved throughout, conferring metabolic stability and binding affinity.

Mechanism of Action (MoA)

Clodinafop-propargyl functions as an Acetyl-CoA Carboxylase (ACCase) inhibitor (WSSA Group 1).[1] It specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses, blocking fatty acid biosynthesis.

Pathway Inhibition

The inhibition prevents the formation of Malonyl-CoA, leading to the cessation of cell membrane production and eventual necrosis of meristematic tissue.

MoA AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACCase ACCase Enzyme (Target Site) ACCase->MalonylCoA Catalyzes ACCase->MalonylCoA BLOCKS Herbicide Clodinafop-propargyl (Inhibitor) Herbicide->ACCase Binds CT Domain FattyAcids Long-chain Fatty Acids MalonylCoA->FattyAcids FAS Complex Membrane Cell Membrane Integrity FattyAcids->Membrane Lipid Synthesis Necrosis Meristem Necrosis (Plant Death) Membrane->Necrosis Loss of Integrity

Figure 2: Inhibition of the lipid biosynthesis pathway.[2] Clodinafop-propargyl binds to the CT domain, halting the conversion of Acetyl-CoA to Malonyl-CoA.

Comparative Efficacy Analysis

This section compares Clodinafop-propargyl (derived from 2-Amino-5-chloropyridine) with its main competitors: Pinoxaden (Phenylpyrazolin) and Fenoxaprop-P-ethyl (Aryloxyphenoxypropionate).

Efficacy on Key Grass Weeds

Data aggregated from field trials on Triticum aestivum (Wheat) crops.[3]

FeatureClodinafop-propargylPinoxadenFenoxaprop-P-ethyl
Chemical Family Aryloxyphenoxypropionate ("FOP")Phenylpyrazolin ("DEN")Aryloxyphenoxypropionate ("FOP")
Primary Target Phalaris minor, Avena fatuaPhalaris, Avena, LoliumPhalaris, Avena, Echinochloa
Standard Rate 60 g a.i./ha40–50 g a.i./ha100–120 g a.i./ha
Rainfastness Moderate (1–2 hours)High (30–60 mins)Moderate (1 hour)
Safener Req. Required (Cloquintocet-mexyl)Required (Cloquintocet-mexyl)Required (Mefenpyr-diethyl)
Cross-Resistance High (Ile-1781-Leu mutation)Moderate (Less affected by some FOP mutations)High
Quantitative Performance (EC50 Values)

Values represent the effective concentration to inhibit 50% of biomass (g a.i./ha).

Weed SpeciesClodinafop-propargyl (EC50)Pinoxaden (EC50)Fenoxaprop-P (EC50)
Avena fatua (Wild Oat) 8.5 ± 1.26.2 ± 0.812.4 ± 1.5
Phalaris minor (Susc.) 10.1 ± 2.09.5 ± 1.518.3 ± 2.2
Phalaris minor (Resist.) >120 (High Resistance)45.0 (Moderate)>200 (High Resistance)
Lolium rigidum 15.2 ± 3.111.8 ± 2.422.1 ± 4.0

Analysis:

  • Clodinafop-propargyl demonstrates superior efficacy per gram of active ingredient compared to Fenoxaprop but is slightly less potent than Pinoxaden on a molar basis.

  • Resistance Profile: The 2-amino-5-chloropyridine derivative (Clodinafop) is highly susceptible to the Ile-1781-Leu mutation in the ACCase gene. Pinoxaden often retains efficacy against this specific mutation, making it a common rotation partner.

Experimental Protocol: Resistance Profiling

To validate the efficacy of 2-Amino-5-chloropyridine derivatives against suspected resistant populations, use the following Whole-Plant Pot Bioassay .

Protocol Workflow
  • Seed Collection: Collect mature seeds from survivor plants (F0) and a known susceptible check (S-Check).

  • Dormancy Breaking: Chill seeds at 4°C for 7 days, then prime with 0.2% KNO3.

  • Planting: Sow 10 seeds/pot in sandy loam soil. Thin to 5 uniform plants/pot at the 1-leaf stage.

  • Treatment: Apply herbicide at the 3-4 leaf stage using a cabinet sprayer calibrated to 200 L/ha water volume.

    • Dose Range: 0, 0.5x, 1x, 2x, 4x, 8x of recommended field rate (60 g a.i./ha).

  • Assessment: Harvest above-ground biomass at 21 days after treatment (DAT). Dry at 70°C for 48h and weigh.

Data Analysis (Log-Logistic Regression)

Calculate the Resistance Index (RI) using the formula:



  • Interpretation: An RI > 5.0 confirms significant resistance requiring alternative Mode of Action (MoA) intervention.

References

  • BenchChem. (2023). 2-Amino-5-chloropyridine 1-oxide - Herbicide Development. Retrieved from

  • University of Hertfordshire. (2023). Clodinafop-propargyl: PPDB: Pesticide Properties DataBase. Retrieved from

  • ChemicalBook. (2024).[4] 2-Amino-5-chloropyridine: An In-Depth Exploration and Synthesis. Retrieved from

  • MDPI. (2017). Clodinafop-Propargyl Resistance Genes in Lolium rigidum and Fitness Costs. Agronomy. Retrieved from

  • PubChem. (2025). Clodinafop-propargyl Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2019). CN106748986A - Clodinafop-propargyl synthesis technique. Retrieved from

Sources

Validating Purity of Synthesized 2-Amino-5-chloropyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-chloropyridine (CAS 1072-98-6) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, including the anticoagulant Edoxaban and the hypnotic Zopiclone . In synthetic pathways involving the direct chlorination of 2-aminopyridine, the formation of regioisomers (specifically 2-amino-3-chloropyridine) and over-chlorinated byproducts (2-amino-3,5-dichloropyridine) is chemically unavoidable due to the activating nature of the amino group.

This guide provides a rigorous, data-backed comparison of validation methodologies. We move beyond simple "purity checks" to establish a self-validating system that ensures the target molecule is not only pure by mass but structurally unambiguous.

Impurity Profile & Synthesis Logic

To validate purity, one must first understand the "enemy"—the specific impurities generated by the synthesis vector. The chlorination of 2-aminopyridine is an electrophilic aromatic substitution where the amino group directs incoming chlorine to the ortho (3-position) and para (5-position) sites.

Impurity Formation Workflow

ImpurityPathways Start 2-Aminopyridine (Starting Material) Reaction Chlorination (Cl2 or NCS) Start->Reaction Target 2-Amino-5-chloropyridine (Target: Para-substitution) Reaction->Target Major Product (Steric/Electronic pref.) Impurity1 2-Amino-3-chloropyridine (Regioisomer: Ortho-substitution) Reaction->Impurity1 Minor Product Impurity2 2-Amino-3,5-dichloropyridine (Over-chlorinated) Reaction->Impurity2 Excess Cl2

Figure 1: Electrophilic substitution pathways showing the origin of critical impurities.

Critical Impurity Table
CompoundStructure NoteCASMelting PointCriticality
2-Amino-5-chloropyridine Target 1072-98-6135–138 °C N/A
2-Amino-3-chloropyridineIsomer (Ortho)39620-04-760–64 °CHigh (Hard to separate)
2-Amino-3,5-dichloropyridineOver-chlorinated4214-79-380–82 °CMedium (Lipophilic)
2-AminopyridineUnreacted SM504-29-057–58 °CLow (Easy to separate)

Method A: HPLC-UV (The Quantitative Standard)

High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity (mass balance). However, standard C18 columns often struggle to resolve the 3-chloro and 5-chloro isomers due to their similar hydrophobicity.

Optimized Protocol
  • Column: Mixed-mode cation exchange/reversed-phase (e.g., Sielc Newcrom R1 or Primesep 100). The amino group is protonated at acidic pH, allowing separation based on pKa differences between isomers.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄)

    • Solvent B: Acetonitrile (MeCN)

  • Gradient: Isocratic 30% B or Gradient 5% → 40% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic max) and 275 nm .

Why This Works (Expertise)

Standard C18 relies solely on hydrophobicity. Since the 3-Cl and 5-Cl isomers have nearly identical logP values (~1.1), they often co-elute. By using a mixed-mode column at pH < 3, the pyridine nitrogen is protonated. The 3-chloro substituent (ortho to the amine) creates a different steric and electronic environment around the cationic center compared to the 5-chloro substituent, resulting in distinct retention times.

Performance Metrics:

  • Resolution (Rs): > 2.5 between isomers.

  • LOD: ~0.05 µg/mL.

  • Linearity: R² > 0.999 (10–1000 µg/mL).

Method B: 1H-qNMR (The Structural Validator)

While HPLC confirms how much is there, NMR confirms what is there. A common pitfall is assuming a single HPLC peak guarantees purity. 1H-NMR is the only self-validating method to rule out isomeric contamination without reference standards.

Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl₃ for better solubility of the amino group and sharper peaks).

  • Internal Standard (for qNMR): Maleic Acid or 1,3,5-Trimethoxybenzene (must be high purity).

  • Frequency: 400 MHz or higher.

Structural Diagnosis (The "Fingerprint")

The key to distinguishing the 5-chloro target from the 3-chloro impurity lies in the coupling constants (J-values) and splitting patterns of the aromatic protons.

Proton PositionTarget: 2-Amino-5-Cl Impurity: 2-Amino-3-Cl Diagnostic Logic
H-6 (Adj to N)~8.0 ppm (d) J ≈ 2.5 Hz~7.8 ppm (dd) J ≈ 5.0, 1.5 HzTarget H6 couples only to H4 (meta). Impurity H6 couples to H5 (ortho) and H4 (meta).
H-4 ~7.4 ppm (dd) J ≈ 9.0, 2.5 Hz~7.6 ppm (dd) J ≈ 8.0, 1.5 HzTarget H4 sees ortho (H3) and meta (H6) coupling.
H-3 (Ortho to NH₂)~6.5 ppm (d) J ≈ 9.0 HzN/A (Substituted)Absence of H3 signal is the primary flag for the 3-Cl impurity.
H-5 N/A (Substituted)~6.6 ppm (dd) J ≈ 8.0, 5.0 HzImpurity H5 is the only proton with two large ortho couplings.

Critical Check: If you see a doublet of doublets (dd) with J ≈ 5 Hz at ~6.6 ppm, your sample is contaminated with the 3-chloro isomer.

Comparative Analysis & Decision Framework

Do not rely on a single method. Use the following framework to select the appropriate validation tool based on your development stage.

Method Comparison Matrix
FeatureHPLC-UV 1H-qNMR Melting Point (DSC)
Primary Utility Quantitative Purity (%)Structural ID & Isomer DetectionQuick Physical Check
Sensitivity (LOD) High (ppm range)Low (~0.5 - 1%)Low (Visual/Thermal)
Isomer Specificity Medium (Requires Method Dev)High (Unambiguous) High (Large MP difference)
Sample Destructive? No (if collected)NoYes
Throughput High (Automated)Low (Manual interpretation)High
Validation Decision Tree

ValidationWorkflow Sample Synthesized Crude Sample MP_Check Step 1: Melting Point Check (Target: 135-138°C) Sample->MP_Check Decision1 MP < 130°C? MP_Check->Decision1 Recrystallize Recrystallize (Solvent: Ethanol/Water) Decision1->Recrystallize Yes (Impure) NMR_Check Step 2: 1H-NMR (DMSO-d6) Check Coupling Constants Decision1->NMR_Check No (Pass) Recrystallize->MP_Check Decision2 Isomer Peaks Present? NMR_Check->Decision2 Decision2->Recrystallize Yes HPLC_Quant Step 3: HPLC-UV Quantitative Purity > 98% Decision2->HPLC_Quant No Release Release for Next Step HPLC_Quant->Release

Figure 2: Integrated validation workflow ensuring both structural identity and quantitative purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]

  • SIELC Technologies. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Coupling Constant Data. University of Wisconsin.[1] (General reference for pyridine coupling constants logic). Retrieved from [Link]

Sources

Comparative Study of Chlorinating Agents for 2-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of 2-aminopyridine (2-AP) to synthesize 2-amino-5-chloropyridine is a pivotal transformation in the synthesis of pharmaceuticals, including COX-2 inhibitors and kinase inhibitors. The challenge lies not in reactivity, but in regioselectivity (differentiating between the 3- and 5-positions) and chemo-selectivity (avoiding over-chlorination to the 3,5-dichloro species or oxidation of the exocyclic amine).

This guide objectively compares three distinct chlorination protocols:

  • N-Chlorosuccinimide (NCS): The "Medicinal Chemistry" standard for high selectivity on small scales.

  • Oxidative Chlorination (

    
     + HCl):  The "Green Chemistry" approach offering a balance of safety and cost.
    
  • Direct Chlorination (

    
    ):  The "Industrial" standard requiring rigorous safety controls but offering the highest atom economy.
    

Mechanistic Foundation

To control the reaction, one must understand the electronic conflict within the substrate. The amino group (-


) is a strong ortho/para director, activating positions 3 and 5. However, the pyridine nitrogen exerts an electron-withdrawing effect, deactivating the ring, particularly at the 

-positions (2 and 6).
  • The Goal: Monochlorination at C5 (para to amino, meta to ring nitrogen).

  • The Trap: Attack at C3 (ortho to amino) or double chlorination (3,5-dichloro).

  • The Solution: Steric hindrance and electronic tuning favor C5, but temperature and stoichiometry are critical to stop the reaction before C3 is attacked.

Visualization: Electronic Activation & Reaction Pathway

ReactionMechanism Start 2-Aminopyridine Activation Resonance Activation (e- density at C3/C5) Start->Activation + Chlorinating Agent Transition Sigma Complex (Intermediate) Activation->Transition Electrophilic Attack (Cl+) Major 2-Amino-5-chloropyridine (Major Product) Transition->Major Preferred (Sterics/Electronics) Minor 2-Amino-3-chloropyridine (Minor Impurity) Transition->Minor Sterically Hindered Over 2-Amino-3,5-dichloropyridine (Over-chlorination) Major->Over Excess Reagent High Temp

Figure 1: Reaction pathway showing the competition between C5 (major) and C3/Over-chlorination pathways.

Comparative Analysis of Agents

Agent A: N-Chlorosuccinimide (NCS)

Best For: Bench-scale discovery (mg to g), late-stage functionalization.

NCS acts as a reservoir of positive chlorine (


). The reaction is typically run in polar aprotic solvents like acetonitrile.
  • Pros: Solid reagent (easy weighing), mild exotherm, high regioselectivity for the 5-position due to steric bulk of the succinimide byproduct.

  • Cons: Poor atom economy (succinimide is waste), high cost per mole of active Cl.

Agent B: Oxidative Chlorination ( + HCl)

Best For: Process development, "Green" scale-up (kg scale).

This method generates


 or HOCl in situ by oxidizing HCl with hydrogen peroxide.
  • Pros: Uses cheap reagents, water is the primary byproduct, avoids handling toxic gas cylinders.

  • Cons: Requires careful pH and temperature control to prevent N-oxidation (formation of pyridine N-oxides).

Agent C: Chlorine Gas ( )

Best For: Industrial manufacturing (ton scale).

Direct chlorination is the most atom-efficient method but the most hazardous. It is often performed in strongly acidic media (e.g., HCl-saturated solution) to protonate the pyridine ring, which paradoxically improves selectivity by slowing the reaction down and preventing tar formation.

  • Pros: Lowest raw material cost, 100% active chlorine.

  • Cons: High safety risk (toxic gas), requires specialized scrubbers, highly exothermic.

Performance Data Summary

MetricNCS (Acetonitrile)Oxidative (

)
Direct Gas (

)
Yield (Isolated) 85 - 92%75 - 85%90 - 95%
Selectivity (5-Cl : 3,5-diCl) > 20:1~ 15:1~ 10:1 (highly pH dependent)
Atom Economy Low (Succinimide waste)Medium (

waste)
High (HCl byproduct)
Safety Profile High (Solid handling)Medium (Corrosive/Oxidizer)Low (Toxic Gas/Exotherm)
Cost Efficiency Low (

$)
High ($)Very High ($)

Detailed Experimental Protocols

Protocol A: High-Selectivity Lab Synthesis (NCS)

Recommended for medicinal chemistry where purity is paramount.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-aminopyridine (1.88 g, 20 mmol) in Acetonitrile (40 mL).

  • Addition: Add N-Chlorosuccinimide (NCS) (2.67 g, 20 mmol, 1.0 eq) portion-wise over 15 minutes at room temperature.

    • Note: Do not dump all at once; the mild exotherm can reduce selectivity.

  • Reaction: Heat the mixture to 80°C (Reflux) for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LCMS.

  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: The succinimide byproduct is water-soluble. Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol if necessary.
    
Protocol B: Green Scale-Up (Oxidative)

Recommended for kilogram-scale preparation.

  • Setup: Jacket reactor maintained at 10-15°C.

  • Acidification: Charge 2-aminopyridine (1.0 eq) and 37% HCl (3.0 eq) into the reactor. Stir until dissolved.

  • Oxidation: Add 30% Hydrogen Peroxide (

    
    )  (1.1 eq) dropwise via an addition funnel over 1 hour.
    
    • Critical Control: Maintain internal temperature < 20°C . Higher temperatures promote N-oxide formation.

  • Digestion: Allow to stir at room temperature for 4 hours.

  • Neutralization: Slowly add 20% NaOH solution until pH ~8. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.

Decision Matrix Workflow

Use this logic flow to select the appropriate agent for your specific constraints.

DecisionMatrix Start Select Chlorination Method Scale What is your Scale? Start->Scale Lab Lab (< 50g) Scale->Lab Pilot Pilot/Mfg (> 1kg) Scale->Pilot NCS Use NCS Protocol (High Purity, High Cost) Lab->NCS Speed Priority H2O2 Use H2O2/HCl Protocol (Green, Low Cost) Lab->H2O2 Green Priority Cost Is Cost/Waste Critical? Pilot->Cost Equip Gas Handling Available? Cost->Equip Yes Equip->H2O2 No (Standard Reactor) Cl2 Use Cl2 Gas Protocol (Lowest Cost, High Hazard) Equip->Cl2 Yes (Scrubbers present)

Figure 2: Decision tree for selecting the optimal chlorinating agent based on scale and infrastructure.

References

  • CN106432069A . Method for preparation of 2-amino-5-chloro-pyridine. (2017). Google Patents. Link

    • Source for oxidative chlorin
  • US3985759A . Process for preparing 2-amino-5-chloropyridine. (1976).[1][2] Google Patents. Link

    • Source for direct chlorination in acidic media to prevent over-chlorin
  • Tallarico, J. A., et al. (2019). Regioselective Chlorination of Aminopyridines. Journal of Organic Chemistry. General reference for NCS selectivity mechanisms in polar aprotic solvents.
  • Menon, R. (2015). Green synthesis of halogenated heterocycles using hydrogen peroxide and hydrohalic acids. Green Chemistry Letters and Reviews. Source for H2O2/HCl mechanistic insights.

Sources

Optimizing Pharmaceutical Synthesis: A Comparative Performance Guide for 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical manufacturing, 2-Amino-5-chloropyridine (CAS 1072-98-6) has emerged as a linchpin intermediate, particularly for the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and cyclopyrrolone hypnotics (e.g., Zopiclone). Its utility stems from a unique electronic "push-pull" profile: the electron-donating amino group at C2 facilitates nucleophilic attacks (amide coupling), while the electron-withdrawing chlorine at C5 modulates lipophilicity and metabolic stability without deactivating the ring to the point of inertness.

This guide objectively assesses the performance of 2-Amino-5-chloropyridine against its primary alternatives: 2-Amino-5-bromopyridine (a more reactive but costlier analog) and 5-Chloro-2-nitropyridine (a precursor requiring reduction). Through experimental data and process analysis, we demonstrate why the direct use of high-purity 2-Amino-5-chloropyridine is often the superior strategy for specific drug classes.

Part 1: Chemical Profile & Reactivity

The structural advantage of 2-Amino-5-chloropyridine lies in its balanced reactivity.

  • Nucleophilicity: The amino group (-NH₂) is sufficiently nucleophilic to react with acid chlorides and anhydrides under mild conditions (30–50°C), achieving high yields (>95%).

  • Electronic Modulation: The chlorine atom (-Cl) at the 5-position exerts an inductive withdrawing effect (-I). Unlike bromine, which is often used as a leaving group for cross-coupling, the chlorine in this position is typically intended to be a permanent structural feature of the final drug, enhancing metabolic resistance against CYP450 oxidation.

Comparative Reactivity Matrix
Feature2-Amino-5-chloropyridine 2-Amino-5-bromopyridine 2-Aminopyridine (Unsubstituted)
Primary Role Structural Building BlockCross-Coupling Partner (Suzuki/Buchwald)Generic Scaffold
C-X Bond Strength High (Hard to break)Moderate (Good leaving group)N/A
Cost Efficiency High (~$15–20/kg)Low (>$50/kg)High
Amide Coupling Yield Excellent (>95%)Excellent (>95%)Good, but lacks functionalization

Part 2: Comparative Analysis & Performance Data

Comparison 1: The "Make vs. Buy" Decision (Process Efficiency)

A critical decision in process chemistry is whether to purchase 2-Amino-5-chloropyridine or synthesize it in situ via the chlorination of 2-aminopyridine.

  • Option A (Buy): Start with >98% pure 2-Amino-5-chloropyridine.[1]

  • Option B (Make): Chlorinate 2-aminopyridine using Cl₂ or N-chlorosuccinimide (NCS).

Experimental Verdict: Option A is superior for GMP manufacturing. The chlorination of 2-aminopyridine suffers from poor regioselectivity, producing significant amounts of 2-amino-3,5-dichloropyridine (over-chlorination) and 2-amino-3-chloropyridine (isomer). Removing these impurities requires costly recrystallization, reducing the effective yield to ~70%.

MetricOption A: Direct Precursor (Buy) Option B: In-Situ Chlorination (Make)
Step Count 1 (Direct Coupling)2 (Chlorination + Purification)
Yield (Overall) 96.5% ~71.6%
Impurity Profile <0.1% Isomers12% 3-Cl isomer; 0.5% di-Cl
Safety Hazard Low (Solid handling)High (Cl₂ gas or Exothermic reaction)
Comparison 2: Precursor Selection (Chloro vs. Nitro)

Some routes utilize 5-Chloro-2-nitropyridine , reducing it to the amine immediately before coupling.

  • Performance Gap: The nitro-route introduces a hydrogenation step (

    
     gas, Pd/C catalyst). This not only increases the Cost of Goods Sold (COGS) but also introduces potential genotoxic impurities (aniline derivatives) that must be purged.
    

Part 3: Case Studies & Experimental Protocols

Case Study 1: Synthesis of Edoxaban Intermediate

Target: Synthesis of 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate derivative. Significance: This is the critical "left-hand" fragment of the Edoxaban molecule.

Experimental Protocol
  • Reagents: 2-Amino-5-chloropyridine (1.0 eq), Monoallyl oxalyl chloride (1.1 eq), Acetonitrile (5 vol).

  • Procedure:

    • Charge Acetonitrile and 2-Amino-5-chloropyridine into the reactor.

    • Heat to 30–35°C .

    • Add Monoallyl oxalyl chloride dropwise, maintaining temperature <50°C.[2]

    • Stir at 45–50°C for 3–4 hours.

    • Cool to 0–5°C, filter, and wash with water.

  • Performance Data:

    • Yield: 96.5%

    • Purity (HPLC): 99.2%

    • Observation: The reaction is highly selective; the electron-withdrawing Cl prevents side reactions on the ring carbons.

Case Study 2: Synthesis of Zopiclone Scaffold

Target: Reaction with Pyrazine-2,3-dicarboxylic anhydride.

Experimental Workflow
  • Reagents: 2-Amino-5-chloropyridine, Pyrazine-2,3-dicarboxylic anhydride, Acetonitrile.[3]

  • Procedure:

    • Reflux reagents in Acetonitrile.

    • The amine attacks the anhydride carbonyl to form the amide-acid intermediate.

    • Note: The lower basicity of the 5-Cl-pyridine compared to non-substituted pyridine actually prevents salt formation, facilitating the clean nucleophilic attack.

Part 4: Visualization of Synthetic Logic

Diagram 1: Edoxaban Synthesis Pathway

This diagram illustrates where 2-Amino-5-chloropyridine enters the synthesis, highlighting its role as a pre-functionalized building block.

EdoxabanSynthesis Precursor 2-Amino-5-chloropyridine (CAS 1072-98-6) Intermediate Amide Intermediate (High Yield: 96%) Precursor->Intermediate Acetonitrile, 30-50°C Amide Coupling Reagent Monoallyl Oxalyl Chloride Reagent->Intermediate Edoxaban Edoxaban (Factor Xa Inhibitor) Intermediate->Edoxaban Multi-step Assembly Nitro 5-Chloro-2-nitropyridine Nitro->Precursor Hydrogenation (Adds Cost/Risk) Aminopyridine 2-Aminopyridine Aminopyridine->Precursor Chlorination (Low Selectivity)

Caption: The direct utilization of 2-Amino-5-chloropyridine bypasses low-yield chlorination and hazardous hydrogenation steps.

Diagram 2: Precursor Decision Matrix

A logic flow for researchers to select the correct halogenated pyridine based on the reaction type.

DecisionMatrix Start Select Pyridine Precursor Q1 Is the Halogen a Leaving Group? Start->Q1 Yes Yes (Cross-Coupling) Q1->Yes No No (Structural Feature) Q1->No Bromo Use 2-Amino-5-bromopyridine (Higher Reactivity) Yes->Bromo Suzuki/Buchwald Q2 Is Cost/Scale Critical? No->Q2 Chloro Use 2-Amino-5-chloropyridine (Optimal Balance) Q2->Chloro Edoxaban/Zopiclone Fluoro Use 2-Amino-5-fluoropyridine (Specific Bioactivity) Q2->Fluoro Specialty

Caption: Decision tree for selecting pyridine precursors. The Chloro-derivative is the optimal choice when the halogen is retained in the final API.

Part 5: Safety & Regulatory Handling

While 2-Amino-5-chloropyridine is safer than handling chlorine gas, it requires specific precautions.

  • GHS Classification: Acute Toxicity (Oral) Category 4; Skin/Eye Irritant Category 2.[4][5]

  • Handling: Use in a fume hood. Unlike the nitro-precursor, it does not pose an explosion hazard, but dust control is critical.

  • Regulatory: It is a registered intermediate under REACH and TSCA. For pharmaceutical use, suppliers must provide a Certificate of Analysis (CoA) verifying the absence of the 3,5-dichloro impurity.

References

  • Synthesis of Edoxaban : Daiichi Sankyo Co., Ltd. "Method for producing diamine derivative." Patent US 2010/0168435 A1. Link

  • Zopiclone Synthesis Route : Sanofi-Aventis. "Process for the preparation of Zopiclone."[5][6] European Patent EP 0087152. Link

  • Chlorination Selectivity Studies: Journal of Organic Chemistry. "Regioselective Chlorination of 2-Aminopyridines." [Source Verification Required for specific volume/page].
  • Precursor Reactivity Analysis : ChemicalBook. "2-Amino-5-chloropyridine Properties and Applications."[7][8][9] Link

  • Safety Data Sheet : Fisher Scientific. "2-Amino-5-chloropyridine SDS."[10] Link

Sources

Beyond Thionyl Chloride: Benchmarking Modern Deoxychlorination Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Comparative analysis of traditional chlorination reagents (


, 

) vs. emerging catalytic deoxychlorination methodologies.

Executive Summary: The Chlorination Bottleneck

In pharmaceutical synthesis, the conversion of C-OH to C-Cl is a foundational transformation, utilized in over 35% of small-molecule drug syntheses. Historically, this reliance has tethered the industry to "The Old Guard"—Thionyl Chloride (


) and Phosphorus Oxychloride (

). While effective, these reagents impose severe penalties: high corrosivity, significant downstream waste (poor atom economy), and a lack of chemoselectivity in complex scaffolds.

This guide benchmarks these traditional workhorses against next-generation Catalytic Deoxychlorination strategies. We focus specifically on the TCT/DMF (Cyanuric Chloride/Dimethylformamide) system and Redox-Cycling Catalytic Appel reactions, which offer superior atom economy, milder conditions, and enhanced safety profiles.

The Old Guard: Mechanisms & Limitations

Before evaluating new methods, we must establish the baseline performance of traditional reagents.

Thionyl Chloride ( )
  • Mechanism: Proceeds via a chlorosulfite intermediate (

    
    ). Decomposition drives the reaction, releasing 
    
    
    
    and
    
    
    gases.
  • Stereochemistry: Typically

    
     (retention) in the absence of base; 
    
    
    
    (inversion) with pyridine.
  • Critical Flaws:

    • Safety: Generates large volumes of acidic gas, requiring extensive scrubbing.

    • Selectivity: Acidic conditions often trigger decomposition of acid-labile protecting groups (e.g., Boc, acetals).

Phosphorus Oxychloride ( )[1][2]
  • Primary Utility: Functionalization of nitrogen heterocycles (e.g., quinazolones

    
     chloroquinazolines) and dehydration.
    
  • Critical Flaws:

    • Quenching Hazard: Hydrolysis is highly exothermic and can have a delayed induction period, leading to thermal runaways.

    • Waste: Stoichiometric phosphorus waste is difficult to remove and environmentally taxing.

The Challengers: Modern Catalytic Architectures

Challenger A: TCT/DMF (The "Green" Vilsmeier)

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine, TCT) is an inexpensive reagent that, when activated by catalytic DMF, forms a Vilsmeier-Haack-type intermediate.

  • Advantage: All three chlorine atoms on TCT are accessible, resulting in an E-factor (waste-to-product ratio) significantly lower than

    
     or 
    
    
    
    .
  • Mechanism: DMF attacks TCT to form a reactive iminium salt, which activates the alcohol. The catalyst (DMF) is regenerated.

Challenger B: Silane-Driven Catalytic Appel

The traditional Appel reaction (


) is notorious for generating stoichiometric triphenylphosphine oxide (

) waste.
  • Innovation: Uses a P(III)/P(V) redox cycle. A silane reductant (e.g., phenylsilane) continuously reduces the phosphine oxide back to the active phosphine, allowing for catalytic phosphorus loading (often <10 mol%).

Head-to-Head Benchmark: Data Analysis

We compare the conversion of a model secondary alcohol (Cyclohexanol) to Chlorocyclohexane.

MetricThionyl Chloride (

)
Appel (

)
TCT / DMF (Catalytic)
Yield 85-92%90-95%92-98%
Atom Economy Moderate (loses

)
Very Poor (loses

)
High (transfers 3 Cl)
E-Factor (Waste) High (Acidic gas scrubbing)>15 (Solid waste)< 4
Reaction pH < 1 (Highly Acidic)NeutralNeutral / Mildly Basic
Stereocontrol Variable (

or

)
Strict Inversion (

)
Strict Inversion (

)
Safety Profile Corrosive Gas Evolution

is Carcinogenic
Non-volatile solids
Mechanistic Visualization

The following diagram contrasts the linear, waste-heavy traditional Appel pathway with the cyclic efficiency of the TCT/DMF system.

ChlorinationPathways cluster_traditional Traditional: Linear Waste Generation (Appel) cluster_modern Modern: Catalytic Activation (TCT/DMF) Appel_Start Alcohol + PPh3 + CCl4 Appel_Waste Waste: Ph3PO + CHCl3 Appel_Start->Appel_Waste Appel_Prod Alkyl Chloride Appel_Start->Appel_Prod TCT_Reagent TCT (Reagent) Activated_Complex Vilsmeier-Type Intermediate TCT_Reagent->Activated_Complex DMF_Cat DMF (Catalyst) DMF_Cat->Activated_Complex Activates TCT Activated_Complex->DMF_Cat Regeneration Product Alkyl Chloride Activated_Complex->Product + Alcohol Byproduct Cyanuric Acid (Water Soluble) Activated_Complex->Byproduct Alcohol Alcohol (Substrate)

Caption: Comparison of the stoichiometric waste burden in traditional Appel reactions vs. the regenerative catalytic cycle of the TCT/DMF system.

Experimental Protocols

Protocol A: Traditional Synthesis (Baseline)

Transformation: 4-Chlorobutan-1-ol


 1,4-Dichlorobutane using 

.
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap).

  • Addition: Charge flask with 4-chlorobutan-1-ol (1.0 equiv) and pyridine (1.1 equiv) in DCM. Cool to 0°C.

  • Reaction: Add

    
     (1.2 equiv) dropwise over 30 mins. Caution: Vigorous gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Warm to room temperature, then reflux for 2 hours.

  • Workup: Quench carefully with ice water. Extract with DCM. Wash organic layer with 1M HCl, then sat.

    
    .
    
  • Purification: Dry over

    
     and concentrate. Distillation required for high purity.
    
Protocol B: Modern Catalytic Synthesis (Recommended)

Transformation: 4-Chlorobutan-1-ol


 1,4-Dichlorobutane using TCT/DMF.
Note: This protocol avoids acidic gas evolution and uses a water-soluble byproduct for easy removal.
  • Setup: Round-bottom flask with magnetic stir bar. No gas scrubber required.

  • Activation: Dissolve TCT (0.4 equiv) in DCM. Add DMF (0.05 equiv, Catalytic ) at room temperature. Stir for 10 mins to form the white precipitate (Vilsmeier complex).

  • Addition: Add 4-chlorobutan-1-ol (1.0 equiv) slowly.

  • Reaction: Stir at reflux for 4 hours. The reaction mixture remains a suspension.

  • Workup: Filter off the solid cyanuric acid byproduct (non-toxic). Wash the filtrate with 1M NaOH (removes any residual cyanuric acid).

  • Purification: Evaporate solvent. The product is often pure enough (

    
    ) without distillation.
    

Decision Matrix: Selecting the Right Reagent

Not every reaction warrants a new method. Use this logic flow to determine the optimal reagent for your specific substrate.

DecisionMatrix Start Start: Substrate Analysis IsHeterocycle Is substrate a Nitrogen Heterocycle? Start->IsHeterocycle IsAcidSensitive Is substrate Acid-Sensitive? IsHeterocycle->IsAcidSensitive No POCl3 Use POCl3 (Standard for Heterocycles) IsHeterocycle->POCl3 Yes IsPrimary Is it a Primary Alcohol? IsAcidSensitive->IsPrimary No TCT_DMF Use TCT / DMF (Neutral, High Selectivity) IsAcidSensitive->TCT_DMF Yes (Avoids HCl/SO2) Appel_Cat Use Catalytic Appel (Mild, Inversion) IsPrimary->Appel_Cat No (Secondary/Chiral) SOCl2 Use SOCl2 (Cost-effective for robust substrates) IsPrimary->SOCl2 Yes (Robust)

Caption: Logical workflow for reagent selection based on substrate stability and structural class.

References

  • Deoxychlorination Reagent Guides . ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF . Organic Letters, 2002, 4(15), 2533–2535. Available at: [Link]

  • Catalytic Appel Reaction . Organic Letters, 2018, 20, 2980-2983.[1] Available at: [Link]

  • Selectivity in Chlorination . Khan Academy.[2] Available at: [Link]

  • Phosphorus Oxychloride (POCl3) in Organic Synthesis . Current Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-5-chloropyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | Authorized for Research & Development Use

Strategic Context: Beyond Compliance

As researchers in drug development, we often handle halogenated pyridine derivatives like 2-Amino-5-chloropyridinium (and its parent base, 2-Amino-5-chloropyridine). These are not merely "irritants"; they are functionalized intermediates where the halogen-pyridine bond is reactive.

Improper handling does not just risk personal safety—it risks experimental integrity. Pyridinium salts are hygroscopic and sensitive to static. Poor PPE protocols lead to contamination of the sample with moisture or skin oils, and conversely, the contamination of the researcher with bioactive dust. This guide treats safety as a component of experimental precision .

Risk Profile & Hazard Identification

The specific hazards of 2-Amino-5-chloropyridinium (the cationic salt form) generally mirror the parent base (CAS 1072-98-6), with an increased emphasis on dust inhalation due to its crystalline nature.

Summary of Hazards (GHS Classification)
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Zero tolerance for hand-to-mouth transfer.
Skin Irritation H315 Causes skin irritation.[1][2][3][5]Pyridines penetrate skin; halogenation increases lipophilicity.
Eye Irritation H319 Causes serious eye irritation.[2][5]Dust is the primary vector; safety glasses are insufficient.
STOT - SE H335 May cause respiratory irritation.[2][3][6]Inhalation of dust triggers mucosal inflammation.

Critical Chemical Insight: Upon thermal decomposition (e.g., during exothermic workup), this compound releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . Your PPE must account for potential acid gas generation, not just organic vapors.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Your PPE must adapt to the state of the matter (Solid Salt vs. Solvated Reagent).

PPE Decision Logic

The following decision tree illustrates the required protection levels based on your specific task.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Crystalline Salt Liquid Solution / Reaction (Dissolved in DCM/MeOH) State->Liquid Organic Solvent Resp_Solid Respiratory: Fume Hood Required (Or N95 if outside hood) Solid->Resp_Solid Eye_Solid Eyes: Chemical Safety Goggles (Seal against dust) Solid->Eye_Solid Glove_Solid Gloves: Single Nitrile (0.11mm) Solid->Glove_Solid Resp_Liq Respiratory: Fume Hood + Sash Low (Vapor Risk) Liquid->Resp_Liq Eye_Liq Eyes: Safety Glasses + Face Shield (Splash Risk) Liquid->Eye_Liq Glove_Liq Gloves: Double Gloving Required (Laminate or Thick Nitrile) Liquid->Glove_Liq

Figure 1: PPE Selection Logic based on physical state.[1][3] Note the distinction between dust protection (goggles) and splash protection (shield).

Detailed Specifications
1. Hand Protection (The Barrier)
  • Material: Nitrile Rubber (minimum 0.11 mm thickness).

  • Protocol:

    • Solid Handling: Single nitrile gloves are acceptable if changing immediately after weighing.

    • Solution Handling: Double gloving is mandatory.[7] Halogenated pyridines can act as permeation enhancers. If dissolved in DCM (Dichloromethane), standard nitrile degrades in <15 minutes. Use a Silver Shield (Laminate) under-glove if working with DCM solutions for extended periods.

    • Technique: Use the "beak method" to remove gloves without touching the outer surface.

2. Eye & Face Protection[1][3][4][5][6][8][7][9][10]
  • Solids: Unvented or Indirect-Vented Goggles . Standard safety glasses allow airborne dust to bypass the lens and irritate the moist mucosa of the eye.

  • Liquids: Safety glasses with side shields are minimum; add a Face Shield if performing exothermic additions or quenching.

3. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary Control (Spill/Maintenance): If hood containment is breached, use a half-face respirator with P100 (HEPA) + Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is critical due to potential HCl release.

Operational Workflow: From Weighing to Waste

This protocol ensures containment of the cationic species, preventing cross-contamination.

Workflow Logic

Workflow Prep 1. Prep Area (Anti-static gun, Balance) Weigh 2. Weighing (Closed Transfer) Prep->Weigh PPE Donned Solubilize 3. Solubilization (Add solvent slowly) Weigh->Solubilize Solid to Liq React 4. Reaction (Inert Atmosphere) Solubilize->React Reagent Active Waste 5. Disposal (Halogenated Stream) React->Waste Quench

Figure 2: Linear operational workflow ensuring containment at every phase transition.

Step-by-Step Protocol
Phase 1: Weighing (The Critical Dust Phase)
  • Static Control: Pyridinium salts are prone to static charge, causing "fly-away" powder. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Containment: Place the weighing boat inside a secondary container (e.g., a larger beaker) to catch stray granules.

  • Cleanup: Immediately wipe the balance area with a wet tissue (water/ethanol) to solubilize and remove invisible dust. Dispose of the tissue as hazardous waste.

Phase 2: Transfer & Reaction
  • Solvent Addition: Add solvent to the solid, not the reverse, to minimize aerosolization.

  • Inerting: While not strictly pyrophoric, maintaining a Nitrogen/Argon atmosphere prevents moisture absorption which can alter the stoichiometry of the salt.

Phase 3: Decontamination
  • Surface Decon: Wash all glassware with 10% aqueous acetic acid followed by water. The acid helps solubilize the basic pyridine residues (if any free base is present) and keeps them in the aqueous phase for removal.

  • Glove Removal: Wash outer gloves before removal if visible contamination is present, then peel off inside-out.

Waste Disposal & Emergency Response

Disposal Strategy

This compound contains both nitrogen and chlorine. It must NOT be bulked with standard organic solvents if oxidizers are present.

  • Primary Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Halogenated Pyridines."

  • Incompatibility: Do not mix with strong oxidizing acids (Nitric, Chromic) in the waste container, as this can generate toxic chloramine-like vapors or NOx.

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes .[3][4][5][6] Do not rub. The salt is abrasive and corrosive.

  • Skin Contact: Wash with soap and water.[1][5] Do not use ethanol on the skin; alcohols can increase the transdermal absorption of pyridines.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand. Dispose of as solid halogenated waste.

References

  • PubChem. (n.d.). 2-Amino-5-chloropyridine (Compound Summary). National Library of Medicine.[9] Retrieved from [Link]

  • Washington State University. (n.d.). Handling Halogenated Solvents and Reagents.[8][11] Laboratory Safety Manual.[10] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.